Geranyl tiglate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHBUHJLMHQMHS-KRDNBFTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047413, DTXSID8069511 | |
| Record name | Geranyl tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very pale yellow liquid; Floral aroma | |
| Record name | (E)-Geranyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-Geranyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.930 (20°) | |
| Record name | (E)-Geranyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7785-33-3, 61827-81-4, 8000-46-2 | |
| Record name | Geranyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl tiglate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, geranium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3,7-dimethyl-2,6-octadienyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oils, geranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Geranium Oil Bourbon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL TIGLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP7SL28J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Geranyl tiglate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Geranyl Tiglate: Chemical Properties, Structure, and Applications
Introduction
Geranyl tiglate, a naturally occurring monoterpene ester, is a molecule of significant interest across various scientific disciplines, including organic chemistry, phytochemistry, and pharmacology. It is a prominent constituent of several essential oils, most notably geranium oil (Pelargonium graveolens), contributing to its characteristic sweet, fruity, and herbaceous aroma.[1][2] Beyond its olfactory properties, geranyl tiglate is explored for its potential therapeutic benefits, including anti-inflammatory and antioxidant effects.[3] This guide provides a comprehensive technical overview of geranyl tiglate, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, structural elucidation through spectroscopic methods, natural biosynthesis, chemical synthesis, and established protocols for its extraction and analysis.
Chemical Identity and Physicochemical Properties
Geranyl tiglate is the ester formed from the condensation of geraniol, an acyclic monoterpene alcohol, and tiglic acid, an unsaturated carboxylic acid.[4] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | [5] |
| Synonyms | Geranyl (E)-2-methyl-2-butenoate, Tiglic acid geranyl ester | [3] |
| CAS Number | 7785-33-3 | [5] |
| Molecular Formula | C₁₅H₂₄O₂ | [5] |
| Molecular Weight | 236.35 g/mol | [5] |
| Appearance | Colorless to pale yellow oily liquid | [3] |
| Odor | Sweet, herbaceous, geranium-like, fruity | [6] |
| Boiling Point | 149-151 °C at 7 mmHg | [3] |
| Density | Approximately 0.923 g/mL at 25 °C | |
| Refractive Index | Approximately 1.480-1.484 at 20 °C | |
| Solubility | Soluble in alcohol and other organic solvents; insoluble in water. | |
| logP (o/w) | 5.73 (estimated) |
Chemical Structure and Spectroscopic Analysis
The structure of geranyl tiglate features a C10 geranyl group attached to a C5 tiglate moiety through an ester linkage. The molecule possesses two double bonds in the geranyl portion and one in the tiglate portion, all with E-configuration in the most common isomer.
Caption: Chemical structure of geranyl tiglate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned and published high-resolution spectrum with coupling constants can be elusive in open literature, typical chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of geranyl tiglate in CDCl₃ can be predicted and have been reported in spectral databases.[5]
¹H NMR: Key expected signals include those for the vinyl protons on the tiglate and geranyl moieties, the methylene protons adjacent to the ester oxygen, and the various methyl groups.
¹³C NMR: The spectrum would be characterized by signals for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the geranyl chain and methyl groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of geranyl tiglate results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 236 may be observed, though it can be of low abundance.[7] Common fragmentation pathways involve the cleavage of the ester bond and rearrangements within the geranyl chain. Key fragment ions often observed include those corresponding to the loss of the tiglate group or parts of the geranyl chain.
Natural Occurrence and Biosynthesis
Geranyl tiglate is found in a variety of plants, with notable concentrations in the essential oil of Pelargonium graveolens (rose-scented geranium).[1][8]
Biosynthesis Pathway
The biosynthesis of geranyl tiglate originates from fundamental metabolic pathways. The geraniol precursor is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for monoterpene biosynthesis in plants. Tiglic acid is derived from the amino acid isoleucine. The final step in the biosynthesis is the esterification of geraniol with tigloyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). While the specific AAT responsible for geranyl tiglate formation in Pelargonium has not been definitively characterized, this class of enzymes is known to be responsible for the formation of volatile esters in many plant species.
Caption: Simplified biosynthetic pathway of geranyl tiglate.
Chemical Synthesis
The most common laboratory synthesis of geranyl tiglate is through the Fischer-Speier esterification of geraniol with tiglic acid, typically using a strong acid catalyst such as sulfuric acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Geraniol (1 equivalent)
-
Tiglic acid (1.5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (as solvent, to facilitate azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add geraniol, tiglic acid, and toluene.
-
Slowly add the concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude geranyl tiglate by vacuum distillation or column chromatography on silica gel.
Caption: Fischer-Speier esterification for the synthesis of geranyl tiglate.
Extraction and Isolation from Natural Sources
Geranyl tiglate is typically extracted as a component of essential oils, with subsequent purification to isolate the compound.
Experimental Protocol: Steam Distillation and Fractional Distillation
Part A: Steam Distillation of Pelargonium graveolens
-
Fresh or partially dried aerial parts of Pelargonium graveolens are packed into a still.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor is passed through a condenser.
-
The condensed liquid (hydrosol and essential oil) is collected in a separator.
-
The essential oil, being less dense than water, forms a layer on top and is separated.
Part B: Fractional Vacuum Distillation of Geranium Oil
-
The obtained geranium essential oil is subjected to fractional distillation under reduced pressure to prevent thermal degradation of the components.
-
The distillation is carried out using a fractionating column to separate compounds based on their boiling points.
-
Fractions are collected at different temperature ranges.
-
The fractions are analyzed by GC-MS to identify those rich in geranyl tiglate.
-
Fractions containing a high concentration of geranyl tiglate can be combined for further purification if necessary.
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of geranyl tiglate in complex mixtures like essential oils.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
If quantitative analysis is required, add an internal standard.
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a high split ratio.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C, holding for 2 minutes, then ramping up to 240°C at a rate of 3°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
Data Analysis:
-
Identification is achieved by comparing the mass spectrum and retention index of the peak with those of a reference standard and/or a spectral library (e.g., NIST, Wiley).
-
Quantification is performed by comparing the peak area with that of a calibration curve or an internal standard.
Biological Activities and Potential Applications
Geranyl tiglate is being investigated for its potential pharmacological properties, largely stemming from the known activities of its parent compound, geraniol.
-
Anti-inflammatory and Antioxidant Properties: Geraniol has demonstrated anti-inflammatory and antioxidant effects, and it is plausible that geranyl tiglate shares these activities.[9] Further research is needed to specifically evaluate the efficacy of geranyl tiglate in these areas.
-
Anticancer Potential: While direct studies on geranyl tiglate are limited, related compounds have shown cytotoxic effects against cancer cell lines.[10] For instance, geraniol and geranyl acetate have been shown to induce apoptosis in colon cancer cells.[10] The structurally related diterpene ester, tigilanol tiglate, is under investigation as an oncolytic agent.[11][12] These findings suggest that geranyl tiglate could be a candidate for further investigation in cancer research.
-
Fragrance and Flavor Industry: Due to its pleasant aroma, geranyl tiglate is widely used in the formulation of perfumes, cosmetics, and as a flavoring agent in food and beverages.[3][6]
Safety and Toxicology
Geranyl tiglate is generally considered to have low toxicity. The acute oral LD50 in rats and the acute dermal LD50 in rabbits are both reported to be greater than 5000 mg/kg.[6] It may cause mild skin irritation in some individuals.[5] Standard safety precautions, such as wearing gloves and eye protection, should be followed when handling the pure compound.
Conclusion
Geranyl tiglate is a multifaceted molecule with established applications in the fragrance and flavor industries and emerging potential in the pharmaceutical sector. This guide has provided a detailed technical overview of its chemical properties, structure, synthesis, and analysis. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this intriguing natural product. Further investigation into its specific biological activities is warranted to fully elucidate its potential for drug development and other therapeutic applications.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Geranyl Tiglate in Plants
Abstract
Geranyl tiglate is a monoterpenoid ester, a naturally occurring compound valued for its characteristic sweet, geranium-like, and fruity aroma. This technical guide provides an in-depth exploration of Geranyl tiglate for researchers, scientists, and drug development professionals. It details the compound's primary plant sources, elucidates its complex biosynthetic pathway, presents validated methodologies for its extraction and isolation, and outlines modern analytical techniques for its characterization. The guide aims to serve as a comprehensive resource, synthesizing field-proven insights with established scientific principles to facilitate further research and application of this valuable natural product.
Introduction to Geranyl Tiglate
Geranyl tiglate (IUPAC name: [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate) is a carboxylic ester formed from the monoterpene alcohol geraniol and the short-chain unsaturated carboxylic acid, tiglic acid.[1][2] As a volatile organic compound, it is a significant contributor to the essential oil profile of several aromatic plants. Its pleasant scent profile has led to its use as a fragrance and flavoring agent in the cosmetics, perfumery, and food industries.[3] Beyond its aromatic properties, the presence of Geranyl tiglate in essential oils that exhibit antimicrobial and calming effects suggests potential for broader biological applications, making it a compound of interest for natural product research and drug discovery.[][5]
This document provides a technical framework for understanding and working with Geranyl tiglate, from its origins in plant metabolism to its purification and identification in the laboratory.
Natural Occurrence in the Plant Kingdom
Geranyl tiglate is found in a select number of plant species, most notably within the essential oils of the Pelargonium genus. The concentration and presence of the compound can vary significantly based on the plant's species, cultivar, geographical location, and the specific phenological stage at which it is harvested.[6]
Data Presentation: Plant Sources of Geranyl Tiglate
The following table summarizes the key plant species reported to contain Geranyl tiglate, the plant parts utilized, and the compound's relative abundance where data is available.
| Plant Species | Family | Plant Part | Relative Abundance (%) | Primary Geographical Origin | References |
| Pelargonium graveolens | Geraniaceae | Leaves & Stems | 0.07 ± 0.05 | South Africa | [6][7] |
| Pelargonium ternifolium | Geraniaceae | Not Specified | Present | South Africa | [1][][] |
| Cryptomeria japonica | Cupressaceae | Not Specified | Present | Japan | [1] |
| Pittosporum balfourii | Pittosporaceae | Not Specified | Present* | Not Specified | [][] |
Note: For several species, Geranyl tiglate is identified as a constituent, but quantitative data on its relative percentage in the essential oil is not specified in the cited literature.
The Biosynthetic Pathway of Geranyl Tiglate
The formation of Geranyl tiglate in plants is a fascinating example of metabolic convergence, requiring the integration of two distinct major pathways: the terpenoid biosynthesis pathway for the geraniol moiety and an amino acid catabolism pathway for the tiglate moiety. The final step is an esterification reaction catalyzed by a specific class of enzymes.
Synthesis of the Geraniol Precursor
The C10 alcohol, geraniol, is a monoterpene derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[9] Plants utilize two compartmentalized pathways to produce these precursors:
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is a primary source of precursors for sesquiterpenes, sterols, and, in some cases, cytosolic monoterpenes.[9][10][11]
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this is the principal pathway for the synthesis of monoterpenes, diterpenes, and carotenoids.[9]
Geranyl diphosphate (GPP), the direct C10 precursor to geraniol, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase. Subsequently, a terpene synthase (TPS), specifically a geraniol synthase (GES), catalyzes the conversion of GPP to geraniol.[9]
Synthesis of the Tiglate Precursor
The tiglate moiety (from tiglyl-CoA) is derived from the catabolism of the branched-chain amino acid L-isoleucine. This multi-step enzymatic process occurs within the mitochondria and involves oxidative decarboxylation and dehydrogenation steps to yield tiglyl-CoA, which can then be transported or utilized for esterification reactions.
Final Esterification
The terminal step in the biosynthesis is the condensation of geraniol and tiglyl-CoA. This esterification is catalyzed by an Alcohol Acyltransferase (AAT) . These enzymes, often belonging to the BAHD superfamily, are responsible for producing a wide array of volatile esters in plants by transferring an acyl group from a CoA-ester to an alcohol acceptor.[9] The specificity of the AAT enzyme for both geraniol and tiglyl-CoA determines the final production of Geranyl tiglate.
Diagram: Biosynthesis of Geranyl Tiglate
The following diagram illustrates the convergence of these metabolic pathways to produce the final compound.
Caption: Convergent biosynthesis of Geranyl tiglate.
Extraction and Isolation Methodologies
The recovery of Geranyl tiglate from plant material is a multi-step process that begins with the extraction of the bulk essential oil, followed by chromatographic purification to isolate the target compound.
Step 1: Essential Oil Extraction via Steam Distillation
Steam distillation is the most prevalent commercial and laboratory method for extracting essential oils from aromatic plants like Pelargonium.[12] The methodology leverages the principle that the combined vapor pressure of water and immiscible volatile oils is higher than the vapor pressure of either component alone, allowing volatiles to distill at temperatures below 100°C, thus preventing thermal degradation.
Experimental Protocol: Steam Distillation
-
Plant Material Preparation: Harvest fresh plant material (e.g., leaves and stems of P. graveolens). The material can be used fresh or air-dried in a shaded, well-ventilated area to reduce water content. Coarsely chop or shred the material to increase surface area.
-
Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. Place the prepared plant material into the distillation flask and add sufficient purified water.
-
Distillation: Heat the flask to boil the water. The resulting steam will pass through the plant material, rupturing oil glands and carrying the volatilized essential oils.
-
Condensation: The steam-oil mixture travels to a condenser, where it cools and returns to a liquid state.
-
Separation: In the separator (e.g., a Florentine flask), the less dense, water-immiscible essential oil will form a distinct layer on top of the aqueous phase (hydrosol).
-
Collection: Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate to remove residual water and store it in a sealed, dark glass vial at 4°C.
Step 2: Isolation of Geranyl Tiglate by Column Chromatography
To isolate Geranyl tiglate from the complex essential oil mixture, column chromatography is the standard approach.[13] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a uniform slurry.
-
Sample Loading: Dissolve a known quantity of the crude essential oil in a minimal volume of n-hexane. Carefully load this solution onto the top of the prepared silica column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient fashion (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect the eluent in sequential fractions of a fixed volume (e.g., 10-20 mL).
-
Fraction Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) to identify fractions containing the compound of interest. Geranyl tiglate, being an ester of moderate polarity, will elute after non-polar hydrocarbons but before more polar alcohols.
-
Pooling and Concentration: Combine the pure fractions containing Geranyl tiglate and remove the solvent using a rotary evaporator under reduced pressure to yield the isolated compound.
Diagram: Experimental Workflow
Caption: Workflow for extraction and isolation.
Analytical Characterization
Unambiguous identification and quantification of Geranyl tiglate require a combination of chromatographic and spectroscopic techniques.
| Technique | Abbreviation | Purpose & Rationale | Information Provided |
| Gas Chromatography-Mass Spectrometry | GC-MS | The gold standard for analyzing volatile compounds in essential oils. The GC separates the mixture, and the MS provides mass information for identification.[7][14] | Retention time, mass spectrum, fragmentation pattern, relative quantification.[15] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides definitive structural elucidation of the purified compound by probing the magnetic properties of atomic nuclei.[13] | Chemical shifts and coupling constants for 1H and 13C, confirming the exact molecular structure and stereochemistry.[1] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[7] | Characteristic absorption bands for C=O (ester), C-O, and C=C bonds. |
| Gas Chromatography with Flame Ionization Detection | GC-FID | Used for accurate quantification of components in an essential oil mixture. The FID response is proportional to the mass of carbon atoms. | High-precision quantitative data on the percentage of Geranyl tiglate. |
The use of Kovats retention indices, in conjunction with GC-MS, is highly recommended to differentiate Geranyl tiglate from its isomers, such as neryl tiglate or geranyl angelate.[2][16]
Known Biological Activities and Applications
The primary application of Geranyl tiglate is in the flavor and fragrance industry, where it is used to impart sweet, rosy, and geranium-like notes in perfumes, cosmetics, and food products.[3][17] While the biological activities of essential oils containing Geranyl tiglate, such as geranium oil, have been studied for their antimicrobial and anti-inflammatory properties, research on the specific pharmacological effects of the isolated compound is less extensive.[][7] Its use in aromatherapy for creating a calming atmosphere has also been noted.[5] For drug development professionals, Geranyl tiglate represents a scaffold that could be explored for its own bioactivities or serve as a starting point for semi-synthetic modifications.
Conclusion
Geranyl tiglate is a significant natural ester predominantly found in the Pelargonium genus. Its biosynthesis is a testament to the elegant complexity of plant secondary metabolism. For researchers, the pathways are ripe for exploration with metabolic engineering tools to potentially enhance yields. For development professionals, the established and robust methodologies for its extraction, isolation, and detailed characterization provide a clear and reliable path to obtaining high-purity material for further investigation into its biological and commercial potential. This guide serves as a foundational resource to support and encourage such endeavors.
References
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Title: Geranyl tiglate | C15H24O2 | CID 5367785 Source: PubChem URL: [Link]
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Title: geranyl tiglate, 7785-33-3 Source: The Good Scents Company URL: [Link]
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Title: Geranyl tiglate Source: NIST WebBook URL: [Link]
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Title: Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant Source: PubMed Central URL: [Link]
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Title: Chemical Fingerprinting of the Geranium (Pelargonium graveolens) Essential Oil by Using FTIR, Raman and GC-MS Techniques Source: DergiPark URL: [Link]
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Title: Analysis of aroma components ingeranium oil by GC/MS combined with retention index Source: Food and Machinery URL: [Link]
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Title: Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils | Request PDF Source: ResearchGate URL: [Link]
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Title: Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]
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Title: (PDF) A NATIVE STUDY ON GERANIUM PLANTATION AND PRODUCTION OF GERANIUM OIL EXTRACTION BY USING STEAM DISTILLATION Source: ResearchGate URL: [Link]
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Title: Geranyl Tiglate (422) by Bedoukian Research Source: UL Prospector URL: [Link]
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Title: Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Source: Semantic Scholar URL: [Link]
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Title: Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. Source: MDPI URL: [Link]
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Title: Floral scent emission of Epiphyllum oxypetalum: identification of a novel cytosol-localized geraniol biosynthesis pathway Source: bioRxiv URL: [Link]
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Title: Floral scent emission of Epiphyllum oxypetalum : discovery of its cytosol-localized geraniol biosynthesis Source: ResearchGate URL: [Link]
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Biosynthesis pathway of Geranyl tiglate in Pelargonium
An In-Depth Technical Guide to the Biosynthesis of Geranyl Tiglate in Pelargonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl tiglate is a significant volatile ester contributing to the characteristic rosy, fruity, and spicy aroma of essential oils from various Pelargonium species (rose-scented geranium).[1][2] Its biosynthesis is a compelling example of metabolic convergence, requiring the orchestrated production of an alcohol moiety (geraniol) and an acyl-coenzyme A (CoA) donor (tiglyl-CoA). This guide delineates the intricate biosynthetic pathways leading to geranyl tiglate, with a particular focus on the unique dual-compartment system for monoterpene alcohol production recently elucidated in Pelargonium. We will explore the enzymatic logic, from the generation of primary precursors via the MEP and MVA pathways to the final esterification step catalyzed by alcohol acyltransferases. Furthermore, this document provides detailed experimental protocols for the functional characterization of key enzymes and analytical methodologies for metabolite quantification, offering a robust framework for researchers investigating terpenoid metabolism in this economically important genus.
Introduction: The Architectural Complexity of a Scent Molecule
The genus Pelargonium is a rich source of terpenoid-rich essential oils, which are highly valued in the fragrance, flavor, and cosmetic industries.[3][4] The chemical composition of these oils is complex, with acyclic monoterpene alcohols like geraniol and citronellol, and their corresponding esters, being critical determinants of the oil's quality and commercial value.[5][6] Geranyl tiglate, an ester formed from geraniol and tiglic acid, is a key contributor to the nuanced fragrance profile.[1][2]
Understanding the biosynthesis of geranyl tiglate is not merely an academic exercise; it provides the foundational knowledge for metabolic engineering strategies aimed at enhancing the yield and modifying the composition of Pelargonium essential oil.[4][7] The synthesis of this C15 ester represents the convergence of two distinct metabolic streams: the C10 terpenoid pathway for the alcohol (geraniol) and a branched-chain amino acid catabolic pathway for the C5 acyl group (tiglyl-CoA). This guide synthesizes current knowledge to provide a comprehensive view of this biosynthetic network.
The Precursor Pathways: Sourcing the Building Blocks
The formation of geranyl tiglate is contingent on the availability of its two precursors: geraniol (derived from geranyl diphosphate) and tiglyl-CoA.
Geranyl Diphosphate (GPP) and Geraniol Biosynthesis: A Tale of Two Compartments
All monoterpenes, including geraniol, are derived from the universal C10 precursor, geranyl diphosphate (GPP). In most plants, GPP is synthesized exclusively in the plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[3][8] However, Pelargonium graveolens exhibits a more complex and fascinating architecture, utilizing two distinct, compartmentally separated pathways to produce monoterpenes.[5][9]
-
The Classical Plastidial Pathway: This pathway, fed by the MEP pathway, produces GPP that is primarily used for the synthesis of cyclic p-menthane monoterpenes, such as isomenthone.[5][9] This is the canonical route observed in many plant species.
-
A Novel Cytosolic Pathway: Pelargonium has evolved a distinct cytosolic pathway for the production of acyclic monoterpene alcohols like geraniol.[9] This pathway is supplied with GPP from the mevalonate (MVA) pathway.[10] Instead of a conventional monoterpene synthase, this route involves a two-step process where a cytosolic Nudix hydrolase first converts GPP to geranyl monophosphate (GP), which is then dephosphorylated by a phosphatase to yield free geraniol.[9][11] This cytosolic production of GPP is facilitated by a bifunctional geranyl/farnesyl diphosphate synthase.[10] This compartmentalization allows for the independent regulation and accumulation of different classes of monoterpenes.[5]
Tiglic Acid and Tiglyl-CoA Biosynthesis: The Amino Acid Connection
Tiglic acid ((2E)-2-methylbut-2-enoic acid) is an unsaturated monocarboxylic acid that provides the acyl moiety for esterification.[12][13] While the pathway has not been fully elucidated in Pelargonium, evidence from other biological systems strongly suggests its origin from the catabolism of the branched-chain amino acid L-isoleucine.[1][14] In a study on carabid beetles, it was demonstrated that isoleucine is converted to 2-methylbutyric acid, which is then dehydrogenated to form tiglic acid.[14] This metabolic logic is presumed to be conserved in plants. The tiglic acid must then be activated to its thioester derivative, tiglyl-CoA, by a CoA ligase to become a suitable substrate for the esterification reaction.
The Final Assembly: Esterification by Alcohol Acyltransferases (AATs)
The final and decisive step in geranyl tiglate biosynthesis is the covalent linkage of geraniol and tiglyl-CoA. This reaction is catalyzed by an enzyme belonging to the Alcohol Acyltransferase (AAT) family. AATs are a subset of the large and functionally diverse BAHD superfamily of acyltransferases, which are responsible for the synthesis of a vast array of plant secondary metabolites.[15][16][17]
The general reaction mechanism involves the transfer of the acyl group (tiglyl) from the high-energy thioester donor (tiglyl-CoA) to the hydroxyl group of the alcohol acceptor (geraniol), releasing Coenzyme A.[17]
Geraniol + Tiglyl-CoA --[AAT]--> Geranyl tiglate + CoA-SH
While the specific AAT responsible for geranyl tiglate formation in Pelargonium has yet to be isolated and characterized, studies on related species and ester types provide a strong blueprint. For example, a geraniol/citronellol acetyltransferase (RhAAT1) was identified in rose petals, which catalyzes the formation of geranyl acetate from geraniol and acetyl-CoA.[15][17] It is highly probable that a homologous enzyme with a different acyl-CoA substrate specificity exists in Pelargonium. These enzymes often exhibit promiscuity, accepting multiple alcohol and acyl-CoA substrates, which contributes to the complex mixture of esters found in essential oils.[1][15]
Caption: A simplified diagram illustrating the dual-pathway biosynthesis of geranyl tiglate precursors in Pelargonium.
Experimental Framework for Pathway Characterization
Validating the proposed biosynthetic pathway and identifying the specific enzymes involved requires a combination of analytical chemistry, molecular biology, and biochemistry.
Analytical Methodology: Quantification of Geranyl Tiglate
The primary technique for the analysis of volatile compounds like geranyl tiglate from Pelargonium essential oil is Gas Chromatography-Mass Spectrometry (GC-MS).[1][18][19]
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation (Essential Oil Extraction):
-
Objective: To isolate volatile compounds from plant tissue.
-
Method: Hydrodistillation is a common method for extracting essential oils from Pelargonium leaves.[18]
-
Procedure:
-
Harvest fresh leaf tissue (typically from glandular trichome-rich young leaves).
-
Subject a known mass of the tissue (e.g., 100 g) to hydrodistillation for 3 hours using a Clevenger-type apparatus.
-
Collect the oil layer, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed amber vial.
-
-
-
GC-MS Analysis:
-
Objective: To separate, identify, and quantify geranyl tiglate.
-
Instrumentation: A GC system coupled to a Mass Selective Detector.[1]
-
Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl-polysiloxane), is typically used for separating terpenoids.[1]
-
GC Conditions (Example):
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at a rate of 3°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume of a 1% oil solution in hexane).
-
-
MS Conditions (Example):
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identification: Geranyl tiglate is identified by comparing its retention time and mass spectrum with that of an authentic chemical standard. The mass spectrum is characterized by a molecular ion and specific fragmentation patterns.
-
Quantification: The concentration is determined by creating a calibration curve with a pure standard and integrating the peak area of the corresponding compound in the sample chromatogram. An internal standard (e.g., n-alkane) can be used to improve accuracy.
-
Protocol: Functional Characterization of a Candidate Pelargonium AAT
This protocol describes the workflow for identifying and validating the function of a candidate gene encoding the AAT responsible for geranyl tiglate synthesis. The trustworthiness of this protocol lies in its self-validating system, which includes negative controls and product verification.
Workflow:
-
Candidate Gene Identification (In Silico):
-
Causality: AAT enzymes belong to the BAHD family, which has conserved sequence motifs. We can use known AAT sequences to find homologs in Pelargonium transcriptome data.
-
Procedure: Use protein sequences of characterized geraniol or other alcohol acyltransferases (e.g., from Rosa or Fragaria) as queries in a tBLASTn search against a Pelargonium leaf or glandular trichome transcriptome database. Identify candidate genes with high sequence similarity and the presence of conserved BAHD motifs (e.g., HXXXD and DFGWG).
-
-
Gene Cloning and Heterologous Expression:
-
Causality: To test enzyme function in vitro, we need to produce the protein in a system that lacks endogenous AAT activity. E. coli is an ideal, cost-effective host.
-
Procedure:
-
Design primers to amplify the full open reading frame (ORF) of the candidate gene from Pelargonium cDNA.
-
Clone the amplified ORF into a suitable bacterial expression vector (e.g., pET-28a, which adds a His-tag for purification).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a liquid culture and induce protein expression with IPTG.
-
As a negative control , transform E. coli with the empty vector.
-
-
-
Protein Purification:
-
Causality: Purifying the protein removes confounding E. coli enzymes and confirms that the observed activity is from our candidate protein.
-
Procedure:
-
Harvest the induced bacterial cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in a suitable buffer.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using Nickel-NTA affinity chromatography.
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
-
In Vitro Enzyme Assay:
-
Causality: This is the direct test of function. We provide the purified enzyme with its putative substrates and look for product formation.
-
Procedure:
-
Set up the reaction mixture (e.g., in a 2 mL glass vial):
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Geraniol (alcohol substrate)
-
0.5 mM Tiglyl-CoA (acyl donor)
-
5-10 µg of purified candidate AAT protein
-
Total volume: 500 µL
-
-
Overlay the aqueous reaction with an organic solvent (e.g., 500 µL of hexane) to trap the volatile ester product.
-
Set up critical controls :
-
No Enzyme Control: Reaction mix without the purified protein.
-
Boiled Enzyme Control: Reaction mix with heat-denatured protein.
-
Empty Vector Control: Use purified protein extract from the empty vector control bacteria.
-
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reaction and extract the product by vortexing and centrifuging. Collect the upper hexane layer for analysis.
-
-
-
Product Identification:
-
Causality: We must unequivocally prove that the product of the reaction is geranyl tiglate.
-
Procedure: Analyze the hexane extract from the enzyme assay using the GC-MS method described in Section 4.1.
-
Validation: A peak corresponding to geranyl tiglate (matching retention time and mass spectrum of the standard) should be present in the reaction with the active enzyme but absent or negligible in all negative controls. This result provides definitive proof of the enzyme's function.
-
Caption: A flowchart outlining the key steps for the identification and functional validation of a candidate Alcohol Acyltransferase (AAT).
Quantitative Data and Metabolic Engineering Perspectives
Quantitative Data Summary
Quantitative data on the specific AAT that produces geranyl tiglate in Pelargonium is not yet available in the literature. However, data from related enzymes in other species provide a benchmark for the expected kinetic properties.
| Enzyme | Substrates | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |
| RhAAT1 | Geraniol, Acetyl-CoA | 35 (Geraniol) | ~250 | Rosa hybrida | Shalit et al., 2003[15][17] |
| SAAT | Geraniol, Acetyl-CoA | 48 (Geraniol) | Not Reported | Fragaria x ananassa | Aharoni et al., 2000 |
| BEAT | Benzyl alcohol, Acetyl-CoA | 5 (Benzyl alcohol) | 1,280 | Clarkia breweri | Dudareva et al., 1998 |
This table provides representative data for homologous enzymes to illustrate typical kinetic parameters. These values are crucial for building metabolic models and guiding engineering efforts.
Implications for Metabolic Engineering
A thorough understanding of the geranyl tiglate biosynthetic pathway opens several avenues for the targeted improvement of Pelargonium essential oil.
-
Upregulation of Precursor Supply: Overexpressing key regulatory genes in the cytosolic MVA pathway or the isoleucine catabolic pathway could increase the pool of geraniol and tiglyl-CoA, respectively, pushing flux towards the final product.[7]
-
Enzyme Engineering: The identified Pelargonium AAT could be subjected to directed evolution to improve its catalytic efficiency (kcat/Km) or alter its substrate specificity to produce novel, high-value esters.[20]
-
Heterologous Production: The entire pathway could be reconstituted in a microbial chassis like Saccharomyces cerevisiae or Escherichia coli.[21][22][23] This approach decouples production from agricultural constraints and allows for large-scale, controlled fermentation to produce geranyl tiglate or other desired molecules.[21][22]
Conclusion and Future Directions
The biosynthesis of geranyl tiglate in Pelargonium is a sophisticated process that highlights the metabolic plasticity of plants. The discovery of a dual, compartmentally separated system for monoterpene biosynthesis in this genus has revised classical models and provides new insights into the regulation of complex aroma profiles. While the core components of the pathway are largely understood, future research should focus on the definitive identification and kinetic characterization of the specific alcohol acyltransferase responsible for the final esterification step. Furthermore, elucidating the regulatory networks that control the flux through both the terpenoid and amino acid-derived pathways will be critical for successfully implementing metabolic engineering strategies to enhance the production of this valuable aroma compound.
References
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Isoprenyl diphosphate synthases of terpenoid biosynthesis in rose-scented geranium (Pelargonium graveolens) | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Isoprenyl diphosphate synthases of terpenoid biosynthesis in rose-scented geranium (Pelargonium graveolens). (2024). Plant Physiology and Biochemistry, 210, 108590. [Link]
-
Monoterpenoid Volatile Biosynthesis in Rose-Scented Geranium (Pelargonium graveolens). (n.d.). TSpace. Retrieved January 21, 2026, from [Link]
-
Bergman, M. E., et al. (2019). Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens. Journal of Experimental Botany, 70(15), 3927–3940. [Link]
-
Bergman, M. E., et al. (2019). Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens. Journal of Experimental Botany, 70(15), 3927–3940. [Link]
-
Biosynthesis of geraniol from geranyl diphosphate (GDP) in the cytosol... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Radulović, N. S., et al. (2021). Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. Molecules, 26(11), 3193. [Link]
-
Monoterpenoid Volatile Biosynthesis in Rose-Scented Geranium (Pelargonium graveolens). (n.d.). TSpace. Retrieved January 21, 2026, from [Link]
-
Magnard, J.-L., et al. (2018). A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers. Proceedings of the National Academy of Sciences, 115(46), E11026–E11035. [Link]
-
Jin, L., et al. (2024). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 25(5), 2959. [Link]
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Rodrigues, F., et al. (2022). A chemical analysis of the Pelargonium species: P. odoratissimum, P. graveolens, and P. zonale identifies secondary metabolites with activity against gram-positive bacteria with multidrug-resistance. Antibiotics, 11(7), 947. [Link]
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Definitive Identification of Geranyl Tiglate in Complex Essential Oil Matrices
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unambiguous identification and characterization of geranyl tiglate, a significant monoterpene ester, within the intricate milieu of essential oils. Moving beyond rudimentary protocols, we will explore the causality behind methodological choices, establish self-validating workflows, and underscore the analytical rigor required for confident identification in research, quality control, and development settings.
Strategic Importance of Geranyl Tiglate
Geranyl tiglate, the ester formed from geraniol and tiglic acid, is a key contributor to the characteristic aroma of various essential oils, notably those from the Pelargonium genus (Geranium)[1]. Its organoleptic profile is described as a pleasant blend of fruity, floral, and herbaceous notes, with a sweet, geranium-like character[2][3]. This makes it a valuable component in the fragrance, flavor, and cosmetics industries[4][5]. Beyond its aromatic properties, the broader class of monoterpenes and their esters are under active investigation for various potential therapeutic benefits, including antimicrobial and anti-inflammatory effects, making their precise identification critical for pharmacological research[4][][7].
The primary analytical challenge lies in the inherent complexity of essential oils, which are volatile cocktails of dozens to hundreds of compounds. Specifically, the presence of structural isomers (e.g., neryl tiglate) and other esters with similar molecular weights necessitates a multi-faceted analytical approach to prevent misidentification[8].
Physicochemical Characteristics
A foundational understanding of geranyl tiglate's properties is essential for developing appropriate analytical methods. It is a colorless to pale yellow oily liquid that is soluble in alcohol but insoluble in water[3][9].
| Property | Value | Source |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | PubChem[9] |
| Molecular Formula | C₁₅H₂₄O₂ | PubChem[9] |
| Molecular Weight | 236.36 g/mol | BOC Sciences[], Chem-Impex[4] |
| Boiling Point | 149-151 °C @ 7 mmHg | ChemicalBook[3], Chem-Impex[4] |
| Density | ~0.923 g/mL @ 25 °C | ChemicalBook[3] |
| Refractive Index | ~1.478 - 1.485 @ 20 °C | The Good Scents Company[2], PubChem[9] |
| LogP (o/w) | ~4.7 - 5.7 | PubChem[9], ChemicalBook[3] |
The Cornerstone of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for essential oil profiling due to its exceptional separating power and definitive identification capabilities[1][10][11]. The process separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column, after which the MS detector fragments the eluted molecules and records their mass-to-charge ratio, generating a unique chemical fingerprint[10].
The Rationale Behind Methodological Choices
Column Selection: The Principle of Orthogonality
The choice of GC column is the most critical parameter for achieving successful separation. A two-column approach is strongly recommended for unambiguous identification.
-
Primary Column (Non-Polar): A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is the workhorse for essential oil analysis. Its non-polar nature separates compounds primarily by their boiling points, and the vast majority of historical data and commercial mass spectral libraries are built using these columns.
-
Secondary Column (Polar): A polyethylene glycol (PEG) stationary phase column (e.g., DB-WAX, HP-INNOWax) provides an orthogonal separation mechanism. It separates compounds based on polarity. Isomers or structurally similar compounds that co-elute on a non-polar column are often well-resolved on a polar one.
This dual-analysis strategy is a self-validating system. A confident identification requires a match of both the mass spectrum and the retention index on two different column phases.
Core Identification Workflow
The following diagram illustrates the logical flow from sample acquisition to confirmed identification, emphasizing the dual validation checkpoints.
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An In-depth Technical Guide to the Olfactory and Sensory Properties of Geranyl Tiglate
Introduction
Geranyl tiglate [(2E)-3,7-dimethylocta-2,6-dienyl (2E)-2-methylbut-2-enoate] is a naturally occurring ester that possesses a unique and complex sensory profile, making it a valuable ingredient in the flavor and fragrance industries.[1] This technical guide provides a comprehensive overview of the olfactory and sensory properties of geranyl tiglate, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical characteristics, detailed sensory analysis, analytical methodologies for its characterization, and its biological significance, with a focus on providing actionable insights and protocols for its application and study.
Chemical and Physical Properties
Geranyl tiglate is a carboxylic ester with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol .[2][3] Its chemical structure is characterized by the esterification of geraniol, a monoterpenoid alcohol, with tiglic acid, an unsaturated carboxylic acid. This structure is key to its characteristic aroma and flavor profile.
| Property | Value | Source(s) |
| Molecular Formula | C15H24O2 | [2][3] |
| Molecular Weight | 236.35 g/mol | [2][3] |
| CAS Number | 7785-33-3 | [2][3] |
| Appearance | Colorless to pale yellow clear oily liquid | [4] |
| Boiling Point | 149-151 °C at 7 mmHg | [5] |
| Density | 0.923 g/mL at 25 °C | [5] |
| Refractive Index | 1.480-1.484 at 20°C | [5] |
| Solubility | Soluble in alcohol | [] |
Olfactory and Sensory Profile
The sensory characteristics of geranyl tiglate are multifaceted, contributing to its versatility in various applications. It is predominantly described as having a sweet, herbaceous, and geranium-like odor with distinct fruity undertones.[7]
Olfactory Characteristics
The odor profile of geranyl tiglate is complex, with several key descriptors:
-
Primary Notes: Herbaceous, geranium, fruity.[8]
-
Nuances: Fresh, sweet green melon, rosy, and slightly powdery.[8]
At a 1.0% concentration, its aroma is characterized by a fresh sweet green melon scent with a subtle, harsh herbaceous note and a powdery rosy nuance.[8] The odor strength is considered medium, and it is recommended to be evaluated in a 10% solution or less.[9]
Taste Characteristics
When evaluated in a solution at 5 to 10 ppm, geranyl tiglate exhibits the following taste profile:
-
Primary Tastes: Green, estry melon, berry.[8]
-
Nuances: Seedy with a floral and slightly fatty nuance.[8]
Applications in Flavor and Fragrance
The unique sensory profile of geranyl tiglate makes it a valuable component in various flavor and fragrance formulations:
-
Fragrance: It is used to impart pleasant geranium notes and is useful in geranium, rose, lavender, and oriental-type fragrances.[10][11] It can add a light fruity character to rose compositions and provide natural fruity nuances to plum and pear flavors.[12]
-
Flavor: It contributes rosy, geraniol notes to citrus fruits, especially lemon, and provides floral notes for lychee and other fruits.[10][11]
Analytical Characterization
Accurate characterization of geranyl tiglate is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like geranyl tiglate in complex mixtures such as essential oils.
-
Sample Preparation: Dilute the essential oil sample containing geranyl tiglate in a suitable solvent (e.g., hexane or ethanol) to a final concentration of 1% (v/v).
-
GC-MS System: A system equipped with a fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify geranyl tiglate by comparing its mass spectrum and retention time with that of a pure standard and by searching against a mass spectral library (e.g., NIST, Wiley). Quantification can be performed using an internal standard method.
Caption: Workflow for the GC-MS analysis of Geranyl Tiglate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of geranyl tiglate, confirming the connectivity of atoms and the stereochemistry of the double bonds. Spectral data for geranyl tiglate can be found in public databases such as PubChem.[11]
Sensory Evaluation Methodologies
To formally characterize the sensory properties of geranyl tiglate, standardized sensory evaluation techniques should be employed.
Odor Threshold Determination
Determining the odor detection threshold is crucial for understanding the potency of an aroma compound. The American Society for Testing and Materials (ASTM) E679 standard, which utilizes a three-alternative forced-choice (3-AFC) method, is a widely accepted protocol.[1]
-
Panelist Selection: Recruit and screen a panel of at least 16-20 individuals for normal olfactory acuity.
-
Sample Preparation: Prepare a series of dilutions of geranyl tiglate in an appropriate solvent (e.g., mineral oil or propylene glycol) with concentration steps increasing by a factor of two or three.
-
Presentation: For each concentration level, present panelists with three samples (two blanks and one containing geranyl tiglate) in a randomized and double-blind manner.
-
Task: Panelists are instructed to sniff each sample and identify the one that smells different from the other two.
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration not correctly identified and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.
Quantitative Descriptive Analysis (QDA)
QDA is a method used to generate a detailed sensory profile of a substance. A trained panel develops a specific vocabulary to describe the sensory attributes of the product and then rates the intensity of each attribute.
Caption: Quantitative Descriptive Analysis (QDA) workflow.
Natural Occurrence and Biosynthesis
Geranyl tiglate is found in the essential oils of several plants, most notably in geranium (Pelargonium graveolens) and kumquat.[][8] In Pelargonium graveolens, the biosynthesis of monoterpenoids, including geranyl esters, occurs through distinct metabolic pathways.[13] The acyclic monoterpene alcohol, geraniol, which is the precursor to geranyl tiglate, is synthesized in the cytosol.[14]
Caption: Simplified proposed biosynthetic pathway of Geranyl Tiglate.
Biological and Toxicological Profile
For professionals in drug development, understanding the biological activity and safety profile of a compound is paramount.
Potential Therapeutic Effects
Geranyl tiglate has been explored for its potential therapeutic benefits, including anti-inflammatory and antioxidant effects.[1][15] While specific mechanistic studies on geranyl tiglate are limited, the activities of its parent alcohol, geraniol, have been more extensively studied. Geraniol has been shown to inhibit inflammatory responses by modulating signaling pathways such as NF-κB and p38 MAPK.[16]
Toxicological Data
Toxicological assessments are crucial for ensuring the safe use of geranyl tiglate.
-
Acute Oral Toxicity: The LD50 in rats is >5000 mg/kg, indicating low acute toxicity.[8][9]
-
Skin Irritation: In its pure form, it caused slight skin irritation in rabbits under occlusive conditions.[8] However, at a 6% concentration in petrolatum, it produced no skin reactions in human volunteers.[8]
-
Genotoxicity: Geranyl tiglate has been evaluated as having no safety concern for genotoxicity.[8]
-
Carcinogenicity: It is not expected to have carcinogenic potential.[8]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[11]
Stability Profile
The stability of fragrance and flavor ingredients is critical for product formulation and shelf-life. Geranyl tiglate exhibits good stability in a variety of consumer product bases.
| Product Base | Stability |
| Body Lotion | Very Good |
| Shampoo | Good |
| Soap | Good |
| AP Roll-On | Good |
| Powder | Good |
| Cleaner (Citric) | Poor |
| Cleaner (APC) | Good |
| Bleach | Poor |
Source:[9]
Factors that can affect the stability of esters like geranyl tiglate in formulations include pH, temperature, and light exposure.[17][18] Accelerated stability testing, involving exposure to elevated temperatures and UV light, is recommended to predict long-term stability in new formulations.[3]
Conclusion
Geranyl tiglate is a multifaceted sensory ingredient with a desirable olfactory and gustatory profile. Its sweet, herbaceous, and fruity characteristics, combined with a favorable safety and stability profile, make it a valuable tool for researchers and formulators in the flavor, fragrance, and potentially, the pharmaceutical industries. A thorough understanding of its chemical, analytical, and sensory properties, as outlined in this guide, is essential for its effective and innovative application.
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An In-Depth Technical Guide to the Potential Therapeutic Benefits of Geranyl Tiglate
Foreword
For researchers, scientists, and drug development professionals, the exploration of natural compounds as novel therapeutic agents is a frontier of perpetual promise. Within this landscape, terpenoids represent a vast and structurally diverse class of molecules with a wide array of documented biological activities. This guide focuses on Geranyl tiglate, an ester of the well-known monoterpene alcohol geraniol. While geraniol itself has been the subject of considerable research, Geranyl tiglate remains a comparatively under-investigated molecule. This document serves as a comprehensive technical resource, synthesizing the available data on Geranyl tiglate and its constituent moieties to illuminate its potential therapeutic applications. By examining the established biological activities of geraniol and the influence of esterification on the therapeutic efficacy of related compounds, we aim to provide a robust framework for future research and development endeavors centered on Geranyl tiglate.
Introduction to Geranyl Tiglate: Physicochemical Properties and Natural Occurrence
Geranyl tiglate ([(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate) is a naturally occurring ester with a pleasant, sweet-herbaceous, geranium-like odor.[1] This characteristic aroma has led to its primary application in the fragrance and flavor industries.[1] It is found in various plants, including Pittosporum balfourii and Pelargonium ternifolium. The compound is a colorless to pale yellow liquid, insoluble in water but soluble in alcohol.[2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [2] |
| Molecular Weight | 236.35 g/mol | [2] |
| CAS Number | 7785-33-3 | [2] |
| Appearance | Colorless to pale yellow clear oily liquid | [1] |
| Specific Gravity | 0.916 - 0.926 @ 25°C | [1] |
Postulated Therapeutic Potential: An Evidence-Based Extrapolation
Direct, in-depth research into the therapeutic benefits of Geranyl tiglate is currently limited. However, a substantial body of evidence on its parent alcohol, geraniol, provides a strong foundation for postulating its potential bioactivities. Furthermore, studies on other geranyl esters suggest that esterification can modulate and, in some cases, enhance the therapeutic properties of geraniol.
The Therapeutic Profile of Geraniol
Geraniol has been extensively studied and shown to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4]
-
Anti-inflammatory Activity: Geraniol has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][5] Mechanistically, geraniol can inhibit the nuclear translocation of NF-κB, a key transcription factor that governs the inflammatory response.[2][5]
-
Antioxidant Activity: Geraniol exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3] Studies have shown that geraniol can activate the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][5]
-
Antimicrobial Activity: Geraniol has broad-spectrum antimicrobial activity against various bacteria and fungi.[6] Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of efflux pumps, which can contribute to overcoming multidrug resistance.[7]
-
Anticancer Activity: Geraniol has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer.[4][8] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][9]
The Influence of Esterification on Bioactivity: A Case for Enhanced Potential
The esterification of geraniol to form Geranyl tiglate introduces a tiglate moiety, which can significantly alter the molecule's physicochemical properties, such as its lipophilicity and stability. These changes can, in turn, influence its pharmacokinetic and pharmacodynamic profile.
A study on the anticancer potential of various geranyl esters, including geranyl butyrate, geranyl caproate, and geranyl caprylate, demonstrated that these esters exhibited enhanced cytotoxic effects against murine leukemia (P388) cells compared to geraniol alone.[10][11][12] The IC₅₀ values for the geranyl esters ranged from 22.34 to 32.29 µg/ml, while geraniol's was higher, indicating lower potency.[10] This suggests that the increased lipophilicity of the ester derivatives may facilitate their passage through cell membranes, leading to higher intracellular concentrations and greater bioactivity.
Based on this precedent, it is scientifically plausible to hypothesize that Geranyl tiglate may exhibit enhanced anti-inflammatory, antioxidant, antimicrobial, and anticancer properties compared to its parent compound, geraniol. The tiglate moiety itself may also contribute to the overall bioactivity of the molecule.
Proposed Mechanisms of Action: Key Signaling Pathways
Based on the known mechanisms of geraniol and the potential for modulation by the tiglate group, the following signaling pathways are proposed as key targets for Geranyl tiglate's therapeutic effects.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[13][14] Geraniol has been shown to inhibit NF-κB activation.[2][5] It is hypothesized that Geranyl tiglate, with its potentially increased cellular uptake, could be a more potent inhibitor of this pathway.
Caption: Proposed inhibition of the NF-κB pathway by Geranyl tiglate.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant responses.[12][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Geraniol has been shown to activate this pathway.[2][5] The potential for Geranyl tiglate to more effectively induce Nrf2 activation warrants investigation.
Caption: Proposed activation of the Nrf2 pathway by Geranyl tiglate.
Experimental Protocols for Investigating the Therapeutic Potential of Geranyl Tiglate
To validate the hypothesized therapeutic benefits of Geranyl tiglate, a systematic experimental approach is necessary. The following protocols provide a framework for the in vitro and in vivo evaluation of its anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
In Vitro Anti-inflammatory Activity
Objective: To assess the ability of Geranyl tiglate to inhibit the production of pro-inflammatory mediators in a cell-based model.
Methodology: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Geranyl tiglate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Antioxidant Activity
Objective: To determine the free radical scavenging capacity of Geranyl tiglate.
Methodology: DPPH and ABTS Radical Scavenging Assays [14][15]
-
DPPH Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Add various concentrations of Geranyl tiglate to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
-
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of Geranyl tiglate to the ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage of radical scavenging activity.
-
In Vitro Antimicrobial Activity
Objective: To determine the minimum concentration of Geranyl tiglate that inhibits the growth of pathogenic microorganisms.
Methodology: Minimum Inhibitory Concentration (MIC) Assay [16][17][18][19][20]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of Geranyl tiglate in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of Geranyl tiglate at which no visible growth of the microorganism is observed.
In Vitro Anticancer Activity
Objective: To evaluate the cytotoxic effect of Geranyl tiglate on cancer cells.
Methodology: MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of Geranyl tiglate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity
Objective: To assess the anti-inflammatory effect of Geranyl tiglate in an animal model of acute inflammation.
Methodology: Carrageenan-Induced Paw Edema in Rats [21][22][23]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups: control (vehicle), positive control (e.g., indomethacin), and Geranyl tiglate-treated groups (various doses). Administer the treatments orally or intraperitoneally.
-
Induction of Edema: After 1 hour of treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Caption: Workflow for carrageenan-induced paw edema assay.
Future Directions and Conclusion
The information presented in this guide strongly suggests that Geranyl tiglate is a promising candidate for further therapeutic investigation. The well-documented anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of its parent compound, geraniol, coupled with evidence that esterification can enhance these activities, provides a compelling rationale for a comprehensive research program focused on Geranyl tiglate.
Future research should prioritize direct, head-to-head comparative studies of Geranyl tiglate and geraniol in a battery of in vitro and in vivo models. Mechanistic studies should aim to elucidate the specific molecular targets and signaling pathways modulated by Geranyl tiglate. Furthermore, pharmacokinetic and toxicological studies will be essential to establish its safety profile and suitability for further development.
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Geranyl tiglate CAS 7785-33-3 research applications
An In-Depth Technical Guide to the Research Applications of Geranyl Tiglate (CAS 7785-33-3)
Abstract
Geranyl tiglate (CAS 7785-33-3) is a naturally occurring monoterpene ester, primarily recognized for its pleasant, sweet-herbaceous, and geranium-like aroma.[1] While its application has been historically confined to the fragrance and flavor industries, its chemical structure—an ester of the well-researched monoterpenoid geraniol and tiglic acid—suggests a latent potential for broader pharmacological and therapeutic research. This guide synthesizes the limited available data on geranyl tiglate and extrapolates potential research applications by examining the established biological activities of its constituent moieties. We provide a framework for future investigation, complete with hypothetical experimental protocols and analytical methodologies, to encourage the scientific community to explore this molecule beyond its current organoleptic uses.
Core Compound Profile: What is Known
Geranyl tiglate is an organic compound classified as a fatty alcohol ester.[2] It is found as a constituent in various plants, including Pelargonium ternifolium and in the essential oil of anise.[][4] Its primary commercial value stems from its use as a flavoring agent and fragrance ingredient in cosmetics, foods, and beverages.[5]
Physicochemical and Organoleptic Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to any research endeavor, influencing everything from solvent selection to formulation and analytical method development.
| Property | Value | Source |
| CAS Number | 7785-33-3 | [4] |
| Molecular Formula | C₁₅H₂₄O₂ | [6] |
| Molecular Weight | 236.35 g/mol | |
| Appearance | Very pale yellow liquid | [4] |
| Odor Profile | Sweet, herbaceous, fruity, geranium-like | [1] |
| Boiling Point | 149-151 °C at 7 mmHg | |
| Density | ~0.923 g/mL at 25 °C | |
| Water Solubility | Insoluble | [4] |
| Solubility | Soluble in ethanol and DMSO | , [4][7] |
| logP | ~4.7 - 5.12 | , [2][4] |
A Pro-Drug Hypothesis: Extrapolating from Parent Moieties
The scarcity of direct research on geranyl tiglate necessitates a logical extrapolation from its constituent parts: geraniol and tiglic acid. The ester linkage between these two molecules suggests that geranyl tiglate may act as a pro-drug, being hydrolyzed in vivo by esterase enzymes to release the parent compounds. This esterification significantly increases the molecule's lipophilicity (as indicated by the high logP value), which could enhance its absorption, distribution, and cellular uptake compared to the more polar geraniol.
Figure 1. Pro-drug activation pathway for Geranyl Tiglate.
-
Geraniol : This monoterpene alcohol is the subject of extensive research, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer effects across various cell lines.
-
Tiglic Acid : An unsaturated monocarboxylic acid, it is a known metabolite and has been studied in the context of organic acidemias.
The central hypothesis is that geranyl tiglate could serve as a more bioavailable delivery vehicle for geraniol, potentially leading to enhanced efficacy or altered pharmacological profiles.
Proposed Research Applications & Methodologies
Based on the known activities of geraniol and the single report of geranyl tiglate within an antimicrobial nanoemulsion[], we propose the following avenues for rigorous scientific investigation.
Antimicrobial and Anti-Biofilm Activity
The inclusion of geranyl tiglate in an anise oil nanoemulsion with demonstrated antimicrobial properties provides a direct, albeit preliminary, rationale for further study.[] Terpenoids are widely recognized for their ability to disrupt microbial membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solution : Dissolve geranyl tiglate in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 50 mg/mL).
-
Bacterial Strains : Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Grow cultures in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to mid-log phase.
-
Assay Setup : In a 96-well microtiter plate, perform a two-fold serial dilution of the geranyl tiglate stock solution in MHB, typically ranging from 512 µg/mL to 1 µg/mL.
-
Inoculation : Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add 50 µL to each well containing the compound dilutions.
-
Controls : Include a positive control (broth + inoculum), a negative control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO used).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis : Determine the MIC as the lowest concentration of geranyl tiglate that completely inhibits visible bacterial growth.
Figure 2. Workflow for MIC determination.
Anti-Inflammatory Potential
Geraniol is a known inhibitor of inflammatory pathways, particularly the NF-κB signaling cascade. It is logical to investigate whether geranyl tiglate shares this activity, potentially with greater cellular potency due to enhanced uptake.
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various non-toxic concentrations of geranyl tiglate (determined beforehand by a cytotoxicity assay) for 1 hour.
-
Inflammatory Stimulus : Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.
-
Nitrite Measurement : After incubation, collect 50 µL of the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess Reagent System.
-
Data Analysis : The absorbance is measured at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated control. A known inhibitor like Dexamethasone should be used as a positive control.
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An In-depth Technical Guide to the Biological Activity of Geranyl Tiglate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the known and potential biological activities of geranyl tiglate and its isomers. Drawing from established principles of pharmacology and the bioactivities of its constituent moieties, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. While direct experimental data on geranyl tiglate is limited, this guide synthesizes available information to propose likely biological effects and provides the experimental frameworks necessary to validate these hypotheses.
Introduction: The Chemical and Biological Landscape of Geranyl Tiglate
Geranyl tiglate ([(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate) is a naturally occurring monoterpenoid ester.[1][2] It is found as a minor constituent in the essential oils of various plants, including anise and Angelica archangelica.[][4] Structurally, it is the ester formed from the acyclic monoterpene alcohol, geraniol, and the unsaturated carboxylic acid, tiglic acid.[1] Its geometric isomer, geranyl angelate, is formed from geraniol and angelic acid, the cis-isomer of tiglic acid.[4][5]
While geranyl tiglate is utilized in the fragrance and flavor industries for its pleasant fruity and geranium-like aroma, its pharmacological properties remain largely unexplored.[2][6] However, the well-documented and diverse biological activities of its parent compounds, geraniol and tiglic acid, provide a strong rationale for investigating geranyl tiglate as a potential therapeutic agent.[7][8][9][10] This guide will delve into the hypothesized anticancer, anti-inflammatory, and antimicrobial activities of geranyl tiglate, grounded in the established bioactivities of its precursors and related ester compounds.
Postulated Biological Activities and Mechanistic Insights
The biological activity of an ester is often influenced by the properties of its constituent alcohol and carboxylic acid. In the case of geranyl tiglate, we can infer its potential activities from the known effects of geraniol and tiglic acid.
Anticancer Potential
Causality Behind the Hypothesis: Geraniol, the alcohol portion of geranyl tiglate, has demonstrated significant anticancer activity against a variety of cancer cell lines, including colon, glioma, and leukemia.[8] Its proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and DNA damage.[11] Furthermore, a study on other geranyl esters, such as geranyl butyrate, geranyl caproate, and geranyl caprylate, has shown cytotoxic effects against murine leukemia (P388) cells, with IC50 values ranging from 22.34 to 32.29 µg/mL.[7][12] The esterification of geraniol can enhance its lipophilicity, potentially improving cellular uptake and cytotoxic efficacy.[13] Angelic acid esters have also been noted for their role in traditional medicine against various ailments.[4]
Plausible Mechanisms of Action: The anticancer activity of geranyl tiglate is likely to be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known effects of geraniol and other terpenoids, the following pathways are prime candidates for investigation:
-
Induction of Apoptosis: Geranyl tiglate may trigger the intrinsic (mitochondrial) apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.
-
Cell Cycle Arrest: The compound could induce cell cycle arrest at the G1 or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Pro-survival Signaling Pathways: Terpenoids are known to inhibit critical signaling pathways that promote cancer cell growth and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways.
Diagram of a Hypothesized Anticancer Signaling Pathway:
Anti-inflammatory Effects
Causality Behind the Hypothesis: Both geraniol and derivatives of tiglic acid have been reported to possess anti-inflammatory properties.[10][14][15][16][17] Geraniol has been shown to reduce the expression of pro-inflammatory cytokines and enzymes in vivo and in vitro.[18] Tiglic acid derivatives have demonstrated potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, with some derivatives exhibiting IC50 values in the low micromolar range.[14][15] The combination of these two molecules in geranyl tiglate suggests a strong potential for anti-inflammatory activity.
Plausible Mechanisms of Action: The anti-inflammatory effects of geranyl tiglate are likely mediated by the inhibition of key inflammatory pathways and enzymes:
-
Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Geranyl tiglate may act as a dual inhibitor of these enzymes.
-
Suppression of Pro-inflammatory Cytokines: The compound could reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting upstream signaling pathways.
-
Modulation of NF-κB and MAPK Pathways: As central regulators of inflammation, the inhibition of the NF-κB and MAPK signaling pathways by geranyl tiglate would lead to a broad-spectrum anti-inflammatory response.
Diagram of a Hypothesized Anti-inflammatory Signaling Pathway:
Antimicrobial Activity
Causality Behind the Hypothesis: Geraniol is known to have broad-spectrum antimicrobial activity against various bacteria and fungi.[10][19] Essential oils containing angelic acid have also demonstrated antimicrobial effects.[20] The lipophilic nature of geranyl tiglate may facilitate its interaction with and disruption of microbial cell membranes, a common mechanism of action for terpenoids.
Plausible Mechanisms of Action: The antimicrobial activity of geranyl tiglate could be attributed to:
-
Disruption of Cell Membrane Integrity: The compound may intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Inhibition of Microbial Enzymes: Geranyl tiglate could inhibit essential microbial enzymes involved in metabolism or cell wall synthesis.
-
Inhibition of Biofilm Formation: Many natural compounds can interfere with the signaling pathways that regulate biofilm formation, a key virulence factor for many pathogens.
Quantitative Data on Related Compounds
| Compound | Biological Activity | Cell Line/Organism | IC50 Value | Reference |
| Geraniol | Anticancer | Colo-205 (Colon Cancer) | 20 µM | [11] |
| Geranyl Acetate | Anticancer | Colo-205 (Colon Cancer) | 30 µM | [11] |
| Geraniol | Anticancer | LoVo (Colon Cancer) | 32.1 µg/mL | [8] |
| Geraniol | Anticancer | U87 (Glioma) | 41.3 µg/mL | [8] |
| Geranyl Butyrate | Anticancer | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [7] |
| Geranyl Caproate | Anticancer | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [7] |
| Geranyl Caprylate | Anticancer | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [7] |
| Tiglic Acid Derivative | Anti-inflammatory (NO inhibition) | LPS-induced Macrophages | 1.2 µM | [15] |
| Tiglic Acid Derivative | Anti-inflammatory (NO inhibition) | LPS-induced Macrophages | 2.9 µM | [15] |
Experimental Protocols for Biological Activity Screening
To validate the hypothesized biological activities of geranyl tiglate, the following standard in vitro assays are recommended.
Cytotoxicity and Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of geranyl tiglate in culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Diagram of the MTT Assay Workflow:
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of geranyl tiglate in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or control to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.
Antimicrobial Activity: Broth Microdilution Method
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of geranyl tiglate in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
Geranyl tiglate represents a promising yet understudied natural compound with a high potential for significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide has synthesized the available evidence from its constituent molecules, geraniol and tiglic acid, to build a strong rationale for its investigation. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these hypothesized activities.
Future research should focus on:
-
Direct Biological Screening: Performing the in vitro assays described in this guide to obtain direct evidence and quantitative data (IC50 and MIC values) for geranyl tiglate and its isomers.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by geranyl tiglate to understand its mode of action.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo animal models to evaluate the efficacy and safety of geranyl tiglate.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of geranyl tiglate to optimize its biological activity and pharmacokinetic properties.
The exploration of geranyl tiglate and its isomers could lead to the discovery of novel therapeutic agents for a range of diseases, underscoring the importance of continued research into the vast chemical diversity of the natural world.
References
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- WIDIYARTI, et al. (2019). The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. Orient. J. Chem., 35(3), 987-996.
- Kowalska, J., et al. (2024). Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. International Journal of Molecular Sciences, 25(3), 1549.
- Wang, H. Q., et al. (2020). Hydroxylated Ethacrylic and Tiglic Acid Derivatives from the Stems and Branches of Enkianthus chinensis and Their Potential Anti-inflammatory Activities.
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- Qi, F., et al. (2018). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. Journal of B.U.ON., 23(2), 346-352.
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Whitepaper: A Technical Guide to the Discovery, Isolation, and Validation of Geranyl Tiglate from Novel Botanical Sources
Abstract
Geranyl tiglate, a naturally occurring monoterpene ester, is a valuable compound known for its pleasant geranium and fruity aroma, finding applications in the fragrance, flavor, and potentially pharmaceutical industries.[1] While traditionally sourced from plants like Pelargonium graveolens (geranium), the exploration of novel botanical sources is critical for discovering unique chemotypes and ensuring a sustainable supply chain. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals aimed at the systematic discovery, isolation, and rigorous validation of Geranyl tiglate from previously unexplored plant species. We will move beyond standard protocols to explain the causality behind experimental choices, emphasizing advanced extraction techniques like Supercritical Fluid Extraction (SFE) and robust, self-validating analytical workflows.
Introduction to Geranyl Tiglate
Geranyl tiglate ((2E)-3,7-dimethylocta-2,6-dien-1-yl (2E)-2-methylbut-2-enoate) is a C15 ester formed from geraniol and tiglic acid.[2] Its chemical and physical properties make it a relatively volatile and lipophilic compound, characteristics that dictate the entire isolation strategy.[3][4] It has been identified as a constituent in the essential oils of various plants, including those from the genera Pelargonium, Cryptomeria, and Pittosporum.[3][] The pursuit of novel sources is driven by the desire to identify plants with higher yields, unique isomeric ratios, or a more favorable co-constituent profile that simplifies purification.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | |
| Molecular Weight | 236.35 g/mol | [3] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Odor Profile | Sweet, herbaceous, geranium-like, fruity | [4] |
| Boiling Point | 149-151 °C @ 7 mmHg | [4] |
| Density | ~0.923 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol | [3] |
Table 1: Key Physicochemical Properties of Geranyl Tiglate.
Strategic Framework for Discovery and Isolation
The process of discovering and isolating a target phytochemical from a novel source is a multi-stage endeavor. Our framework is designed to be systematic, beginning with broad screening and progressively narrowing the focus to high-purity isolation and validation.
Phase 1: Candidate Screening from Novel Flora
Rationale for Candidate Selection
The search for novel sources should not be random. A targeted approach based on chemotaxonomy is scientifically sound and resource-efficient. Since Geranyl tiglate is known in the Pelargonium genus, exploring other species within this genus or related families in the Geraniaceae order is a logical starting point. Literature review for plants known to produce other terpene esters can also provide valuable leads.
Rapid Screening: Headspace Solid-Phase Microextraction (HS-SPME)
For initial screening, a solvent-free, rapid technique is preferable to assess the presence of Geranyl tiglate in the plant's volatile profile without laborious extraction. HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this purpose.
This method samples the volatiles in the headspace above the plant material, directly analyzing the aroma profile. It is fast, requires minimal sample mass (~100-500 mg), and avoids the co-extraction of non-volatile matrix components, giving a clean, preliminary confirmation of the target's presence.
-
Sample Preparation: Place 200 mg of finely ground, fresh plant material (leaf or flower) into a 20 mL headspace vial and seal immediately.
-
Incubation: Equilibrate the vial at 60°C for 15 minutes to promote the release of volatile compounds into the headspace.
-
Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the vial's headspace for 30 minutes under continued incubation.
-
GC-MS Analysis: Immediately desorb the fiber in the GC inlet at 250°C for 5 minutes.
-
Identification: Tentatively identify Geranyl tiglate based on its mass spectrum and comparison of its retention index to known values.[3] The presence of key mass fragments (e.g., m/z 69, 83, 41) provides a strong indication.
Phase 2: Targeted Extraction and High-Purity Isolation
Once a candidate species is confirmed as a "hit," the focus shifts to scaled-up extraction and purification.
Supercritical Fluid Extraction (SFE): A Superior Alternative
While traditional hydrodistillation is common for essential oils, it can cause thermal degradation and hydrolysis of esters like Geranyl tiglate.[6] Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is a superior method that preserves the chemical integrity of the target compound.[7]
Supercritical CO₂ is a non-polar solvent, ideal for extracting lipophilic terpenes.[8] Its solvent strength can be finely tuned by adjusting pressure and temperature. Crucially, the extraction occurs at low temperatures (e.g., 40-50°C), preventing thermal artifacts. After extraction, the CO₂ is simply evaporated, leaving a solvent-free extract.
This protocol uses a two-stage separation process to first remove heavy waxes and then collect the desired essential oil fraction.[8]
-
Loading: Load 500 g of dried, ground plant material into the SFE extraction vessel.
-
Extraction Parameters:
-
Vessel Conditions: Set pressure to 90 bar and temperature to 50°C.
-
CO₂ Flow Rate: Maintain a flow rate of 2 kg/h .
-
-
Fractional Separation:
-
Separator 1: Set to 60 bar and 0°C. This condition causes heavy waxes and lipids to precipitate and be collected.
-
Separator 2: Set to 30 bar and -5°C. The further drop in pressure and temperature allows the more volatile essential oil components, including Geranyl tiglate, to be collected.
-
-
Collection: Continue the extraction for 3-4 hours. The collection from Separator 2 will be the enriched essential oil extract.
Purification via Sequential Chromatography
The SFE extract, while enriched, is still a complex mixture. A multi-step chromatographic approach is required for isolation.
This initial step separates the extract into fractions based on polarity, significantly reducing complexity.
-
Column: Silica gel (230-400 mesh) packed in a glass column.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Loading: Dissolve the SFE extract in a minimal amount of n-hexane and load it onto the column.
-
Elution & Collection: Collect fractions (e.g., 20 mL each) and analyze them by Thin Layer Chromatography (TLC) or GC-MS.
-
Pooling: Pool the fractions containing the highest concentration of Geranyl tiglate.
For volatile compounds, Prep-GC is the ultimate tool for achieving >98% purity. It separates compounds based on their boiling point and interaction with the column's stationary phase.[9]
-
System: A gas chromatograph equipped with a preparative-scale column (wider diameter), a fraction collector, and a Flame Ionization Detector (FID).
-
Column: A medium-polarity column (e.g., DB-17 or equivalent) is suitable for separating terpene esters.
-
Method:
-
Inject a small aliquot of the enriched fraction from the flash column.
-
Develop a temperature program that provides baseline separation of the Geranyl tiglate peak from its neighbors.
-
Program the fraction collector to open and trap the effluent corresponding precisely to the elution time of the Geranyl tiglate peak.
-
-
Collection: The collected isolate is a highly purified liquid sample of Geranyl tiglate.
Phase 3: Unambiguous Validation of the Isolate
Isolating a compound is insufficient; its identity and purity must be proven without ambiguity. This is the cornerstone of a self-validating system and is essential for any downstream application, especially in drug development.[10]
Structural Elucidation
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is required for definitive structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum should be identical to reference spectra. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (C₁₅H₂₄O₂) by providing a highly accurate mass measurement.[11]
-
¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural elucidation. The chemical shifts (δ), coupling constants (J), and integrations of the ¹H NMR spectrum, along with the chemical shifts of the ¹³C NMR spectrum, must match the established data for Geranyl tiglate.
Purity Assessment and Reference Standard Qualification
The final isolate must be qualified as an analytical reference standard.[12][13]
A well-characterized, in-house reference standard is crucial for future research.[14][15] It allows for accurate quantification of the compound in different plant batches, extracts, or biological samples, ensuring reproducibility.[12]
-
Quantitative Purity Analysis:
-
GC-FID: Analyze the final isolate on a high-resolution capillary GC column. Purity is determined by the area percent of the main peak, which should be ≥98%.[16]
-
Quantitative NMR (qNMR): This powerful technique determines purity by integrating the signal of the analyte against a certified internal standard of known concentration. It provides a direct, SI-traceable purity value without requiring a pre-existing standard of the analyte itself.
-
-
Documentation: All characterization data (MS, NMR, GC-FID chromatogram, qNMR report) should be compiled into a certificate of analysis for the newly generated reference standard.
References
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The Sentinel Molecule: A Technical Guide to the Role of Geranyl Tiglate in Plant Defense Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Scent and Flavor - Unveiling a Defensive Arsenal
Geranyl tiglate, a naturally occurring monoterpenoid ester, has long been appreciated for its pleasant, fruity, and geranium-like aroma, lending itself to applications in the fragrance and flavor industries[1]. However, a growing body of scientific evidence is pulling back the curtain on its more profound ecological role: a potent weapon in the sophisticated defense arsenal of plants. This technical guide synthesizes current knowledge on geranyl tiglate, moving beyond its organoleptic properties to provide an in-depth exploration of its biosynthesis, its multifaceted functions in plant defense against a spectrum of biotic threats, and the experimental methodologies crucial for its study. For researchers in agrochemical development and drug discovery, understanding the defensive capabilities of such specialized metabolites offers a blueprint for novel, nature-inspired solutions.
Section 1: The Molecular Architecture of Defense: Biosynthesis of Geranyl Tiglate
The synthesis of geranyl tiglate in plants is a multi-step process, culminating in the esterification of the alcohol geraniol with tiglic acid. This process draws upon fundamental pathways of isoprenoid and amino acid metabolism.
The Geraniol Backbone: A Tale of Two Pathways
Geraniol, the C10 alcohol moiety of geranyl tiglate, is synthesized from the universal five-carbon precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors in different cellular compartments[2]:
-
The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway is crucial for the synthesis of sesquiterpenes, triterpenes, and sterols.
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway is the primary source of precursors for monoterpenes (including geraniol), diterpenes, and carotenoids.
IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The final conversion of GPP to geraniol is catalyzed by geraniol synthase (GES) , a member of the terpene synthase (TPS) family of enzymes[2][3].
Caption: Biosynthesis of Geraniol via the MVA and MEP pathways.
The Tiglate Moiety: An Amino Acid Derivative
Tiglic acid, the acyl donor in geranyl tiglate synthesis, is a derivative of the branched-chain amino acid isoleucine. The biosynthetic pathway proceeds through the deamination and subsequent modification of isoleucine to form tiglyl-CoA, the activated form of tiglic acid ready for esterification[4][5].
The Final Step: Esterification by Acyltransferases
The crucial final step in geranyl tiglate biosynthesis is the esterification of geraniol with tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs are responsible for the formation of a wide variety of volatile esters in plants, contributing to their flavor and aroma profiles, as well as their defense chemistry[6][7]. While the specific AAT responsible for geranyl tiglate synthesis has yet to be characterized, it is hypothesized to belong to the BAHD superfamily of acyltransferases, which are known to be involved in the biosynthesis of various specialized metabolites[6].
Caption: Final esterification step in Geranyl Tiglate biosynthesis.
Section 2: The Multifaceted Role of Geranyl Tiglate in Plant Defense
Geranyl tiglate contributes to both direct and indirect plant defense strategies, acting as a deterrent and a toxin to herbivores and pathogens.
Direct Defense: A Chemical Shield
Direct defense mechanisms involve plant traits that directly affect the fitness of an attacker. Geranyl tiglate functions as a direct defense compound through its anti-herbivore and antimicrobial properties.
Geranyl tiglate has been identified as a component of essential oils with demonstrated insecticidal and repellent properties. For instance, geranium oil, which contains geranyl tiglate, formulated as a nanoemulsion, has shown significant larvicidal activity against various insect species[8]. The lipophilic nature of geranyl tiglate likely facilitates its penetration of insect cuticles, potentially disrupting physiological processes[9]. Furthermore, its precursor, geraniol, has been shown to deter the oviposition of certain insect pests, suggesting a multi-pronged defensive strategy[10]. While the precise mode of action of geranyl tiglate is not fully elucidated, it is plausible that it acts as a neurotoxin or disrupts insect growth and development[11].
The antimicrobial efficacy of geranyl tiglate has been observed in studies of essential oil compositions. Anise oil-based nanoemulsions containing geranyl tiglate have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[]. The proposed mechanism of action for many terpenoids involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death[13]. Geraniol itself has well-documented antifungal properties, inhibiting the formation of pseudohyphae and chlamydoconidia in Candida albicans[8]. It is likely that geranyl tiglate shares or enhances these antimicrobial capabilities.
Indirect Defense: A Call to Arms
Indirect defense strategies involve the recruitment of natural enemies of herbivores. While direct evidence for geranyl tiglate's role in indirect defense is still emerging, the release of volatile terpenoids, including geraniol, upon herbivore damage is a well-established phenomenon that attracts predators and parasitoids[14][15]. The characteristic scent of geranyl tiglate could serve as a component of the volatile blend that signals the presence of herbivores to the plant's allies.
Section 3: Regulation of Geranyl Tiglate Production: A Symphony of Signals
The biosynthesis of plant defense compounds is tightly regulated and often induced in response to biotic stress. The production of terpenoids, including geranyl tiglate, is known to be modulated by key plant defense hormones, primarily jasmonic acid (JA) and salicylic acid (SA)[16][17].
-
Jasmonic Acid (JA): The JA signaling pathway is typically activated in response to wounding and attack by necrotrophic pathogens and chewing herbivores[16][18]. It is a potent inducer of terpenoid biosynthesis.
-
Salicylic Acid (SA): The SA pathway is generally associated with defense against biotrophic and hemibiotrophic pathogens[16].
The interplay between the JA and SA pathways can be synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats[4][9]. It is highly probable that the genes encoding the biosynthetic enzymes for geranyl tiglate, such as geraniol synthase and the specific alcohol acyltransferase, are transcriptionally upregulated by the JA signaling cascade following herbivore attack.
Caption: Hypothesized regulation of Geranyl Tiglate production by plant defense signaling pathways.
Section 4: Experimental Protocols for the Study of Geranyl Tiglate
Investigating the role of geranyl tiglate in plant defense requires robust methodologies for its extraction, identification, quantification, and bioactivity assessment.
Extraction and Quantification
Objective: To extract and quantify geranyl tiglate from plant tissues.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Flash-freeze plant tissue (e.g., leaves, flowers) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered tissue with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate. Sonication can be used to improve extraction efficiency.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
-
GC-MS Analysis:
-
Inject a small volume of the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of volatile compounds.
-
The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for geranyl tiglate that can be compared to a reference library (e.g., NIST) for identification[19].
-
-
Quantification: For absolute quantification, create a calibration curve using a certified geranyl tiglate standard. An internal standard can be added to the samples before extraction to correct for variations in extraction efficiency and injection volume.
Table 1: GC-MS Parameters for Geranyl Tiglate Analysis (Example)
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Temperature | 250 °C |
| Oven Program | 60 °C (2 min), ramp to 240 °C at 5 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-400 m/z |
Bioassays for Defensive Activity
Objective: To assess the deterrent effect of geranyl tiglate on a generalist herbivore.
Methodology:
-
Preparation of Treatment Solutions: Dissolve geranyl tiglate in a suitable solvent (e.g., ethanol) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Leaf Disc Preparation: Cut leaf discs of uniform size from a host plant.
-
Treatment Application: Apply the geranyl tiglate solutions and a solvent-only control to separate sets of leaf discs and allow the solvent to evaporate completely.
-
Experimental Setup: Place one treated and one control leaf disc in a Petri dish with a single herbivore (e.g., a larva of Spodoptera littoralis).
-
Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.
-
Analysis: Compare the consumption of treated versus control discs to determine if geranyl tiglate has a deterrent effect.
Objective: To determine the minimum inhibitory concentration (MIC) of geranyl tiglate against a specific bacterium or fungus.
Methodology:
-
Preparation of Inoculum: Grow the target microbe in a suitable liquid medium to a specific cell density.
-
Preparation of Test Plate: In a 96-well microtiter plate, prepare serial dilutions of geranyl tiglate in the growth medium.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well.
-
Incubation: Incubate the plate under optimal growth conditions for the microbe.
-
MIC Determination: The MIC is the lowest concentration of geranyl tiglate that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Section 5: Future Directions and Applications
The study of geranyl tiglate in plant defense is a burgeoning field with significant potential. Future research should focus on:
-
Identification of Biosynthetic Genes: Identifying and characterizing the specific alcohol acyltransferase responsible for geranyl tiglate synthesis will be crucial for understanding its regulation and for potential metabolic engineering applications.
-
Inducibility Studies: Investigating the induction of geranyl tiglate production in response to specific herbivores and pathogens will provide direct evidence of its role in induced defense.
-
Mode of Action Studies: Elucidating the precise molecular targets of geranyl tiglate in insects and microbes will aid in the development of targeted and effective biopesticides.
-
Drug Development: The anti-inflammatory and antioxidant properties of geranyl tiglate warrant further investigation for their potential therapeutic applications in human health[20].
By continuing to unravel the complexities of how plants utilize molecules like geranyl tiglate for their defense, we can unlock a wealth of knowledge with profound implications for sustainable agriculture and medicine.
References
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Yang, T., et al. (2021). Functional Characterization of a Dendrobium officinale Geraniol Synthase DoGES1 Involved in Floral Scent Formation. International Journal of Molecular Sciences, 22(16), 8843. [Link]
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The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]
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PubChem. (n.d.). Geranyl tiglate. Retrieved from [Link]
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FooDB. (2018). Showing Compound Geranyl tiglate (FDB009483). Retrieved from [Link]
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MDPI. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 23(24), 16186. [Link]
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ResearchGate. (2017). Induced responses to herbivory in the Neotropical ant-plant association between Azteca ants and Cecropia trees: response of ants to potential inducing cues. Retrieved from [Link]
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PubMed. (2003). Characterization of geraniol synthase from the peltate glands of sweet basil. Plant Physiology, 134(1), 370-379. [Link]
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Frontiers. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 694359. [Link]
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PubMed. (2014). Investigating the antifungal activity and mechanism(s) of geraniol against Candida albicans strains. Medical Mycology, 53(5), 511-518. [Link]
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MDPI. (2021). Induction of Apoptosis with Silver Nanoparticles Obtained Using Thermophilic Bacteria. International Journal of Molecular Sciences, 22(21), 11576. [Link]
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Wikipedia. (n.d.). Tiglic acid. Retrieved from [Link]
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MDPI. (2023). Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance. International Journal of Molecular Sciences, 24(14), 11634. [Link]
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PubMed Central (PMC). (2021). Biochemistry of Terpenes and Recent Advances in Plant Protection. International Journal of Molecular Sciences, 22(11), 5737. [Link]
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PubMed. (2007). Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus. Journal of Chemical Ecology, 33(5), 963-970. [Link]
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ResearchGate. (2017). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Retrieved from [Link]
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PubMed Central (PMC). (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. [Link]
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ResearchGate. (2023). Terpenoids: Diverse Structures and Functions in Plant Defense and Communication. Retrieved from [Link]
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PubMed. (2021). Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice. Molecules, 26(20), 6129. [Link]
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Digital Commons @ IWU. (2015). Latex Induction and Effects of Herbivory on Apocynum cannabinum. Retrieved from [Link]
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PNAS. (1997). Plant terpenoid synthases: Molecular biology and phylogenetic analysis. Proceedings of the National Academy of Sciences, 94(20), 10598-10603. [Link]
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MDPI. (2024). An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides. Plants, 13(9), 1213. [Link]
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MDPI. (2012). Biosynthesis of Triacylglycerols (TAGs) in Plants and algae. International Journal of Molecular Sciences, 13(12), 15734-15757. [Link]
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Methodological & Application
Application Notes & Protocols for the Extraction of Geranyl Tiglate from Pelargonium graveolens
Abstract
Geranyl tiglate, a monoterpenoid ester, is a notable constituent of the essential oil derived from Pelargonium graveolens (rose-scented geranium). It contributes to the characteristic sweet, fruity, and geranium-like aroma of the oil and is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of geranyl tiglate from P. graveolens. It details three primary extraction methodologies: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE). The protocols are presented with an emphasis on the underlying scientific principles, ensuring technical accuracy and reproducibility. The guide also covers post-extraction analysis and validation using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Target Molecule and its Botanical Source
1.1 Geranyl Tiglate: A Profile Geranyl tiglate (C₁₅H₂₄O₂) is an ester formed from geraniol (a monoterpene alcohol) and tiglic acid (an unsaturated carboxylic acid)[2][3]. It is valued in the fragrance and flavor industries for its pleasant, somewhat fruity, geranium-like odor[4][]. Beyond its sensory characteristics, geranyl tiglate is a subject of scientific interest for its potential biological activities, making its efficient extraction a critical first step for further investigation[1].
Table 1: Chemical Properties of Geranyl Tiglate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [1][] |
| Molecular Weight | 236.36 g/mol | [1][] |
| Appearance | Colorless Clear Liquid | [1][] |
| Boiling Point | 298.06 °C (Predicted) | [] |
| Specific Gravity | 0.916 to 0.926 @ 25 °C | [] |
| CAS Number | 7785-33-3 | [1][2] |
1.2 Pelargonium graveolens: The Botanical Matrix Pelargonium graveolens, a member of the Geraniaceae family, is an aromatic shrub renowned for its essential oil, commonly known as rose geranium oil[6]. The chemical composition of this oil is complex and can vary significantly based on cultivation origin, climate, and harvesting time[7]. The primary constituents are typically citronellol and geraniol, with significant amounts of their esters, such as citronellyl formate, geranyl formate, and geranyl tiglate, which collectively define the oil's unique aromatic and therapeutic profile[6][8]. Understanding this matrix is crucial for selecting an appropriate extraction strategy.
Pre-Extraction Fundamentals: Optimizing the Starting Material
The quality and yield of the final extract are fundamentally dependent on the initial preparation of the plant material. The choices made at this stage directly influence the efficiency of the extraction process and the chemical integrity of the target compounds.
2.1 Harvesting and Drying: The concentration of essential oil components, including geranyl tiglate, is influenced by the plant's developmental stage[9]. Harvesting should be timed for peak oil biosynthesis. Post-harvest, the plant material is typically dried to reduce moisture content. This step is critical as it concentrates the non-volatile components and prevents enzymatic degradation of the target esters. Studies have shown that air-drying the herb for 24 to 48 hours can increase the essential oil yield compared to using fresh material[10]. The drying method (e.g., air-drying vs. freeze-drying) can also alter the final chemical profile of the extract[11].
2.2 Mechanical Preparation: To maximize the extraction efficiency, the surface area of the plant material must be increased. Chopping or shredding the dried leaves and stems disrupts the cell walls, allowing for better penetration of the steam, solvent, or supercritical fluid[12]. This ensures a more thorough and rapid release of the essential oil from the botanical matrix.
Core Extraction Protocols
This section details the principles and step-by-step protocols for three distinct extraction methods. The choice of method depends on the desired scale, purity, and the specific chemical profile of the intended extract.
Method 1: Steam Distillation
Principle of Causality: Steam distillation is the most prevalent industrial method for extracting essential oils. It operates on the principle of co-distillation. High-temperature steam is passed through the plant material, causing the volatile compounds, which are normally immiscible with water and have high boiling points, to vaporize at a temperature below the boiling point of water. This occurs because the combined vapor pressure of the oil-water mixture reaches atmospheric pressure at a lower temperature than either component alone, thus preventing thermal degradation of sensitive molecules like esters[12].
Experimental Protocol:
-
Preparation: Load 500 g of coarsely chopped, air-dried P. graveolens leaves and stems into the still pot of a Clevenger-type apparatus[7].
-
Water Addition: Add sufficient deionized water to the still to cover the plant material.
-
Apparatus Assembly: Assemble the Clevenger apparatus, ensuring all glass joints are securely sealed. Connect the condenser to a circulating cold-water source (approx. 4-10 °C).
-
Heating: Begin heating the still. As the water boils, steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.
-
Separation: The condensate drips into the separator (Florentine flask), where the less dense essential oil will spontaneously separate and form a layer on top of the aqueous phase (hydrosol)[13].
-
Collection: Continue the distillation for 3-4 hours, or until no more oil is collected[14]. Carefully decant the essential oil layer from the separator into a sealed, amber glass vial.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water and store at 4 °C.
Visualization of Steam Distillation Workflow
Caption: Workflow for essential oil extraction via steam distillation.
Table 2: Typical Composition of Steam-Distilled P. graveolens Oil
| Compound | Percentage Range (%) |
| Citronellol | 24.5 - 37.5 |
| Geraniol | 6.0 - 15.3 |
| Citronellyl formate | 6.7 - 10.7 |
| Linalool | 3.0 - 9.8 |
| Isomenthone | 2.1 - 6.3 |
| 10-epi-γ-eudesmol | 4.4 - 5.5 |
| Geranyl tiglate | 1.5 - 7.2 |
| Source: Data compiled from[6][8][10] |
Method 2: Solvent Extraction (for Absolute)
Principle of Causality: Solvent extraction utilizes a non-polar organic solvent, such as hexane, to dissolve a broad spectrum of aromatic compounds from the plant material, including volatile oils, waxes, and pigments. This method is particularly effective for capturing larger, less volatile molecules that may not be efficiently recovered by steam distillation. The initial extraction yields a waxy, semi-solid mass called "concrete." A subsequent wash with a polar solvent like ethanol selectively dissolves the fragrant components, and upon removal of the ethanol, a highly concentrated "absolute" is obtained[10].
Experimental Protocol:
-
Preparation: Place 100 g of finely ground, air-dried P. graveolens material into a large Erlenmeyer flask.
-
Solvent Maceration: Add 500 mL of n-hexane to the flask, ensuring all plant material is fully submerged. Seal the flask and macerate for 24 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the hexane miscella from the plant residue.
-
Solvent Removal (Concrete): Concentrate the miscella using a rotary evaporator at 40 °C under vacuum until all hexane has been removed. The resulting waxy substance is the concrete.
-
Ethanol Wash: Dissolve the concrete in 100 mL of 99% ethanol by warming gently in a water bath.
-
Wax Removal: Chill the ethanol solution at -20 °C for 12-24 hours to precipitate the insoluble waxes.
-
Cold Filtration: Quickly filter the cold solution to remove the precipitated waxes.
-
Solvent Removal (Absolute): Remove the ethanol from the filtrate using a rotary evaporator at a temperature not exceeding 50 °C to yield the geranium absolute. Store in a sealed, amber vial at 4 °C.
Visualization of Solvent Extraction Workflow
Caption: Workflow for producing geranium absolute via solvent extraction.
Method 3: Supercritical Fluid Extraction (SFE)
Principle of Causality: Supercritical Fluid Extraction (SFE) employs a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid (high solvating power) and a gas (high diffusivity and low viscosity). Carbon dioxide (CO₂) is the most common solvent due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, and non-flammability[15]. By precisely manipulating pressure and temperature, the density and solvating power of supercritical CO₂ can be tuned to selectively extract specific classes of compounds[16]. This allows for the extraction of thermally sensitive esters like geranyl tiglate with high fidelity and without any solvent residue[17].
Experimental Protocol:
-
Preparation: Load 50 g of ground, air-dried P. graveolens into the high-pressure extraction vessel of the SFE system.
-
System Parameters: Set the desired extraction parameters. A good starting point for geranium oil is a pressure of 10-15 MPa (100-150 bar) and a temperature of 40-50 °C[18].
-
Pressurization: Pump liquid CO₂ through a chiller and then a high-pressure pump into a heater to bring it to the supercritical state.
-
Extraction: Introduce the supercritical CO₂ into the extraction vessel at a constant flow rate (e.g., 2-3 mL/min)[15]. The supercritical fluid will percolate through the plant material, dissolving the essential oil.
-
Separation: The CO₂-extract mixture flows through a back-pressure regulator into a separator vessel at a lower pressure and temperature. This pressure drop causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extracted oil.
-
Collection: Collect the extract from the bottom of the separator. The now-gaseous CO₂ can be re-condensed and recycled[19].
-
Optimization: Perform multiple extraction runs, varying pressure and temperature, to optimize the yield and selectivity for geranyl tiglate and other esters[18].
Visualization of Supercritical Fluid Extraction Workflow
Caption: Workflow for Supercritical Fluid Extraction (SFE) using CO₂.
Table 3: Comparison of Extraction Methodologies
| Feature | Steam Distillation | Solvent Extraction | Supercritical Fluid Extraction (SFE) |
| Principle | Co-distillation with steam | Differential solubility in organic solvents | Solvation with supercritical CO₂ |
| Selectivity | Good for volatile compounds | Low; co-extracts waxes, pigments | High; tunable via P & T |
| Solvent Residue | None (water) | Potential for trace hexane/ethanol | None |
| Thermal Stress | Moderate (approx. 100 °C) | Low (40-50 °C) | Low (35-60 °C) |
| Typical Product | Essential Oil | Concrete / Absolute | SFE Extract |
| Geranyl Tiglate | Good recovery | High recovery | Excellent, selective recovery |
| Complexity/Cost | Low / Low | Moderate / Moderate | High / High |
Analytical Validation and Quantification
Independent of the extraction method used, the resulting extract must be chemically analyzed to confirm the presence and determine the concentration of geranyl tiglate. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Principle of Causality: GC separates volatile compounds in a mixture based on their boiling points and affinity for the stationary phase of a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum (a chemical fingerprint) for each compound, allowing for unambiguous identification[6]. Quantification is achieved by comparing the peak area of the target compound to that of a known concentration standard.
Analytical Protocol (GC-MS):
-
Sample Preparation: Prepare a 1% solution of the geranium extract in a suitable solvent (e.g., ethanol or hexane).
-
Injection: Inject 1.0 µL of the sample into the GC-MS system equipped with a DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6].
-
GC Conditions: Use a temperature program, for example: initial temperature of 70 °C, ramp up to 290 °C at 5 °C/min, and hold for 10 minutes. Use Helium as the carrier gas at a constant flow of 1.0 mL/min[6].
-
MS Conditions: Set the mass spectrometer to scan a mass range of 35–650 amu with an ionization voltage of 70 eV[6].
-
Identification: Identify geranyl tiglate by comparing its retention time and mass spectrum to a certified reference standard or to established library data (e.g., NIST, Wiley)[20][21].
-
Quantification: Determine the relative percentage of geranyl tiglate by peak area normalization. For absolute quantification, use a calibration curve prepared from a pure geranyl tiglate standard.
Visualization of Analytical Workflow
Caption: General workflow for the GC-MS analysis of essential oil extracts.
Concluding Remarks for the Researcher
The extraction of geranyl tiglate from Pelargonium graveolens can be successfully achieved through several distinct methodologies.
-
Steam distillation offers a cost-effective and straightforward method for producing high-quality essential oil suitable for many applications.
-
Solvent extraction provides a more comprehensive profile of aromatic compounds, yielding an absolute that may be preferred for specific perfumery or flavor applications.
-
Supercritical Fluid Extraction (SFE) represents the most advanced technique, offering unparalleled selectivity and purity, making it the ideal choice for pharmaceutical and high-purity nutraceutical development where residual solvents are a concern and fine-tuning the extract profile is desired[15][18].
The choice of protocol should be guided by the specific research goals, available equipment, and desired end-product characteristics. All extracts must be validated by robust analytical techniques like GC-MS to ensure the identity and purity of the target compound, geranyl tiglate.
References
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The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]
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PubChem. (n.d.). Geranyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]
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Jadhav, P. S., Kapoor, V. D., & Kadam, P. V. (2022). Extraction and Formulation of Perfume from Pelargonium Graveolens Essential Oil. International Journal of Advanced Research in Science, Communication and Technology, 2(1). Retrieved from [Link]
- Boukhatem, M. N., et al. (2024). Phytochemical study of the essential oil of Pelargonium graveolens from Algeria, analysed by GC/MS. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 23(2).
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Abouelatta, A. M., Keratum, A. Y., Ahmed, S. I., & El-Zun, H. M. (2021). The Effect of Air Drying and Extraction Methods on the Yield and Chemical Composition of Geranium (Pelargonium graveolens L.'Hér) Essential Oils. American Journal of Applied and Industrial Chemistry, 5(1), 17-21. Retrieved from [Link]
-
Radulović, N. S., et al. (2024). Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. Molecules, 29(1), 123. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Geranyl tiglate (FDB009483). Retrieved from [Link]
-
Jason. (2011, December 25). Essential oils home made - steam distillation of geranium oil [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Geranyl tiglate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction methodology of Geranium Oil by using steam distillation [Image]. Retrieved from [Link]
- Machmudah, S., et al. (2007). Extraction of essential oil from geranium (Pelargonium graveolens) with supercritical carbon dioxide. Institut Teknologi Sepuluh Nopember (ITS), Indonesia.
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Kulkarni, R. (2022). A NATIVE STUDY ON GERANIUM PLANTATION AND PRODUCTION OF GERANIUM OIL EXTRACTION BY USING STEAM DISTILLATION. ResearchGate. Retrieved from [Link]
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Rjoub, S., Goger, M. F., & Baser, K. H. C. (2024). Comparative Extraction Methods for Chemical Profile of Various Essential Oils and Extracts Obtained from Pelargonium graveolens Leaves. JOJ Horticulture & Arboriculture, 4(5). Retrieved from [Link]
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Ghasemi, E., et al. (2015). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of Chromatography B, 990, 130-138. Retrieved from [Link]
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Synthesis and Purification of Geranyl Tiglate: A Comprehensive Guide for Researchers
Geranyl tiglate, a naturally occurring ester found in plants such as Pelargonium species, possesses a characteristic fruity, geranium-like aroma, making it a valuable compound in the fragrance, flavor, and cosmetic industries.[1][2][3] Its potential therapeutic properties also make it a subject of interest in pharmaceutical and drug development research.[3] This document provides a detailed guide for the synthesis and purification of geranyl tiglate, offering in-depth protocols and the scientific rationale behind the methodological choices to ensure a high-purity final product.
I. Introduction to Geranyl Tiglate
Geranyl tiglate is the ester formed from the condensation of geraniol, a primary monoterpene alcohol, and tiglic acid, an unsaturated carboxylic acid. Its molecular formula is C₁₅H₂₄O₂ and it has a molecular weight of 236.35 g/mol .[4] The purity of geranyl tiglate is paramount for its application, necessitating robust synthesis and purification strategies. This guide will explore both classical chemical synthesis and greener enzymatic routes to this valuable ester.
Table 1: Physicochemical Properties of Geranyl Tiglate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄O₂ | [4] |
| Molecular Weight | 236.35 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fruity, geranium-like | [3][5] |
| Boiling Point | 298.06 °C (predicted) | [3] |
| Density | ~0.909 g/cm³ | [3] |
| Solubility | Soluble in alcohol, insoluble in water | [3][4] |
II. Synthesis of Geranyl Tiglate
The synthesis of geranyl tiglate is primarily achieved through the esterification of geraniol with tiglic acid or its derivatives. Two effective methods are presented here: a classic acid-catalyzed Fischer esterification and a more contemporary enzymatic approach.
A. Method 1: Acid-Catalyzed Fischer Esterification
Fischer esterification is a widely used and well-understood method for producing esters from an alcohol and a carboxylic acid in the presence of an acid catalyst. The reaction is reversible, and to drive it towards the product, the removal of water is crucial. The use of a Dean-Stark apparatus is highly effective for this purpose.[6]
Reaction Scheme:
Geraniol + Tiglic Acid ⇌ Geranyl Tiglate + Water
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of tiglic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of geraniol.
-
Solvent and Water Removal: Toluene is an excellent solvent for this reaction as it is non-polar, dissolving the reactants, and forms a low-boiling azeotrope with water. This allows for the continuous removal of water via a Dean-Stark trap, shifting the reaction equilibrium towards the formation of the ester and leading to higher yields.[6]
-
Temperature: The reaction is carried out at the reflux temperature of toluene to ensure a sufficient reaction rate and efficient azeotropic removal of water.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reactant Charging: To the round-bottom flask, add geraniol (1 equivalent), tiglic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted tiglic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude geranyl tiglate.
-
B. Method 2: Enzymatic Synthesis using Immobilized Lipase
Enzymatic synthesis offers a greener alternative to traditional chemical methods, often proceeding under milder conditions with high selectivity and minimizing the formation of byproducts.[7] Lipases are commonly employed for esterification reactions. Novozym® 435, an immobilized lipase from Candida antarctica, is a robust and effective catalyst for the synthesis of geranyl esters.[8]
-
Catalyst: Novozym® 435 is a highly efficient and reusable biocatalyst for esterification. Its immobilization enhances its stability and allows for easy separation from the reaction mixture.[8]
-
Solvent-Free Conditions: Conducting the reaction in a solvent-free system reduces the environmental impact and simplifies the purification process. The liquid reactants themselves serve as the reaction medium.
-
Temperature: A moderately elevated temperature (e.g., 60 °C) is chosen to increase the reaction rate without denaturing the enzyme.[8]
-
Molar Ratio: An excess of one of the reactants can be used to drive the equilibrium towards the product. However, with enzymatic reactions, a near-equimolar ratio is often effective.
-
Reactant and Catalyst Preparation: In a suitable reaction vessel, combine geraniol (1 equivalent) and tiglic acid (1.1 equivalents).
-
Enzyme Addition: Add Novozym® 435 (typically 5-10% by weight of the total reactants).
-
Reaction: Heat the mixture to 60 °C with constant stirring. The reaction can be monitored by GC-MS or TLC. Enzymatic reactions may require longer reaction times, often 24-48 hours, to reach high conversion.
-
Catalyst Recovery and Product Isolation:
-
After the reaction, separate the immobilized enzyme by simple filtration. The enzyme can be washed with a suitable solvent and reused.
-
The remaining liquid contains the crude geranyl tiglate, which can then be purified.
-
III. Purification of Geranyl Tiglate
Purification is a critical step to obtain high-purity geranyl tiglate, free from unreacted starting materials and any byproducts. A combination of fractional vacuum distillation and column chromatography is recommended for achieving the highest purity.
A. Method 1: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points.[9][10] This technique is particularly useful for purifying thermally sensitive compounds like terpene esters by allowing distillation to occur at lower temperatures, thus preventing degradation.[11]
-
Vacuum: Applying a vacuum lowers the boiling point of the compounds, preventing thermal decomposition that can occur at atmospheric pressure.
-
Fractionating Column: A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks.
-
Distillation:
-
Place the crude geranyl tiglate in the distillation flask.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect the fractions that distill at different temperature ranges. Unreacted geraniol will typically distill at a lower temperature than geranyl tiglate.
-
The main fraction containing geranyl tiglate should be collected at the appropriate temperature and pressure.
-
B. Method 2: Silica Gel Column Chromatography
For achieving very high purity, particularly for removing minor impurities and isomers, column chromatography is the method of choice.[12][13][14]
-
Stationary Phase: Silica gel is a polar adsorbent that is effective for separating compounds with varying polarities.[12]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is used as the eluent. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), compounds are eluted in order of increasing polarity.
-
Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude or distilled geranyl tiglate in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting with pure hexane to remove any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).
-
Collect fractions and monitor them by TLC to identify the fractions containing pure geranyl tiglate.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified geranyl tiglate.
IV. Characterization and Purity Assessment
The purity and identity of the synthesized geranyl tiglate must be confirmed using various analytical techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds and confirming their identity.[1] The retention time in the gas chromatogram provides information on the purity, while the mass spectrum gives the molecular weight and fragmentation pattern, which can be compared to a library database for confirmation.[15]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized ester.[16][17][18] The chemical shifts and coupling constants of the protons and carbons in the molecule provide definitive proof of its structure.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20][21][22] The presence of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and a C-O stretch around 1150 cm⁻¹ are characteristic of the ester group.
V. Experimental Workflows and Diagrams
A. Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of Geranyl Tiglate.
B. Fischer Esterification Setup
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Geranyl Tiglate
Abstract
This comprehensive guide provides a detailed framework for determining the in vitro antimicrobial susceptibility of geranyl tiglate, a natural ester with potential antimicrobial properties. Recognizing the unique challenges posed by hydrophobic natural products, this document moves beyond standard templates to offer a robust, scientifically grounded approach. We will delve into the rationale behind methodological choices, from solubilization strategies to the selection of appropriate controls, ensuring the generation of reliable and reproducible Minimum Inhibitory Concentration (MIC) data. This application note is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antimicrobial potential of geranyl tiglate and other similar lipophilic compounds.
Introduction: The Scientific Imperative for Testing Geranyl Tiglate
Geranyl tiglate ((2E)-3,7-dimethylocta-2,6-dien-1-yl (2E)-2-methylbut-2-enoate) is a naturally occurring ester found in various essential oils, such as that of geranium.[1] While traditionally utilized in the fragrance and flavor industries for its pleasant herbaceous and fruity aroma, emerging interest in natural products as sources of novel antimicrobial agents necessitates a thorough investigation of its biological activities.[2][3] The rise of antimicrobial resistance worldwide underscores the urgent need for new therapeutic options, and natural compounds like geranyl tiglate represent a promising, yet underexplored, reservoir of chemical diversity.[4][5]
Standard antimicrobial susceptibility testing (AST) methodologies, however, are primarily designed for water-soluble antibiotics.[6] The hydrophobic nature of geranyl tiglate presents a significant methodological hurdle, as it is poorly soluble in aqueous microbiological media.[7][8] This guide addresses this challenge head-on, providing detailed protocols that have been adapted to ensure the accurate determination of geranyl tiglate's antimicrobial activity. Our focus will be on the broth microdilution method, a widely accepted technique for MIC determination that is amenable to the high-throughput screening of compounds.[9][10]
Foundational Principles: Understanding the "Why" Behind the Protocol
The core objective of antimicrobial susceptibility testing is to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11] This value serves as a quantitative measure of a compound's potency. For natural products like geranyl tiglate, where established clinical breakpoints are absent, the MIC is a critical starting point for assessing potential bioactivity and guiding further research.[2][12]
The Challenge of Hydrophobicity and the Rationale for Solubilization
The primary challenge in testing geranyl tiglate is its lipophilic nature.[6] Direct addition to aqueous broth media would result in a non-homogenous mixture, with the compound potentially adhering to plastic surfaces or forming an immiscible layer, leading to inaccurate and non-reproducible MIC values. To overcome this, a suitable solvent and/or emulsifying agent is required.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for biological assays.[1] It is miscible with water and generally has low toxicity to microorganisms at concentrations typically used in these assays. However, it is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth, as this will dictate the upper limit of the geranyl tiglate concentration that can be tested.[13]
-
Tween 80: This non-ionic surfactant can be used as an emulsifying agent to improve the dispersion of oily compounds in aqueous media.[14][15] It is important to note that some microorganisms can metabolize Tween 80, which could potentially interfere with the assay. Therefore, like with DMSO, a solvent toxicity control is essential.
The Imperative of Self-Validating Protocols: The Role of Controls
Every protocol must be a self-validating system. This is achieved through the diligent use of multiple controls, which ensure that the observed antimicrobial activity is directly attributable to the test compound and not an artifact of the experimental setup.
-
Positive Control: A well-characterized antibiotic with known efficacy against the test organisms (e.g., ciprofloxacin, gentamicin) is included to confirm that the assay conditions are suitable for detecting antimicrobial activity.
-
Negative Control (Growth Control): This contains the microbial inoculum in broth without any antimicrobial agent, confirming the viability and robust growth of the microorganism under the assay conditions.
-
Sterility Control: This contains only the sterile broth, ensuring that no contamination is introduced during the experimental setup.
-
Solvent Toxicity Control: This is arguably the most critical control when testing natural products. It contains the microbial inoculum in broth with the highest concentration of the solvent (e.g., DMSO) used in the assay. This control is essential to confirm that the solvent itself does not inhibit microbial growth, which would lead to a false-positive result for the test compound.[13]
Detailed Protocols: From Stock Solution to MIC Determination
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the properties of geranyl tiglate.[16][17][18]
Materials and Reagents
-
Geranyl tiglate (≥98% purity)[2]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Bacterial strains (see Section 3.2)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., ciprofloxacin)
Quality Control (QC) Strains
The use of well-characterized quality control strains is fundamental to ensuring the accuracy and reproducibility of AST.[19][20] These strains have known susceptibility profiles and are used to monitor the performance of the test system. Recommended QC strains include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
Experimental Workflow Diagram
Caption: Broth Microdilution Workflow for Geranyl Tiglate.
Step-by-Step Protocol: Broth Microdilution
Step 1: Preparation of Geranyl Tiglate Stock Solution
-
Accurately weigh a precise amount of geranyl tiglate powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL). Ensure complete dissolution by vortexing. This stock solution is considered sterile if prepared with sterile DMSO.
-
Causality Check: A high concentration stock is necessary to ensure that the final concentration of DMSO in the assay wells remains low and non-inhibitory.
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for the assay.
Step 3: 96-Well Plate Preparation
-
In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows for testing geranyl tiglate.
-
In well 1 of these rows, add 100 µL of the geranyl tiglate working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted geranyl tiglate.
-
Well 11 will serve as the growth control (negative control), and initially contains 50 µL of CAMHB.
-
Well 12 will serve as the sterility control and will contain 100 µL of CAMHB only.
-
Set up a separate row for the solvent toxicity control. In the first well of this row, add the highest concentration of DMSO that will be present in the geranyl tiglate test wells.
-
Set up a row for the positive control antibiotic, following a similar serial dilution procedure.
Step 4: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11 of the test rows (geranyl tiglate, solvent control, and positive control). Do not add inoculum to the sterility control well (well 12).
-
The final volume in wells 1-11 is now 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting the MIC
-
After incubation, examine the plate visually. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity. The solvent toxicity control should also show turbidity comparable to the growth control.
-
The MIC is the lowest concentration of geranyl tiglate at which there is no visible growth (i.e., the well is clear).[11]
-
Record the MIC value in µg/mL.
Data Presentation and Interpretation
Quantitative data from MIC testing should be presented in a clear and structured format.
Table 1: Example MIC Data for Geranyl Tiglate and Controls
| Microorganism | Compound/Control | MIC (µg/mL) | QC Range (µg/mL) | Interpretation |
| S. aureus ATCC® 29213™ | Geranyl Tiglate | 128 | N/A | MIC value determined. |
| Ciprofloxacin | 0.5 | 0.25 - 1.0 | Within QC range, validates assay. | |
| DMSO (1% v/v) | >1% v/v | N/A | No inhibition by solvent, validates geranyl tiglate MIC. | |
| E. coli ATCC® 25922™ | Geranyl Tiglate | 256 | N/A | MIC value determined. |
| Ciprofloxacin | 0.015 | 0.008 - 0.03 | Within QC range, validates assay. | |
| DMSO (1% v/v) | >1% v/v | N/A | No inhibition by solvent, validates geranyl tiglate MIC. |
Note: The MIC values for geranyl tiglate are hypothetical examples for illustrative purposes.
Interpreting MIC Values for Natural Products
Since there are no established clinical breakpoints for geranyl tiglate, the MIC value cannot be categorized as "Susceptible," "Intermediate," or "Resistant."[4][22] Instead, the interpretation should focus on:
-
Potency: The lower the MIC value, the more potent the compound is against the specific microorganism.
-
Spectrum of Activity: Comparing MICs across a panel of different microorganisms (e.g., Gram-positive, Gram-negative, fungi) will reveal the compound's spectrum of activity.
-
Comparison to Other Compounds: The MIC of geranyl tiglate can be compared to that of other natural products or conventional antibiotics tested under the same conditions to gauge its relative efficacy.
Conclusion and Future Directions
This application note provides a robust and scientifically sound methodology for determining the in vitro antimicrobial susceptibility of geranyl tiglate. By addressing the challenges of its hydrophobic nature and emphasizing the critical role of comprehensive controls, researchers can generate reliable and reproducible MIC data. This information is the foundational first step in the potential development of geranyl tiglate as a novel antimicrobial agent. Future studies should aim to elucidate its mechanism of action, evaluate its potential for synergistic interactions with other antimicrobial compounds, and assess its cytotoxicity against mammalian cell lines to determine its therapeutic index.
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ResearchGate. (n.d.). MICs of the solvent controls DMSO, 50% aqueous ethanol and 0.1 M NaOH... Retrieved from [Link]
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ResearchGate. (2019, September). (PDF) Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil). Retrieved from [Link]
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American Society for Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved from [Link]
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The British Society for Antimicrobial Chemotherapy. (n.d.). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Retrieved from [Link]
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PubChem. (n.d.). Geranyl tiglate. Retrieved from [Link]
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ACS Publications. (2026, January 15). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry. Retrieved from [Link]
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SlideShare. (n.d.). Antimicrobial techniques for natural products. Retrieved from [Link]
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Royal Society of Chemistry. (2022, October 13). Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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The Journal of Antibiotics. (n.d.). Rapid screening of the antimicrobial activity of extracts and natural products. Retrieved from [Link]
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National Institutes of Health. (n.d.). Plant Products as Antimicrobial Agents. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Determining the Antioxidant Capacity of Geranyl Tiglate using DPPH and ABTS Assays
This document provides researchers, scientists, and drug development professionals with a detailed guide to evaluating the antioxidant capacity of Geranyl tiglate using two of the most common and robust spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and field-proven insights necessary for generating reliable and reproducible data.
Introduction: The Imperative of Antioxidant Profiling
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Natural products are a rich source of novel antioxidant compounds.
Geranyl tiglate, an ester found in various essential oils, is recognized for its fragrance and flavoring properties and is being explored for its potential therapeutic benefits, including anti-inflammatory and antioxidant effects.[1] Quantifying its antioxidant capacity is a critical first step in validating its potential as a bioactive compound. This guide details the use of DPPH and ABTS assays, two complementary methods based on single electron transfer (SET) mechanisms, to provide a comprehensive antioxidant profile of Geranyl tiglate.[2][3]
Analyte Profile: Geranyl Tiglate
Understanding the physicochemical properties of the analyte is paramount for designing a successful experiment. Geranyl tiglate is a lipophilic compound, a characteristic that dictates solvent choice and sample preparation.
Table 1: Physicochemical Properties of Geranyl Tiglate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [4] |
| Molecular Weight | 236.35 g/mol | [4] |
| Appearance | Colorless to very pale yellow liquid | [4][5] |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | [4] |
| CAS Number | 7785-33-3 | [6] |
-
Expert Insight: The insolubility of Geranyl tiglate in water makes purely aqueous buffer systems unsuitable for sample preparation. Its high solubility in alcohols like ethanol and methanol makes it an ideal candidate for both the DPPH and ABTS assays, which are commonly performed in these solvents.[7][8]
The DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[9] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle and Mechanism
The core of the assay is the stable free radical DPPH, which has a deep violet color in solution due to its unpaired electron, showing a characteristic absorbance maximum around 517 nm.[10][11] When an antioxidant (like Geranyl tiglate, denoted as A-H) reduces the DPPH radical by donating a hydrogen atom, the violet color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[9] This change in absorbance is directly proportional to the radical scavenging capacity of the antioxidant.[11]
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Critical Insights for a Self-Validating Protocol
-
Solvent Choice: Methanol or ethanol are the most common solvents. Given Geranyl tiglate's solubility, 95-100% ethanol is an excellent choice. The solvent used for the sample must be the same as that used for the blank and standards to avoid solvent-induced shifts in absorbance.
-
Wavelength of Maximum Absorbance (λmax): While typically cited as 517 nm, the λmax can slightly shift depending on the solvent. It is best practice to scan the DPPH working solution from 500-540 nm on your specific spectrophotometer to determine the true λmax for the highest sensitivity.[12]
-
Incubation Conditions: The reaction must be carried out in the dark, as DPPH is light-sensitive and can degrade, leading to artificially high antioxidant readings. An incubation time of 30 minutes is generally sufficient for most antioxidants to reach a reaction plateau.[12][13]
-
Standard Curve: A standard antioxidant, typically Trolox (a water-soluble vitamin E analog), is used to create a standard curve.[14] This allows for the quantification of antioxidant capacity in a standardized unit, the IC₅₀ value.
-
DPPH Concentration: The initial absorbance of the DPPH working solution should be adjusted to a consistent value (e.g., 1.0 ± 0.1) at its λmax. This ensures that the radical concentration is not a limiting factor in the reaction and improves inter-assay reproducibility.[13]
Detailed Experimental Protocol
A. Reagent Preparation
-
DPPH Stock Solution (0.5 mM): Dissolve 19.7 mg of DPPH in 100 mL of methanol or ethanol.[12] Store this solution in an amber bottle at 4°C for up to one week.
-
DPPH Working Solution: Dilute the DPPH stock solution with your chosen solvent (methanol/ethanol) to obtain an absorbance of approximately 1.0 at the determined λmax (~517 nm). This solution must be prepared fresh daily.[13]
-
Geranyl Tiglate Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Geranyl tiglate and dissolve it in 10 mL of ethanol.
-
Geranyl Tiglate Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using the same solvent.
-
Trolox Standard Solutions: Prepare a 1 mM Trolox stock solution in ethanol. From this, create a series of standard dilutions (e.g., 500, 250, 125, 62.5, 31.25 µM).
B. Assay Procedure (96-Well Plate Format)
-
Pipette 20 µL of each Geranyl tiglate dilution, Trolox standard, or pure solvent (for the blank) into separate wells of a 96-well microplate.
-
Add 180 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubate the plate for 30 minutes at room temperature in complete darkness.[15]
-
Measure the absorbance at the predetermined λmax (~517 nm) using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where:
-
A_blank is the absorbance of the DPPH solution with the solvent only.
-
A_sample is the absorbance of the DPPH solution with the Geranyl tiglate sample or Trolox standard.
-
-
Determine IC₅₀ Value: Plot the % Inhibition versus the concentration of Geranyl tiglate (and Trolox). The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals. This is determined by non-linear regression analysis. A lower IC₅₀ value signifies higher antioxidant capacity.
The ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+). A key advantage of this assay is its applicability to both lipophilic and hydrophilic antioxidants and its relative insensitivity to pH changes.[16][17]
Principle and Mechanism
The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[18] This reaction produces a stable, blue-green radical cation with a characteristic absorbance maximum at 734 nm.[19] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing the blue-green color to fade. The extent of this decolorization is proportional to the antioxidant's concentration.
Caption: General experimental workflow for antioxidant capacity assessment.
Head-to-Head Assay Comparison
Choosing the right assay, or combination of assays, depends on the research question and the nature of the compound. Using both DPPH and ABTS provides a more robust and comprehensive antioxidant profile.
Table 2: Comparison of DPPH and ABTS Assays
| Feature | DPPH Assay | ABTS Assay |
| Radical | DPPH• (Stable neutral radical) | ABTS•+ (Radical cation) |
| Color | Deep Violet → Pale Yellow | Blue-Green → Colorless |
| λmax | ~517 nm | ~734 nm |
| Solvent System | Prefers organic solvents (methanol, ethanol) | Compatible with both aqueous and organic solvents |
| Radical Prep. | Simple dilution (prepared fresh daily) | Chemical oxidation followed by 12-16h incubation |
| Interferences | Can have interference from colored compounds absorbing near 517 nm. | Less prone to interference due to measurement at a higher wavelength. |
| Primary Result | IC₅₀ (Concentration for 50% inhibition) | TEAC (Trolox Equivalent Antioxidant Capacity) |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Incomplete mixing in wells- Temperature fluctuations | - Calibrate pipettes- Ensure thorough mixing after reagent addition- Maintain stable room temperature during incubation |
| Blank absorbance is too low/high | - Incorrect dilution of radical stock- Degradation of radical (light/heat) | - Re-prepare working solution to target absorbance (1.0 for DPPH, 0.7 for ABTS)- Ensure stock solutions are stored properly and working solutions are fresh |
| No or very low inhibition observed | - Sample concentration is too low- Geranyl tiglate has weak activity- Inactive/degraded reagents | - Test a higher range of sample concentrations- Verify results with a positive control (Trolox)- Prepare fresh reagents and radical solutions |
References
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ACS Publications. (n.d.). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Measuring Antioxidant Capacity: The Role of ABTS in Food Science. Retrieved from [Link]
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M. S. Blois. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature. Retrieved from [Link]
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Molecules. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PMC. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (2025). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Retrieved from [Link]
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E3S Web of Conferences. (2018). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]
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Hindawi. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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Chem-Impex International. (n.d.). Geranyl tiglate. Retrieved from [Link]
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MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
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MDPI. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
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Rasayan J. Chem. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]
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protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
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The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]
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Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
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FooDB. (2010). Showing Compound Geranyl tiglate (FDB009483). Retrieved from [Link]
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PubMed Central. (2023). Antioxidant Activity and Chemical Composition of Geranium Oil and Its Synergistic Potential against Pneumococci with Various Antibiotic Combinations. Retrieved from [Link]
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Molecules. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Geranyl Tiglate in Cell-Based Assays
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of Geranyl tiglate. Geranyl tiglate is a natural ester with potential therapeutic applications, including anti-inflammatory and antioxidant effects[1]. This guide details the scientific rationale and step-by-step protocols for a suite of cell-based assays designed to quantify its efficacy and elucidate its mechanism of action, primarily focusing on the inhibition of key inflammatory signaling pathways.
Scientific Foundation: Modeling Inflammation In Vitro
The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of this process[2][3][4]. Therefore, they represent prime targets for novel anti-inflammatory therapeutics[2].
For in vitro studies, the murine macrophage cell line, RAW 264.7, is a robust and widely accepted model.[5][6][7]. Macrophages are key players in the innate immune system, and their activation is a hallmark of inflammation[5]. Inflammation can be reliably induced in these cells using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria[6][8]. LPS stimulation of RAW 264.7 cells triggers a signaling cascade that mimics the inflammatory state, resulting in the production of various inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[5][8][9].
The inhibitory potential of a test compound like Geranyl tiglate is assessed by its ability to attenuate the production of these mediators. A thorough investigation involves not only quantifying the reduction in inflammatory outputs but also probing the underlying mechanism by examining the phosphorylation status of key signaling proteins within the NF-κB and MAPK pathways, such as p65 and p38, respectively[10][11][12].
Key Signaling Pathways in LPS-Induced Inflammation
LPS binding to its receptor complex (TLR4) on the macrophage surface initiates a downstream cascade activating IκB kinase (IKK)[13]. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB p50/p65 dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes[14][15]. Concurrently, LPS also activates the MAPK pathway, leading to the phosphorylation of p38, which further contributes to the inflammatory response[2][14].
Caption: LPS-induced NF-κB and p38 MAPK signaling pathways.
Experimental Workflow: A Step-by-Step Investigative Approach
A systematic approach is essential for obtaining reliable and comprehensive data. The following workflow ensures that the observed effects are due to specific anti-inflammatory activity and not compound-induced cytotoxicity.
Caption: Systematic workflow for evaluating Geranyl tiglate.
Detailed Experimental Protocols
Causality Note: Each protocol is designed as a self-validating system. Positive controls (LPS only) are critical to confirm that the inflammatory response is robustly induced, while negative controls (vehicle only) establish the baseline. A known anti-inflammatory agent (e.g., Dexamethasone) can be included as a reference compound.
Protocol 1: Cell Culture & Treatment
-
Cell Line: Murine Macrophage RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
Seeding for Experiments: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours before treatment.
-
Geranyl Tiglate Preparation: Dissolve Geranyl tiglate in DMSO to create a high-concentration stock solution (e.g., 100 mM). Further dilute in culture medium to achieve final working concentrations. Ensure the final DMSO concentration in the culture medium is ≤ 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
Remove the old medium from the adhered cells.
-
Add fresh medium containing the desired concentrations of Geranyl tiglate (or vehicle control).
-
Incubate for a pre-treatment period (typically 1-2 hours).
-
Add LPS (final concentration of 1 µg/mL is common) to the wells, except for the negative control group.
-
Incubate for the specified time (e.g., 24 hours for mediator release, or shorter time points like 30-60 minutes for signaling protein phosphorylation).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[16][17]
-
Reagent Preparation:
-
Griess Reagent: Mix equal volumes of Reagent I (1% sulfanilamide in 5% phosphoric acid) and Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh and protect from light[17].
-
Nitrite Standard: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) diluted in culture medium.
-
-
Procedure:
-
After the 24-hour LPS incubation period, carefully collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well containing supernatant or standard[17].
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader[17][18].
-
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
Protocol 3: Cytokine Quantification (TNF-α & IL-6 ELISA)
ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly specific and sensitive method for quantifying cytokine concentrations in the supernatant.[19][20][21]
-
Kit Selection: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions precisely.[21][22][23][24]
-
General Procedure:
-
Collect cell culture supernatants after the 24-hour LPS incubation. Centrifuge the supernatants to remove any cells or debris[21][22].
-
Add standards, controls, and samples to the wells of the antibody-pre-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Wash the plate and add a streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Wash again and add a TMB substrate solution, which will develop a color in proportion to the amount of bound cytokine.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm[22][25].
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the provided standards. Calculate the concentration of TNF-α or IL-6 in the samples from this curve.
Protocol 4: Western Blotting for p-p65, p65, p-p38, and p38
This technique allows for the visualization and semi-quantification of specific proteins to determine if Geranyl tiglate inhibits the phosphorylation of key signaling molecules.[26][27]
-
Cell Lysis:
-
After the appropriate treatment period (e.g., 30-60 minutes post-LPS stimulation), wash the cells in 6-well plates twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris[27].
-
Collect the supernatant (total protein extract) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, or anti-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the phosphorylated protein levels to the total protein levels (e.g., p-p65/p65) to determine the specific effect on activation. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. Results are typically expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Geranyl Tiglate on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (Vehicle) | - | 5.2 ± 1.1 | < 15 | < 10 |
| LPS (1 µg/mL) | - | 100 ± 8.5 | 2540 ± 150 | 1850 ± 120 |
| Geranyl Tiglate + LPS | 10 µM | 75.3 ± 6.2 | 1890 ± 110 | 1320 ± 95* |
| Geranyl Tiglate + LPS | 25 µM | 48.1 ± 4.5 | 1150 ± 88 | 760 ± 60** |
| Geranyl Tiglate + LPS | 50 µM | 22.6 ± 3.1 | 430 ± 45 | 250 ± 32*** |
Data are presented as mean ± SD. Statistical significance compared to the LPS control group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Interpretation:
-
A dose-dependent decrease in NO, TNF-α, and IL-6 production by Geranyl tiglate in LPS-stimulated cells indicates potent anti-inflammatory activity[5].
-
Western blot results showing a reduction in the ratio of p-p65/p65 and p-p38/p38 would strongly suggest that Geranyl tiglate exerts its effect by inhibiting the activation of the NF-κB and p38 MAPK pathways[10].
Conclusion
This application note provides a validated framework for assessing the anti-inflammatory properties of Geranyl tiglate. By following these protocols, researchers can reliably quantify its efficacy in a relevant cellular model of inflammation and gain critical insights into its molecular mechanism of action. The collective data from these assays will build a strong, evidence-based case for the potential of Geranyl tiglate as a novel anti-inflammatory agent.
References
- Nitric Oxide Assay (NO).
- Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well form
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Smart cellular assays to study inflamm
- Elabscience® High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Elabscience.
- Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
- Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
- Protocol Griess Test. Protocol Exchange.
- Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?.
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- Human IL-6 ELISA. Biomedica.
- Human TNF alpha ELISA Kit User Manual. Cohesion Biosciences.
- Human IL-6 ELISA Kit ab178013. AdviSains.
- Human TNF-α ELISA Kit. STEMCELL Technologies.
- Nitric Oxide Assay Kit (Colorimetric) ab65328. Abcam.
- Human IL-6 ELISA Reagent Kit. Thermo Fisher Scientific.
- Human Interleukin 6 (IL6) Elisa kit. AMSBIO.
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
- Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis.
- This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. Cell Signaling Technology.
- Geranyl tigl
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.
- The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis.
- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.
- Geranyl Tigl
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine.
- Detection of Lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope.
- Geranyl tigl
- CAS 7785-33-3 Geranyl tigl
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- (A) MAPK p38 and NF-κB p65 expression levels detected by western...
- Natural products targeting the MAPK-signaling p
- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC, NIH.
- Natural products targeting the MAPK-signaling p
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC, NIH.
- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.
- Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflamm
- Geraniol as an anti-inflammatory, and antioxidant. Dove Medical Press.
- Geraniol mediates activation of NF-κB and MAPK signaling pathways.
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Application Notes & Protocols: Formulating Geranyl Tiglate for Topical Applications in Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Geranyl tiglate for topical and transdermal research applications. Geranyl tiglate, a naturally occurring ester, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] However, its pronounced hydrophobicity (LogP ≈ 4.7-5.7) presents significant challenges for effective delivery into and through the skin.[3][4][5] These application notes detail a systematic approach, from pre-formulation analysis to the development and characterization of suitable delivery systems, ensuring scientific integrity and providing field-proven insights for successful experimental design.
Pre-Formulation Analysis: The Foundation of Rational Design
Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This data dictates the selection of excipients, the choice of a delivery system, and the analytical methods required for characterization.
Physicochemical Profile of Geranyl Tiglate
Geranyl tiglate is a lipophilic, volatile liquid.[][7] Its inherent properties are summarized below, which are critical inputs for formulation strategy.
| Property | Value | Source(s) | Significance for Topical Formulation |
| Molecular Formula | C₁₅H₂₄O₂ | [1][3][7] | Influences molecular weight and size, affecting diffusion. |
| Molecular Weight | ~236.35 g/mol | [1][3][7] | A relatively small molecule, favorable for skin penetration. |
| Appearance | Colorless, oily liquid | [1][] | Must be solubilized or emulsified for homogeneous application. |
| Solubility | Insoluble in water; Soluble in alcohol, DMSO | [3][][8] | Critical Challenge: Requires non-aqueous or emulsion-based systems. |
| LogP (o/w) | ~4.7 - 5.7 | [3][4][5] | High lipophilicity suggests good partitioning into the stratum corneum but may lead to entrapment without a proper vehicle. |
| Boiling Point | ~149-151 °C @ 7 mmHg | [1][7] | Volatility needs to be considered during formulation and in skin permeation studies.[9][10] |
| Stability | Good in lotions/soaps; Poor in highly acidic media | [4][11] | Formulation pH should be maintained near neutral (pH 5.5-7) to ensure API integrity. |
Protocol: Solubility Screening
Principle & Rationale: The goal is to identify a solvent system that can effectively solubilize Geranyl tiglate. This is the first step in developing a liquid or semi-solid formulation. We screen a variety of pharmaceutically acceptable solvents (oils, surfactants, and co-solvents) to build a miscibility profile, which is essential for designing advanced systems like microemulsions.[12]
Materials & Equipment:
-
Geranyl tiglate (≥98% purity)
-
Selection of solvents (see table below)
-
Glass vials (2 mL) with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath at 25°C ± 0.5°C
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of Geranyl tiglate to a vial containing 1 mL of a selected solvent.
-
Cap the vials tightly and vortex for 2 minutes to facilitate initial mixing.
-
Place the vials in a shaking incubator at 25°C for 72 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved API. If none is present, add more API and repeat from step 3.
-
Once equilibrium is reached with excess API, centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully pipette the supernatant and filter it through a 0.45 µm PTFE syringe filter.
-
Dilute the filtrate with a suitable mobile phase (e.g., acetonitrile) and quantify the concentration of Geranyl tiglate using a validated HPLC method.
-
Express solubility in mg/mL.
Example Solvents for Screening:
| Class | Example Solvents |
|---|---|
| Oils | Isopropyl myristate, Caprylic/Capric Triglyceride (e.g., Miglyol® 812), Oleic Acid |
| Surfactants | Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80), Cremophor® EL |
| Co-solvents | Ethanol, Propylene Glycol, Transcutol® P |
Formulation Strategy & Development Workflow
The high lipophilicity of Geranyl tiglate makes advanced formulation strategies necessary to enhance its solubility, stability, and skin penetration.[13][14] Simple solutions are unlikely to be effective.
Selecting an Appropriate Delivery System
The choice of formulation depends on the research objective (e.g., targeting the epidermis vs. transdermal delivery) and the pre-formulation data.
Caption: Formulation selection decision tree based on pre-formulation data.
Protocol: Preparation of a Geranyl Tiglate Microemulsion
Principle & Rationale: A microemulsion is a clear, thermodynamically stable system of oil, water, surfactant, and co-surfactant.[12] This system is ideal for solubilizing hydrophobic drugs like Geranyl tiglate, and the small droplet size (typically <100 nm) can enhance skin penetration.[14] The composition is determined by constructing pseudo-ternary phase diagrams based on solubility screening data.
Materials & Equipment:
-
Geranyl tiglate
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Purified water
-
Magnetic stirrer and stir bars
-
Glass beakers
Procedure (Example Formulation):
-
Prepare the Oil Phase: In a beaker, accurately weigh and mix the required amounts of the oil phase (e.g., 10% w/w) and Geranyl tiglate (e.g., 2% w/w). Stir until the API is fully dissolved.
-
Prepare the Surfactant/Co-surfactant (S/CoS) Mixture: In a separate beaker, weigh and mix the surfactant and co-surfactant (e.g., Polysorbate 80 and Transcutol® P at a 2:1 ratio) to create the S/CoS mixture (e.g., 40% w/w total).
-
Combine Phases: Add the oil phase (from step 1) to the S/CoS mixture and stir gently.
-
Form the Microemulsion: Slowly add the aqueous phase (purified water, e.g., 48% w/w) to the oil-surfactant mixture under constant, gentle magnetic stirring.
-
Continue stirring until the mixture becomes a clear, transparent, and homogenous liquid. This indicates the formation of the microemulsion.
-
Characterization: Characterize the formulation for droplet size, polydispersity index (PDI), pH, and viscosity.
Performance & Characterization Protocols
Once a formulation is developed, its performance must be evaluated. In vitro and ex vivo models are essential tools for predicting in vivo behavior.[15]
Overall Characterization Workflow
Caption: Overall workflow for the characterization of a topical formulation.
Protocol: In Vitro Release Testing (IVRT)
Principle & Rationale: IVRT is a critical quality control test that measures the rate of drug release from a semi-solid formulation.[16][17] It is used to assess product performance and ensure batch-to-batch consistency.[18] The method typically employs a vertical diffusion cell (Franz Cell) and a synthetic membrane.[19]
Materials & Equipment:
-
Franz-type vertical diffusion cells (VDC)
-
Synthetic membrane (e.g., Strat-M® or polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent like 2% Oleth-20 to maintain sink conditions for Geranyl tiglate)
-
Multi-channel magnetic stirrer with heating block
-
Syringes and collection vials
-
HPLC system
Procedure:
-
System Setup: Assemble the Franz cells. Fill the receptor chamber with pre-warmed (32°C ± 0.5°C) and de-gassed receptor medium, ensuring no air bubbles are trapped.
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Dosing: Accurately apply a finite dose of the Geranyl tiglate formulation (e.g., 10 mg/cm²) onto the membrane surface in the donor chamber.
-
Sampling: At pre-determined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the volume with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for Geranyl tiglate concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of this plot is the release rate.
Protocol: Ex Vivo Skin Permeation & Deposition Study
Principle & Rationale: This protocol provides a more biologically relevant assessment of how the formulation interacts with the skin barrier.[20] It measures both the amount of drug that permeates through the skin (transdermal delivery) and the amount retained within the skin layers (dermal targeting).[21] The experimental setup is similar to IVRT but uses excised human or animal (e.g., porcine) skin.[19][22]
Materials & Equipment:
-
Same as IVRT, with the addition of:
-
Excised full-thickness porcine or human skin (dermatomed to ~500 µm)
-
Cotton swabs
-
Methanol or acetonitrile
-
Tissue homogenizer
Procedure:
-
Setup & Dosing: Follow steps 1-4 from the IVRT protocol, using the excised skin as the membrane. The dermal side should be in contact with the receptor fluid.
-
Permeation Sampling: Follow step 5 from the IVRT protocol to collect samples from the receptor fluid over 24 hours.
-
End of Experiment (24h):
-
Surface Removal: Carefully dismantle the Franz cell. Gently wash the skin surface with a mild soap solution and then wipe with a cotton swab soaked in methanol to remove any unabsorbed formulation.
-
Stratum Corneum Removal: Use tape stripping (e.g., 15-20 strips with adhesive tape) to remove the stratum corneum. Combine the tapes for later extraction.
-
Skin Extraction: Mince the remaining epidermis and dermis, place it in a vial with a suitable solvent (e.g., acetonitrile), and homogenize to extract the retained Geranyl tiglate.
-
-
Analysis:
-
Analyze the receptor fluid samples to determine the cumulative permeation over time.
-
Extract the API from the surface swabs, tape strips, and homogenized tissue.
-
Quantify the amount of Geranyl tiglate in all compartments (surface, stratum corneum, epidermis/dermis, and receptor fluid) using HPLC.
-
-
Data Analysis:
-
Permeation Flux (Jss): Calculate the steady-state flux from the linear portion of the cumulative permeation vs. time plot.
-
Skin Deposition: Quantify the amount of drug retained in the different skin layers (µg/cm²).
-
Stability Testing
Principle & Rationale: Stability testing is essential to determine the shelf-life of a formulation and to ensure its quality, safety, and efficacy are maintained over time under various environmental conditions.[23] The protocol should follow the International Council for Harmonisation (ICH) guidelines.[24][25]
Protocol: ICH-Guided Stability Study
Procedure:
-
Batch Preparation: Prepare at least three primary batches of the final formulation in the proposed container closure system.[26]
-
Storage Conditions: Place the batches into stability chambers set to the conditions outlined in the ICH Q1A(R2) guideline.[25][27]
-
Testing Frequency: Pull samples at specified time points.[25][26]
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for the following stability-indicating parameters:
-
Physical: Appearance, color, odor, phase separation, pH, viscosity. For microemulsions, also check droplet size and PDI.
-
Chemical: Assay of Geranyl tiglate (potency), presence of degradation products (purity).
-
-
Evaluation: Evaluate the data to establish a shelf-life, where the formulation continues to meet all its pre-defined acceptance criteria.
ICH Stability Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
(Table adapted from ICH Q1A(R2) Guideline)[27]
Conclusion
The successful formulation of Geranyl tiglate for topical research requires a systematic, data-driven approach. Its hydrophobic nature necessitates the use of enabling technologies like microemulsions or nanoparticle systems to ensure adequate solubilization and skin bioavailability. The protocols outlined in this guide, from initial solubility screening to rigorous performance testing with IVRT and ex vivo models, provide a validated framework for developing and characterizing effective topical formulations. Adherence to established guidelines for stability testing further ensures the generation of reliable and reproducible data for any research application.
References
-
In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. (2022). U.S. Food and Drug Administration. [Link]
-
Franz Diffusion. Auriga Research. [Link]
-
USP Stability Testing of Topical Products under ICH Guidelines. EKG Labs. [Link]
-
USP In Vitro Release Testing IVRT of Creams and Ointments. EKG Labs. [Link]
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Geranyl tiglate. PubChem, National Center for Biotechnology Information. [Link]
-
IVRT & Skin Testing for Topical Pharmaceutical Drug Development. (2023). Contract Pharma. [Link]
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In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. (2016). National Institutes of Health. [Link]
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Franz diffusion cell and its implication in skin permeation studies. (2023). Taylor & Francis Online. [Link]
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IVRT Studies for Topical Drug Products. (2022). Scribd. [Link]
-
geranyl methyl tiglate, 10402-48-9. The Good Scents Company. [Link]
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Franz diffusion cell and its implication in skin permeation studies. (2024). Ingenta Connect. [Link]
-
geranyl tiglate, 7785-33-3. The Good Scents Company. [Link]
- Formulations of hydrophobic therapeutic agents, methods of making and uses thereof. (2018).
-
Ex vivo permeation test using Franz diffusion cells. ResearchGate. [Link]
-
Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs. (2016). PubMed. [Link]
-
Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis. (2017). PubMed. [Link]
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Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Innovative Formulation Techniques For Enhancing Topical Drug Delivery. Dow Development Labs. [Link]
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Microemulsion formulation design and evaluation for hydrophobic compound: Catechin topical application. (2018). PubMed. [Link]
-
Annex 10 - ICH. (2018). World Health Organization. [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Improvement of the skin penetration of hydrophobic drugs by polymeric micelles. (2018). PubMed. [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]
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In-vitro human skin penetration of the fragrance material geranyl nitrile. (2007). PubMed. [Link]
-
In vitro human skin penetration of geraniol and citronellol. (2009). PubMed. [Link]
-
Geranyl Tiglate. Symrise. [Link]
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GERANYL TIGLATE. Ernesto Ventós, S.A. [Link]
-
Geranyl tiglate. Plant High-throughput Cas9-based Domain-screening system. [Link]
-
Showing Compound Geranyl tiglate (FDB009483). FooDB. [Link]
-
In vitro skin penetration of fragrances: trapping the evaporated material can enhance the dermal absorption of volatile chemicals. (2011). PubMed. [Link]
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- 3. Geranyl tiglate | C15H24O2 | CID 5367785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geranyl tiglate, 7785-33-3 [thegoodscentscompany.com]
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- 8. Geranyl Tiglate | TargetMol [targetmol.com]
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Application Note: Geranyl Tiglate as a Distinguishing Biomarker in the Chemotaxonomic and Quality Analysis of Essential Oils
Introduction: The Quest for Chemical Authenticity in Essential Oils
The increasing global demand for high-quality essential oils in the pharmaceutical, cosmetic, and food industries necessitates robust analytical methodologies to ensure their authenticity, quality, and efficacy. Essential oils are complex mixtures of volatile and semi-volatile compounds, and their chemical composition can vary significantly based on the plant's genetics (chemotype), geographical origin, harvesting time, and distillation process[1][2]. Chemical fingerprinting, therefore, becomes a critical tool for quality control and for the chemotaxonomic classification of aromatic plants. A biomarker, in this context, is a specific chemical constituent or a ratio of constituents that can serve as a reliable indicator of a particular characteristic of the essential oil. This application note focuses on the utility of geranyl tiglate, a naturally occurring ester, as a valuable, albeit often minor, biomarker in the analysis of essential oils, particularly from the Pelargonium genus.
Geranyl tiglate (C15H24O2) is an ester that contributes to the characteristic fruity and geranium-like aroma of certain essential oils[3]. While major components like citronellol and geraniol often define the primary character and quality of geranium oil, the presence and relative abundance of minor esters, including geranyl tiglate, can provide a more nuanced understanding of the oil's origin and identity[4][5]. This guide provides a comprehensive overview of the role of geranyl tiglate as a biomarker and presents detailed protocols for its accurate quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Botanical Occurrence of Geranyl Tiglate
Understanding the fundamental properties of geranyl tiglate is the first step in appreciating its role as a biomarker.
Table 1: Physicochemical Properties of Geranyl Tiglate
| Property | Value | Reference(s) |
| Molecular Formula | C15H24O2 | [6] |
| Molecular Weight | 236.35 g/mol | [6] |
| CAS Number | 7785-33-3 | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Fruity, geranium-like, sweet, herbaceous | [3] |
| Boiling Point | 149-151 °C at 7 mmHg | [3] |
| Density | ~0.923 g/mL at 25 °C | [3] |
Geranyl tiglate is found in a variety of plant species, but it is most notably a constituent of geranium (Pelargonium graveolens) and its various cultivars[2][5][7]. The concentration of geranyl tiglate can fluctuate, making it a potential indicator for differentiating between various chemotypes and cultivars.
Table 2: Occurrence and Reported Concentration of Geranyl Tiglate in Various Pelargonium graveolens Essential Oils
| Plant Cultivar/Origin | Geranyl Tiglate Concentration (% of total oil) | Reference(s) |
| P. graveolens (Palestine) | 2.38% | [5] |
| P. graveolens 'Bourbon' | 2.51% - 2.69% | [4] |
| P. graveolens 'Bio-G-171' | 2.47% - 2.68% | [4] |
| P. graveolens 'CIM-Pawan' | 2.07% - 2.88% | [4] |
| P. graveolens (Saudi Arabia, HD) | 1.30% - 2.43% | [1] |
| P. graveolens (Saudi Arabia, MAHD) | 1.54% - 2.95% | [1] |
| P. graveolens (Iran) | 1.84% | [8] |
Geranyl Tiglate as a Biomarker: Applications and Rationale
The utility of a biomarker lies in its ability to provide specific and reliable information. While not a dominant compound, geranyl tiglate's presence and concentration can be leveraged in several key applications.
Chemotaxonomic Differentiation
The genus Pelargonium is incredibly diverse, with numerous species and cultivars that are morphologically similar but chemically distinct[2]. This chemical diversity gives rise to different "chemotypes." While the ratio of major components like citronellol to geraniol (C/G ratio) is a primary determinant of geranium oil quality, the profile of minor esters, including geranyl tiglate and citronellyl tiglate, can aid in differentiating between cultivars such as 'Reunion', 'Bourbon', and 'Egyptian'[4][9]. For instance, a study differentiating these three cultivars noted the presence of geranyl tiglate in all, but its interplay with other minor components contributed to the overall unique chemical fingerprint of each cultivar[4].
Caption: Logical workflow for using chemical profiles in chemotaxonomy.
Quality Control and Adulteration Detection
A high-quality geranium oil is characterized by a specific balance of its constituents, which is often dictated by industry standards and consumer preference[1][4]. While the citronellol/geraniol ratio is a primary quality criterion, a comprehensive analysis of the entire chemical profile, including geranyl tiglate, provides a more complete picture of the oil's quality[4]. For example, an unusually low or high concentration of geranyl tiglate compared to a reference standard for a specific cultivar could indicate improper distillation, degradation, or even adulteration with cheaper oils that lack this specific ester.
Analytical Protocol: Quantification of Geranyl Tiglate by GC-MS
Accurate and precise quantification of geranyl tiglate requires a validated analytical method. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for essential oil analysis, offering both high-resolution separation and definitive compound identification[10][11].
Caption: High-level workflow for GC-MS analysis of geranyl tiglate.
Step-by-Step Experimental Protocol
1. Materials and Reagents
-
Essential Oil Sample: e.g., Pelargonium graveolens oil.
-
Geranyl Tiglate Certified Reference Material (CRM): Purity ≥95%.
-
Internal Standard (IS): e.g., n-Tridecane or another suitable hydrocarbon not present in the sample.
-
Solvent: Hexane or Ethyl Acetate (GC grade).
2. Preparation of Standards and Samples
-
Stock Solution (Geranyl Tiglate): Accurately weigh ~10 mg of geranyl tiglate CRM and dissolve in 10 mL of solvent to prepare a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in the same solvent.
-
Calibration Standards: Perform serial dilutions of the geranyl tiglate stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh ~50 mg of the essential oil sample, dissolve it in 10 mL of solvent, and add the internal standard to a final concentration of 10 µg/mL.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977C GC/MSD or a triple quadrupole (TQ) system for higher sensitivity.
-
GC Column: A non-polar column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of terpenes and esters.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 4°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode:
-
Full Scan: For initial identification (mass range m/z 40-400).
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for geranyl tiglate (m/z) would be selected from its mass spectrum (e.g., m/z 69, 83, 100, 136).
-
Multiple Reaction Monitoring (MRM) (for GC-MS/MS): For the highest selectivity and lowest detection limits in complex matrices. Precursor-to-product ion transitions would need to be optimized. A potential transition for geranyl tiglate could be the precursor ion m/z 136 transitioning to product ions like m/z 69 or 83.
-
-
4. Data Analysis and Quantification
-
Identify the geranyl tiglate peak in the sample chromatogram by comparing its retention time and mass spectrum to the certified reference standard.
-
Construct a calibration curve by plotting the ratio of the peak area of geranyl tiglate to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of geranyl tiglate in the essential oil sample using the regression equation from the calibration curve.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure the reliability of the data. The following parameters should be assessed according to ICH guidelines or other relevant standards.
Table 3: Typical Validation Parameters for GC-MS Quantification of Terpene Esters
| Parameter | Typical Acceptance Criteria | Rationale | Reference(s) |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response. | [1][10] |
| Accuracy (% Recovery) | 80 - 115% | Measures the closeness of the experimental value to the true value. | [10] |
| Precision (%RSD) | < 15% | Indicates the degree of scatter between a series of measurements. | [10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of the analyte that can be reliably detected. | [1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | [1] |
Conclusion and Future Perspectives
Geranyl tiglate serves as a subtle yet significant biomarker in the comprehensive analysis of essential oils, particularly those derived from Pelargonium species. While major components like citronellol and geraniol will continue to be the primary indicators of geranium oil quality, the quantification of minor esters such as geranyl tiglate provides an additional layer of analytical detail crucial for chemotaxonomic differentiation and robust quality control. The GC-MS protocol detailed in this note provides a validated, reliable framework for the accurate quantification of this important ester. Future research focusing on establishing a comprehensive database of minor ester profiles across a wider range of Pelargonium cultivars and geographical origins will further enhance the utility of geranyl tiglate as a definitive biomarker.
References
-
A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. PubMed Central. Available at: [Link]
-
Chemical and Molecular Fingerprinting of Different Cultivars of Pelargonium graveolens (L' Herit.) viz., Reunion, Bourbon and Egyptian. Eurasian Journal of Analytical Chemistry. Available at: [Link]
-
GC/MS Comparison Study of Pelargonium graveolens Essential Oils Extracted by Hydrodistillation and Microwave Assisted Hydrodistillation from North Regions in Kingdom of Saudi Arabia. Der Pharma Chemica. Available at: [Link]
-
Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine. PubMed Central. Available at: [Link]
-
Geraniol:Citronellol Ratios and Concentrations of Sesquiterpenes from Relative Peak Areas. ResearchGate. Available at: [Link]
-
Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. MDPI. Available at: [Link]
-
Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant. PubMed Central. Available at: [Link]
-
Synthesis of Small Libraries of Natural Products-Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. PubMed. Available at: [Link]
-
Main esters found in the essential oils of Pelargonium species. ResearchGate. Available at: [Link]
-
Detection Limits By GC/MS/MS in SIM And MRM. Alwsci. Available at: [Link]
-
(PDF) Comparison of Current Chemical and Stereochemical Tests for the Identification and Differentiation of Pelargonium graveolens L'Hér. (Geraniaceae) Essential Oils: Analytical Data for (-)-(1S, 4R, 5S)-Guaia-6,9-diene and (-)-(7R,10S)-10-epi-. ResearchGate. Available at: [Link]
-
An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil. MDPI. Available at: [Link]
-
Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine. An-Najah National University. Available at: [Link]
-
Chemical Composition and Essential Oils of Pelargonium graveolens (Geraniaceae) By Gas Chromatography – Mass Spectrometry (GC/. bepls. Available at: [Link]
-
Development and validation of novel HPLC Method for Simultaneous determination of seven compounds(Alpha Pinene, Beta Pinene, Camphene, Pinene linalool, safrole, Anisaldehyde, Acetoanisole) in Anise essential oil. The Experiment. Available at: [Link]
-
geranyl tiglate, 7785-33-3. The Good Scents Company. Available at: [Link]
-
Geranium or Pelargonium || What Is the Difference || Quick & Easy Guide. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geranyl tiglate, 7785-33-3 [thegoodscentscompany.com]
- 4. scialert.net [scialert.net]
- 5. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Geranyl Tiglate as a Substrate for Enzymatic Hydrolysis Studies
Introduction
Geranyl tiglate is a naturally occurring ester found in various plants, including Cryptomeria japonica and Pelargonium ternifolium. It is valued in the fragrance and flavor industries for its sweet, herbaceous, and geranium-like aroma.[1] Beyond its sensory properties, geranyl tiglate serves as an excellent model substrate for studying the activity of hydrolytic enzymes, particularly lipases and esterases. The enzymatic cleavage of the ester bond in geranyl tiglate yields geraniol and tiglic acid, both of which are readily quantifiable, making it a valuable tool for enzyme characterization, inhibitor screening, and kinetic studies. This application note provides a comprehensive guide to utilizing geranyl tiglate for these purposes, detailing experimental protocols and analytical methodologies.
Geranyl tiglate is a carboxylic ester with a molecular weight of 236.35 g/mol . It is a very pale yellow liquid that is insoluble in water but soluble in ethanol. This limited water solubility is a critical factor in designing enzymatic assays, often necessitating the use of emulsions or co-solvents to ensure substrate availability to the enzyme.
Principle of the Assay
The enzymatic hydrolysis of geranyl tiglate is catalyzed by enzymes such as lipases and esterases. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, facilitated by the enzyme's active site, typically a catalytic triad of amino acids. This results in the cleavage of the ester bond, releasing geraniol and tiglic acid.
The progress of the reaction can be monitored by quantifying the disappearance of the substrate (geranyl tiglate) or the appearance of the products (geraniol and tiglic acid). Alternatively, the production of tiglic acid can be monitored by the change in pH of the reaction mixture.
Materials and Reagents
Substrate and Enzymes
-
Geranyl Tiglate (≥98% purity)
-
Lipase from Candida rugosa
-
Lipase from Rhizopus arrhizus
-
Lipase from Mucor miehei
-
Pig Liver Esterase (PLE)
-
Other lipases or esterases of interest
Buffers and Solvents
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Acetate Buffer (200 mM, pH 4.5)
-
Ethanol (for substrate stock solution)
-
Acetonitrile (for HPLC)
-
Hexane (for GC sample preparation)
-
Sodium Hydroxide (NaOH) solution (0.01 N, for pH-stat titration)
Analytical Standards
-
Geraniol (≥99% purity)
-
Tiglic Acid (≥98% purity)
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Geranyl Tiglate
This protocol provides a starting point for assessing the hydrolytic activity of an enzyme against geranyl tiglate. Optimization of pH, temperature, and substrate concentration is recommended for each specific enzyme.
-
Prepare Substrate Stock Solution: Dissolve geranyl tiglate in ethanol to a concentration of 100 mM.
-
Prepare Enzyme Solution: Dissolve the lyophilized enzyme powder in the desired reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to a concentration of 1 mg/mL. Keep the enzyme solution on ice.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the reaction buffer to a final volume of 10 mL. Add the geranyl tiglate stock solution to achieve the desired final substrate concentration (e.g., 10 mM).
-
Initiate Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a small volume of the enzyme solution (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture with constant stirring.
-
Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the reaction mixture for analysis.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots. This can be achieved by adding a quenching solution (e.g., a strong acid or an organic solvent like acetonitrile or by heat inactivation).
-
Analysis: Analyze the quenched samples for the concentration of geraniol and/or tiglic acid using an appropriate analytical method (see Section 5).
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic hydrolysis of geranyl tiglate.
Protocol 2: pH-Stat Titration Assay
This method is suitable for continuously monitoring the hydrolysis reaction by titrating the produced tiglic acid with a standard base to maintain a constant pH. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.
-
Setup: Use a pH-stat apparatus equipped with a temperature-controlled reaction vessel, a pH electrode, a stirrer, and an automated burette.
-
Reaction Mixture: Prepare the reaction mixture containing the buffer and geranyl tiglate as described in Protocol 1. The buffer concentration should be low (e.g., 2-5 mM) to ensure sensitivity to pH changes.
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired optimum for the enzyme using a dilute acid or base.
-
Initiate Reaction: Start the pH-stat and add the enzyme solution to the reaction vessel.
-
Titration: The instrument will automatically add a standard solution of NaOH (e.g., 0.01 N) to the reaction mixture to maintain the pH at the setpoint as tiglic acid is produced.
-
Data Recording: Record the volume of NaOH consumed over time.
-
Calculation of Activity: The enzyme activity is calculated from the rate of NaOH consumption. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Protocol 3: Spectrophotometric Assay (Indirect Method)
This method relies on a coupled reaction where the product of the primary enzymatic reaction is used in a secondary reaction that produces a colored compound. For esterase activity, a common method involves using a chromogenic substrate like p-nitrophenyl butyrate (pNPB) as a positive control or for general esterase characterization.
-
Reaction Setup: In a 96-well plate or a cuvette, add the reaction buffer.
-
Add Substrate: Add the chromogenic substrate solution (e.g., pNPB in isopropanol).
-
Initiate Reaction: Add the enzyme solution to start the reaction.
-
Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitrophenol from pNPB) over time using a spectrophotometer.
-
Data Analysis: The rate of change in absorbance is proportional to the enzyme activity.
Analytical Methods for Product Quantification
Accurate quantification of the hydrolysis products, geraniol and tiglic acid, is crucial for kinetic studies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like geraniol.
-
Sample Preparation:
-
Quench the reaction as described in Protocol 1.
-
Perform a liquid-liquid extraction of the reaction aliquot with a water-immiscible organic solvent such as hexane or ethyl acetate.
-
The organic phase, containing geranyl tiglate and geraniol, can be directly injected into the GC-MS.
-
For the analysis of tiglic acid, derivatization (e.g., silylation) is often required to increase its volatility.
-
-
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Quantification: Use external standard calibration curves for geraniol and derivatized tiglic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the simultaneous analysis of both geraniol and tiglic acid without the need for derivatization.
-
Sample Preparation:
-
Quench the reaction with an equal volume of acetonitrile to precipitate the enzyme.
-
Centrifuge the sample to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for both compounds (e.g., 210 nm).
-
Quantification: Use external standard calibration curves for geraniol and tiglic acid.
-
Data Presentation and Interpretation
The data obtained from the enzymatic hydrolysis of geranyl tiglate can be used to determine various kinetic parameters of the enzyme.
Table 1: Example Data for Enzyme Activity Calculation
| Time (min) | [Geraniol] (mM) |
| 0 | 0 |
| 5 | 1.2 |
| 10 | 2.3 |
| 20 | 4.1 |
| 30 | 5.5 |
| 60 | 7.8 |
From this data, the initial reaction rate can be calculated from the linear portion of the curve of product concentration versus time.
Michaelis-Menten Kinetics
By measuring the initial reaction rates at various substrate (geranyl tiglate) concentrations, the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), can be determined. The Km value is an indicator of the affinity of the enzyme for the substrate.
Visualization of the Reaction and Products
Caption: Enzymatic hydrolysis of geranyl tiglate.
Troubleshooting and Considerations
-
Substrate Solubility: Due to the poor water solubility of geranyl tiglate, it is essential to ensure that the substrate is well-dispersed in the reaction mixture. This can be achieved by using a co-solvent like ethanol (at low concentrations that do not inhibit the enzyme) or by preparing a substrate emulsion using a surfactant like Triton X-100 or gum arabic.
-
Enzyme Inhibition: The products of the reaction, geraniol and tiglic acid, may cause product inhibition at high concentrations. It is important to measure initial reaction rates to minimize this effect.
-
pH Control: The production of tiglic acid will cause a decrease in the pH of the reaction mixture. For non-pH-stat assays, it is crucial to use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
-
Enzyme Stability: The stability of the enzyme under the chosen reaction conditions (pH, temperature, co-solvents) should be evaluated.
Conclusion
Geranyl tiglate is a versatile and practical substrate for studying the enzymatic hydrolysis by lipases and esterases. Its use, coupled with robust analytical techniques like GC-MS and HPLC, allows for accurate determination of enzyme activity and kinetic parameters. The protocols and guidelines presented in this application note provide a solid foundation for researchers to incorporate geranyl tiglate into their enzyme characterization workflows.
References
-
The Good Scents Company. (n.d.). Geranyl tiglate. Retrieved from [Link]
-
Chatterjee, T., Chatterjee, B. K., & Bhattacharyya, D. K. (2001). Study of lipase-catalyzed hydrolysis of some monoterpene esters. Canadian Journal of Microbiology, 47(5), 397–403. Retrieved from [Link]
-
PubChem. (n.d.). Geranyl tiglate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound Geranyl tiglate (FDB009483). Retrieved from [Link]
-
NIST. (n.d.). Geranyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Remonatto, D., et al. (2022). Enzymatic synthesis of geranyl acetate in batch and fed-batch reactors and evaluation of its larvicidal activity against Rhipicephalus (Boophilus) microplus. Process Biochemistry, 118, 287-300. Retrieved from [Link]
-
Ferraz, A. C., et al. (2014). Application of home-made lipase in the production of geranyl propionate by esterification of geraniol and propionic acid in solvent-free system. Biocatalysis and Agricultural Biotechnology, 4(1), 44-48. Retrieved from [Link]
-
Ghamgui, H., et al. (2004). Continuous spectrophotometric assay of lipase activity in aqueous medium. Biotechnology and Applied Biochemistry, 40(2), 189-193. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). PubMed. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Geranyl Tiglate Solubility for In Vitro Bioassays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Geranyl tiglate and encountering solubility challenges in aqueous media for in vitro bioassays. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve reliable and reproducible results.
Introduction: Understanding the Challenge
Physicochemical Properties of Geranyl Tiglate
A compound's solubility is dictated by its structure. Geranyl tiglate's ester functional group and long hydrocarbon chain contribute to its nonpolar, hydrophobic nature, making it virtually insoluble in water.[1][5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [1][][7] |
| Molecular Weight | 236.35 g/mol | [1][8] |
| Appearance | Colorless to yellowish clear liquid | [2][][9] |
| XLogP3 | 4.7 | [1] |
| Aqueous Solubility | Insoluble (0.3194 mg/L at 25°C, estimated) | [1][5] |
| Organic Solubility | Soluble in alcohol, DMSO | [1][][9][10][] |
The high LogP value (>4) is a strong indicator of high lipophilicity and, consequently, poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when preparing Geranyl tiglate for biological experiments.
Q1: I need to test Geranyl tiglate in a cell-based assay. Where do I start?
A1: The universally accepted starting point for a poorly water-soluble compound is to prepare a concentrated stock solution in a water-miscible organic solvent.[12] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[13]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing an accurate and usable stock solution.
Rationale: Creating a concentrated stock allows you to introduce a very small volume into your aqueous assay medium, minimizing the concentration of the organic solvent, which can be toxic to cells.[14][15]
Materials:
-
Geranyl tiglate (solid or oil)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile, amber, or light-blocking vials
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of Geranyl tiglate needed.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 236.35 g/mol x 1000 = 2.36 mg
-
-
Weighing: Accurately weigh the calculated mass of Geranyl tiglate. If it's a liquid, use its density (approx. 0.92 g/mL) to calculate the required volume.[16]
-
Dissolution: Add the Geranyl tiglate to a sterile vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[10]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[13][17] Clearly label each aliquot with the compound name, concentration, solvent, and date.[18]
Q2: My Geranyl tiglate dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
A2: This is a very common problem known as "crashing out."[12][19] It occurs when a compound that is stable in a high concentration of organic solvent is rapidly diluted into an aqueous environment where it is not soluble. The solvent concentration drops, and the compound falls out of solution.
Troubleshooting Workflow for Compound Precipitation
Follow this systematic approach to diagnose and solve the issue.
Caption: Surfactant micelles encapsulating a hydrophobic drug molecule.
Commonly Used Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic and generally well-tolerated in cell culture at low concentrations (0.01-0.1%).
-
Pluronics® (e.g., F-68, F-127): Non-ionic block copolymers also used for their low toxicity.
Considerations:
-
Toxicity: Surfactants can disrupt cell membranes. It is critical to determine the highest non-toxic concentration for your specific cell line in a pilot experiment.
-
Assay Interference: Surfactants can interfere with certain assays (e.g., protein binding studies). Always run appropriate controls.
Option 2: Cyclodextrins (Inclusion Complexation)
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. [20]They can encapsulate a "guest" molecule like Geranyl tiglate within this cavity, forming an "inclusion complex." [21][22]This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility. [23][24]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Commonly Used Cyclodextrins:
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): Widely used in cell culture due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin. [25]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative used in pharmaceutical formulations.
Considerations:
-
Stoichiometry: The ratio of drug to cyclodextrin is important. A 1:1 or 1:2 molar ratio is often a good starting point for investigation. [22]* Binding Affinity: Not all drugs fit well into the cyclodextrin cavity. The effectiveness of this method is compound-dependent.
Option 3: Lipid-Based Formulations
Mechanism: For highly lipophilic compounds, lipid-based formulations can be very effective. [26][27]Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. [28][29]The drug remains dissolved in the small lipid droplets, which are dispersed throughout the medium.
This is a more advanced technique typically used in later-stage drug development but can be adapted for in vitro use.
Components:
-
Oils: Medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs).
-
Surfactants: High HLB (Hydrophile-Lipophile Balance) surfactants like Cremophor® EL or Tween® 80.
Considerations:
-
Complexity: Developing a stable and effective SEDDS requires significant formulation expertise.
-
Cell Interactions: The lipid droplets can interact with cells, which may be a desired effect (e.g., for uptake studies) or an experimental confounder. [30]
Final Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution into aqueous media. | "Crashing Out" : The compound's thermodynamic solubility limit in the final medium is exceeded. [12][19] | 1. Lower the final test concentration. 2. Decrease the volume of stock solution added (use a more concentrated stock if possible). 3. Employ advanced methods: Cyclodextrins or Surfactants. [25] |
| Media becomes cloudy over time during incubation (37°C). | Compound Instability/Metabolism or Interaction with Media Components : The compound may be unstable at 37°C, or it could be binding to proteins (like in FBS) or salts and precipitating. [31] | 1. Assess compound stability at 37°C separately. 2. Try reducing the serum concentration or using a serum-free medium. 3. Ensure the pH of the medium is stable. [32] |
| High variability between replicate wells. | Inconsistent Solubilization : The compound is not fully and consistently dissolved, leading to different effective concentrations in each well. | 1. Ensure the stock solution is homogenous before each use. 2. Vortex the final diluted solution thoroughly before dispensing. 3. Consider a more robust solubilization method (Cyclodextrins, Surfactants) to ensure homogeneity. [33] |
By following this guide, researchers can adopt a logical, stepwise approach to solubilizing Geranyl tiglate, leading to more accurate, reliable, and reproducible data in their in vitro bioassays.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367785, Geranyl tiglate. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Geranyl tiglate. In NIST Chemistry WebBook. [Link]
-
ADSI. (2025). Solubilization by surfactants: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Tan, A., & Prestidge, C. A. (2013). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Pharmacy and Pharmacology, 65(5), 635-651. [Link]
-
The Good Scents Company. (n.d.). geranyl tiglate. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
de Jesus, M. B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Iqbal, M. A., et al. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Molecules, 27(21), 7212. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]
-
ResearchGate. (2025). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Bioprocess Online. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Almousallam, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1952. [Link]
-
Chen, X. Q., Gudmundsson, O. S., & Hageman, M. J. (2011). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3329-3340. [Link]
-
Gursoy, R. N., & Benita, S. (2004). Lipid-Based Drug Delivery Systems. Pharmaceutical Research, 21(2), 223-233. [Link]
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
He, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2562. [Link]
-
Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1129. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Tofiq, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 34(3-4), 109-113. [Link]
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Stability of Geranyl tiglate under different storage conditions
Technical Support Center: Stability of Geranyl Tiglate
Introduction for the Researcher
Welcome to the technical support guide for Geranyl tiglate. As a valued compound in fragrance, flavor, and research applications, understanding its stability is paramount to ensuring experimental reproducibility and product integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and practical troubleshooting advice. We will explore the intrinsic stability of Geranyl tiglate, potential degradation pathways, and methodologies for assessing its integrity under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Geranyl tiglate?
The most probable primary degradation pathway for Geranyl tiglate, given its chemical structure as an ester, is hydrolysis of the ester bond.[3] This reaction would yield geraniol and tiglic acid (or its corresponding carboxylate salt under basic conditions). This hydrolysis can be catalyzed by the presence of acids or bases.[3][4][5]
Q2: What are other potential degradation pathways for Geranyl tiglate?
Beyond hydrolysis, the geranyl moiety itself is susceptible to degradation due to its two carbon-carbon double bonds. Potential secondary degradation pathways include:
-
Oxidation: The double bonds can be oxidized, especially when exposed to air (oxygen), heat, or light. This can lead to the formation of epoxides, aldehydes, ketones, and other oxygenated derivatives.[6]
-
Isomerization and Rearrangement: Under certain conditions, such as heat or acid catalysis, the carbon skeleton of the geranyl group can undergo rearrangements.[6]
-
Polymerization: Although less common under typical storage conditions, prolonged exposure to stressors like heat and UV light could potentially lead to polymerization reactions.
Q3: How does pH affect the stability of Geranyl tiglate?
The stability of Geranyl tiglate is significantly influenced by pH.
-
Acidic Conditions (low pH): Acid-catalyzed hydrolysis will lead to the formation of geraniol and tiglic acid.[3] This process is reversible, but in the presence of excess water, the equilibrium will favor the degradation products. Some sources indicate poor stability of Geranyl tiglate in citric acid-based cleaners.[7][8]
-
Neutral Conditions (pH ~7): Geranyl tiglate is expected to be most stable at or near neutral pH, where hydrolysis is minimized.[9]
-
Basic Conditions (high pH): Base-catalyzed hydrolysis (saponification) is an irreversible reaction that yields geraniol and the salt of tiglic acid (tiglate).[3] This reaction is generally faster than acid-catalyzed hydrolysis.
Q4: What is the impact of temperature on Geranyl tiglate stability?
Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For Geranyl tiglate, higher temperatures can lead to:
-
Increased rate of hydrolysis.
-
Thermal degradation of the terpene structure, potentially causing oxidation, dehydrogenation to form aromatic compounds, and cleavage of double bonds.[2][6][7]
-
Increased volatility, which may lead to loss of material if not stored in a tightly sealed container.
Q5: How should I properly store my Geranyl tiglate samples?
To ensure the long-term stability of Geranyl tiglate, follow these storage guidelines:
-
Container: Store in a tightly sealed, airtight container, preferably made of amber or dark-colored glass to protect from light.[10][11]
-
Atmosphere: Minimize headspace in the container to reduce exposure to oxygen.[10][12] For highly sensitive applications, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Temperature: Store in a cool location, away from direct heat sources.[10][13] Refrigeration is a viable option for long-term storage, but ensure the container is well-sealed to prevent condensation from entering.[13]
-
Light: Protect from direct sunlight and strong artificial light, as UV radiation can induce photodegradation.[10][11][14]
Q6: What analytical method is best for monitoring the stability of Geranyl tiglate?
Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended analytical technique.[15]
-
GC-FID provides excellent quantitative data for the parent compound.[15]
-
GC-MS is highly effective for both quantifying the parent compound and identifying unknown degradation products by their mass spectra.[16] When developing a GC method, it is crucial to use a "cool on-column" or direct injection technique to prevent thermal degradation of the analyte in the injector port, which could lead to inaccurate results.[17]
Troubleshooting Guide for Stability Studies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of Geranyl tiglate peak area in all samples, including control. | 1. High GC Injector Temperature: Thermal degradation during analysis. 2. Improper Sample Sealing: Evaporation of the volatile compound. 3. Reactive Sample Vial/Cap: The compound may be adsorbing to or reacting with the container. | 1. Lower the injector temperature. Use a direct injection or cool on-column inlet if available.[17] 2. Ensure vials are sealed with appropriate septa and caps. Use crimp caps for better sealing. 3. Use inert glass vials and PTFE-lined septa. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Solvents, reagents, or the GC system may be contaminated. | 1. Use GC-MS to identify the structure of the new peaks. Compare their appearance with stress conditions (e.g., acid, base, heat). 2. Run a solvent blank to check for system contamination. Use high-purity solvents for sample preparation. |
| Inconsistent results between replicate samples. | 1. Inhomogeneous Sample: If Geranyl tiglate is in a formulation, it may not be evenly distributed. 2. Inconsistent Stress Conditions: Variations in temperature, light exposure, or pH between samples. 3. Pipetting or Dilution Errors: Inaccurate sample preparation. | 1. Ensure thorough mixing of samples before taking aliquots. 2. Use a calibrated oven/incubator and ensure uniform exposure to stress conditions. 3. Use calibrated pipettes and follow a consistent dilution protocol. |
| Mass imbalance (sum of Geranyl tiglate and known degradants is less than 100%). | 1. Formation of Non-volatile Products: Degradation may lead to polymers or other compounds not detectable by GC. 2. Formation of Volatile Products: Degradants may be too volatile to be retained on the GC column. 3. Different Detector Responses: Degradation products may have different response factors on an FID detector. | 1. Consider using other techniques like HPLC or GPC to look for non-volatile products. 2. Use a headspace GC technique to analyze for highly volatile compounds. 3. If using GC-FID for quantification, determine the relative response factors for the major degradation products. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and validating the stability-indicating nature of your analytical method.[18][19]
Objective: To intentionally degrade Geranyl tiglate under various stress conditions to identify likely degradation products and pathways.
Materials:
-
Geranyl tiglate (high purity)
-
Solvents: Methanol, Acetonitrile (HPLC or GC grade)
-
Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: GC-MS system, calibrated oven, photostability chamber, pH meter, inert glass vials.
Procedure:
-
Sample Preparation: Prepare a stock solution of Geranyl tiglate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sealed vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
Control Sample: Keep a sealed vial of the stock solution at 4°C in the dark.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection (e.g., with an equivalent amount of base or acid).
-
Dilute the samples to an appropriate concentration for GC-MS analysis.
-
Analyze all samples, including the control, by a validated GC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of Geranyl tiglate.
-
Tentatively identify degradation products based on their mass spectra and fragmentation patterns.
-
Data Summary Table (Example)
| Stress Condition | Incubation Time | Temperature | % Geranyl Tiglate Remaining (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 75% | Geraniol, Tiglic Acid |
| 0.1 M NaOH | 4 hours | 25°C | 40% | Geraniol, Sodium Tiglate |
| 3% H₂O₂ | 24 hours | 25°C | 85% | Geranyl tiglate epoxides, Geranial |
| Thermal | 48 hours | 80°C | 90% | Geraniol, Isomerization products |
| Photolytic | ICH Q1B | 25°C | 92% | Oxidized derivatives |
Visualizations
Primary Degradation Pathway: Hydrolysis
Caption: Predicted hydrolysis pathway of Geranyl tiglate.
Experimental Workflow for Stability Testing
Caption: General workflow for a Geranyl tiglate stability study.
References
-
Title: Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene Source: Environmental Science & Technology URL: [Link]
-
Title: Time course of hydrolysis of geranyl acetate by enzymic preparation from palmarosa inflorescence. Source: ResearchGate URL: [Link]
-
Title: Fragrance Oil and Flavor Oil Storage Tips and Guidelines Source: From Nature With Love URL: [Link]
-
Title: Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way Source: MDPI URL: [Link]
-
Title: Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis Source: Terpenes and Testing Magazine URL: [Link]
-
Title: geranyl tiglate, 7785-33-3 Source: The Good Scents Company URL: [Link]
-
Title: 7 Science-Backed Methods for Storing Perfume: A Chemist's Guide to Fragrance Preservation Source: Petite Histoire URL: [Link]
-
Title: Expert Tips on How to Store Fragrances for Maximum Longevity Source: Tuoksu Perfumes URL: [Link]
-
Title: Modification of terpenes in acidic conditions Source: ResearchGate URL: [Link]
-
Title: Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights Source: ACS Omega URL: [Link]
-
Title: Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights Source: PMC - NIH URL: [Link]
-
Title: Photodegradation pathways of vinyl terpene in sandarac varnishes. Source: ResearchGate URL: [Link]
-
Title: AFI Explains: Fragrance Storage and Product Shelf Life Source: YouTube URL: [Link]
-
Title: Thermo-oxidation of polyterpenes: influence of the physical state Source: ResearchGate URL: [Link]
-
Title: The Essential Role of Esters in the Fragrance Industry Source: Scent Journer URL: [Link]
-
Title: Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector Source: PMC - NIH URL: [Link]
-
Title: Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species Source: ResearchGate URL: [Link]
-
Title: A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass Source: PMC - PubMed Central URL: [Link]
-
Title: Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers Source: PubMed URL: [Link]
-
Title: Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems Source: Frontiers URL: [Link]
-
Title: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Ester to Acid - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
-
Title: Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change Source: PubMed URL: [Link]
-
Title: Stability of sucrose fatty acid esters under acidic and basic conditions Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragrance Oil and Flavor Oil Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 11. nyc.ph [nyc.ph]
- 12. m.youtube.com [m.youtube.com]
- 13. tuoksu.co [tuoksu.co]
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- 15. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 18. scentjourner.com [scentjourner.com]
- 19. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Geranyl Tiglate for Cell Culture
As Senior Application Scientists, we understand that integrating a new compound into your experimental workflow requires precision and a deep understanding of its properties. This guide is designed to provide you, our fellow researchers and drug development professionals, with the in-depth technical and practical knowledge needed to successfully optimize Geranyl tiglate concentrations for your cell culture experiments. We will move beyond simple instructions to explain the causality behind our recommendations, ensuring your protocols are robust and your results are reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of Geranyl tiglate in a laboratory setting.
Q1: What is Geranyl tiglate and what are its key physicochemical properties?
Geranyl tiglate (CAS 7785-33-3) is a carboxylic ester naturally found in plants like geranium.[1][2] It is recognized for its characteristic sweet, herbaceous, and fruity aroma, which has led to its use in the fragrance and flavor industries.[3][4][5] For cell culture applications, understanding its physical and chemical properties is critical for proper handling and experimental design.
Table 1: Physicochemical Properties of Geranyl Tiglate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [] |
| Molecular Weight | 236.35 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [7][8] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents like DMSO. | [1][][7] |
| Purity | Commercially available at ≥95% purity. Always verify the purity from your supplier's Certificate of Analysis. | [7][9][10] |
Q2: What is the hypothesized mechanism of action for Geranyl tiglate in a cellular context?
While Geranyl tiglate itself is not extensively characterized in oncological or immunological studies, its structural analog, Tigilanol tiglate , is a well-documented activator of Protein Kinase C (PKC) .[11] PKC is a family of serine/threonine kinases that are central regulators of numerous cellular signaling pathways involved in proliferation, differentiation, inflammation, and apoptosis.[11][12][13] Therefore, it is a scientifically grounded hypothesis that Geranyl tiglate may exert its biological effects through the modulation of PKC or other related signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] Any experiment should consider this potential mechanism when analyzing results.
Q3: How do I properly prepare and store a stock solution of Geranyl tiglate?
Proper preparation and storage of your stock solution are paramount for experimental reproducibility.
-
Solvent Selection: Due to its insolubility in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[14] Ensure you are using a high-purity, sterile, cell culture-grade DMSO.
-
Stock Concentration: We recommend preparing a high-concentration stock, for example, 45 mg/mL (190 mM) in DMSO, which can be further diluted.[14] This minimizes the volume of DMSO added to your cell culture medium, thereby reducing potential solvent-induced cytotoxicity.
-
Preparation Procedure:
-
Warm the Geranyl tiglate vial to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial to achieve your desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required to fully dissolve the compound.[14]
-
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C.[] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. A properly stored stock solution should be stable for several months.
Q4: What is a reasonable starting concentration range for initial screening experiments?
The optimal concentration of any compound is highly dependent on the cell line and the biological question being asked.[15] For initial cytotoxicity screening, a broad concentration range is necessary to determine the approximate potency. A common strategy is to perform serial dilutions.
-
Initial Broad-Range Screen: Start with a high concentration (e.g., 100-500 µM) and perform 1:3 or 1:4 serial dilutions to cover a wide range down to nanomolar concentrations.[16] This will help identify the dynamic range of your specific cell line's response.
-
Rationale: In vitro experiments often require higher concentrations than might be expected from in vivo studies to elicit a biological response.[17] This initial screen is designed to establish an approximate IC50 (half-maximal inhibitory concentration), which can then be refined in subsequent experiments.
Section 2: Core Experimental Protocol
The foundational experiment for optimizing Geranyl tiglate concentration is determining its cytotoxic profile in your cell line of interest. This protocol details the use of the MTT assay, a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19]
Protocol 1: Determining the IC50 of Geranyl tiglate via MTT Assay
This protocol is designed to be a self-validating system by including essential controls.
Objective: To determine the concentration of Geranyl tiglate that inhibits 50% of metabolic activity (IC50) in a chosen adherent cell line after a specified incubation period (e.g., 72 hours).[16]
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Geranyl tiglate stock solution (e.g., 190 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]
-
DMSO (cell culture grade)
-
Sterile PBS
-
Multichannel pipette
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells. Calculate the cell suspension volume needed to seed between 1,000-10,000 cells per well in 100 µL of medium.[20] The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[15]
-
Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects from evaporation.[20]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of Geranyl tiglate in complete medium.
-
Example for a 100 µM top concentration: Dilute your 190 mM stock to an intermediate concentration (e.g., 10 mM) in DMSO. Then, dilute this 10 mM stock into culture medium to create a 200 µM working solution (this will be a 2X concentration).
-
Perform 1:3 serial dilutions from the 200 µM solution in culture medium across a separate 96-well dilution plate. You will now have a range of 2X concentrations.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the cells.
-
Add 100 µL of the prepared Geranyl tiglate dilutions to the appropriate wells.
-
Crucial Controls:
-
Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO as your highest drug concentration to at least six wells. This control establishes 100% viability.
-
Media Blank: Add 100 µL of medium only (no cells) to at least three wells to measure background absorbance.[18]
-
-
Incubate the plate for your desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[20]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[20]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete solubilization.[20]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][20]
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[19]
-
Plot the % Viability against the log of the Geranyl tiglate concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[21]
-
Caption: Workflow for determining IC50 using the MTT assay.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common problems in a Q&A format.
Q: My Geranyl tiglate precipitated out of solution when I added it to the culture medium. What should I do?
A: This indicates a solubility issue.
-
Cause 1: High Final Concentration. The aqueous nature of cell culture medium can cause hydrophobic compounds to precipitate, especially at high concentrations.
-
Solution: Ensure your final concentration of Geranyl tiglate does not exceed its solubility limit in the medium. You may need to prepare a more dilute intermediate stock solution to avoid adding a large bolus of highly concentrated compound.
-
Cause 2: Insufficient Mixing. The compound may not have dispersed evenly.
-
Solution: After adding the compound to the medium, gently swirl or pipette up and down to mix thoroughly before adding it to the cells.
-
Cause 3: Temperature Shock. Adding a cold stock solution directly to warm medium can sometimes cause precipitation.
-
Solution: Allow your stock solution aliquot to warm to room temperature before diluting it in the pre-warmed culture medium.
Q: I'm observing significant cell death even in my vehicle (DMSO) control wells. Why is this happening?
A: This points to solvent toxicity.
-
Cause: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.
-
Solution: Calculate the final percentage of DMSO in your wells. It should never exceed 0.5% , and ideally should be kept below 0.1%. If your highest Geranyl tiglate concentration requires more than 0.5% DMSO, you must remake your stock solution at a higher concentration. Always run a DMSO toxicity curve on your specific cell line to determine its tolerance limit.
Q: My results are highly variable and not reproducible between experiments. What are the likely causes?
A: Lack of reproducibility is a common but solvable issue in cell culture.[22]
-
Cause 1: Inconsistent Cell Health or Number. Cell passage number, confluence at the time of seeding, and slight variations in cell counts can all impact results.
-
Solution: Use cells within a consistent, low passage number range. Always seed cells from cultures that are in the logarithmic growth phase (typically 70-80% confluent). Use a consistent seeding density.[15]
-
Cause 2: Stock Solution Degradation. Repeated freeze-thaw cycles can degrade the compound.
-
Solution: Use single-use aliquots of your Geranyl tiglate stock solution as described in the preparation section.
-
Cause 3: Inconsistent Incubation Times. Varying the drug exposure or MTT incubation times will alter the final absorbance readings.
-
Solution: Standardize all incubation times precisely. If an assay is started on a Monday at 10 AM, the subsequent steps should occur at the same time on the following days.
Caption: A logical guide for troubleshooting common issues.
Section 4: Advanced Insights
Q: Beyond cytotoxicity, how do I choose a working concentration for mechanistic studies?
A: The IC50 value is a measure of cytotoxicity and is often not the ideal concentration for studying specific signaling events.[23]
-
Sub-toxic Concentrations: For mechanistic studies (e.g., analyzing protein expression, cell migration, or anti-inflammatory effects), you should use a sub-toxic concentration that does not cause widespread cell death. A good starting point is the IC20 (the concentration that inhibits 20% of viability), which can be derived from your dose-response curve.
-
Time-Course Experiments: Cellular responses are dynamic. An effect on a signaling pathway may be transient and occur long before viability is compromised. Perform time-course experiments (e.g., 1, 6, 12, 24 hours) at a sub-toxic concentration to identify the optimal time point for observing your effect of interest.
-
Context is Key: The "optimal" concentration is entirely dependent on the experimental endpoint. A concentration that effectively inhibits inflammation may be much lower than one that induces apoptosis.[23]
Hypothesized Geranyl Tiglate Signaling Pathway
Based on its relation to Tigilanol tiglate, a potent PKC activator, Geranyl tiglate may trigger downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway, which is crucial in regulating cell proliferation and survival.[11][13]
Caption: Hypothesized PKC/MAPK signaling pathway for Geranyl tiglate.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Ak, M., et al. (2010). Cytotoxic activities of several geranyl-substituted flavanones. PubMed. Retrieved from [Link]
-
AB Enterprises. (n.d.). geranyl tiglate. Retrieved from [Link]
-
Bio-protocol. (2024). MTT assay and IC50 calculation. YouTube. Retrieved from [Link]
-
Kelvin Natural Mint Pvt. Ltd. (n.d.). Geranyl Tiglate Manufacturers In India, Suppliers & Exporters. Retrieved from [Link]
-
Schwarz, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Retrieved from [Link]
-
The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]
-
Brown, K. D., & Wouters, B. G. (2013). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. OncoTargets and therapy. Retrieved from [Link]
-
Kelvin Natural Mint Pvt. Ltd. (n.d.). Geranyl Tiglate Manufacturers In Bhoura. Retrieved from [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology. Retrieved from [Link]
-
Plantocol. (n.d.). Troubleshooting Guide Solutions to Common Problems. Retrieved from [Link]
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Shiva Exports India. (n.d.). Geranyl Tiglate - CAS : 7785-33-3. Retrieved from [Link]
-
STATNANO. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Geranyl acetate-induced cytotoxicity in HepG2 cells using the MTT test. Retrieved from [Link]
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PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
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The Cell Culture Cafe. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Retrieved from [Link]
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Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
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Szołtyńska, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International journal of molecular sciences. Retrieved from [Link]
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PubChem. (n.d.). Geranyl tiglate. Retrieved from [Link]
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Greenway Lab. (2024). Solving Common Issues in Plant Tissue Culture. Retrieved from [Link]
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Ventos. (n.d.). GERANYL TIGLATE. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Geranyl tiglate (CAS 7785-33-3). Retrieved from [Link]
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Cullen, J. K., et al. (2024). Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
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Adhami, V. M., et al. (2013). Modulation of signaling pathways in prostate cancer by green tea polyphenols. Biochemical pharmacology. Retrieved from [Link]
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Jarząb, A., et al. (2021). Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. International journal of molecular sciences. Retrieved from [Link]
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Cancino, J., & Bard, F. (2025). Signalling pathways and cellular functions of KDEL receptors: implications in cancer biology. Journal of Cell Science. Retrieved from [Link]
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Singh, S., et al. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular neurobiology. Retrieved from [Link]
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Roupakia, E., et al. (2021). Targeting Signalling Pathways in Chronic Wound Healing. International journal of molecular sciences. Retrieved from [Link]
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Technical Support Center: Stabilizing Geranyl Tiglate in Acidic Formulations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with Geranyl tiglate in acidic formulations. As a lipophilic ester with a characteristic sweet, geranium-like aroma, Geranyl tiglate's integrity is paramount for its function in fragrance, flavor, and pharmaceutical applications.[1] However, its ester linkage is susceptible to degradation in low-pH environments, a common challenge for formulators.[2][3]
This document provides in-depth, evidence-based troubleshooting guides and protocols to diagnose and resolve these stability issues, ensuring the efficacy and shelf-life of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is Geranyl tiglate and why is it unstable in acidic conditions?
Geranyl tiglate, also known as tiglic acid geranyl ester, is an organic ester formed from geraniol (an alcohol) and tiglic acid (a carboxylic acid).[1][4] Its chemical structure contains an ester bond (-COO-) which is susceptible to acid-catalyzed hydrolysis.[5][6] In the presence of an acid (like citric acid) and water, the ester bond can break, reverting Geranyl tiglate back to geraniol and tiglic acid.[2][7][8] This degradation results in the loss of its unique aromatic properties and functional integrity. The reaction is reversible, but in aqueous acidic formulations, the equilibrium is driven towards the hydrolysis products.[9][10]
Q2: What are the primary signs of Geranyl tiglate degradation in my formulation?
The most common indicators of degradation include:
-
Loss of Aroma: A noticeable decrease in the characteristic sweet, herbaceous, and fruity scent.[1][2]
-
Changes in pH: The formation of tiglic acid will lower the pH of the formulation over time.
-
Phase Separation or Precipitation: As the chemical composition changes, the solubility of the components within the formulation matrix may be altered, leading to physical instability.
-
Appearance of Impurities: Analytical testing (e.g., HPLC, GC-MS) will show peaks corresponding to geraniol and tiglic acid, with a concurrent decrease in the Geranyl tiglate peak.
Q3: At what pH range does Geranyl tiglate instability become a significant issue?
While specific kinetics depend on the formulation matrix, temperature, and water content, significant degradation is often observed in formulations with a pH below 5. Ester hydrolysis is catalyzed by hydrogen ions (H+), so the rate of degradation increases as the pH decreases.[11] Formulations containing common acids like citric acid are particularly challenging for Geranyl tiglate stability.[2][3]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Rapid Loss of Fragrance in a New Acidic Formulation
You've developed a new acidic formulation (e.g., a cosmetic serum or an oral suspension) containing Geranyl tiglate, but the desired scent fades within days.
Troubleshooting Steps:
-
Confirm the pH: Measure the pH of the formulation immediately after preparation and track it over time. A decreasing pH is a strong indicator of ester hydrolysis.
-
Analyze for Degradation Products: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of Geranyl tiglate, geraniol, and tiglic acid. This provides direct evidence of hydrolysis.
-
Evaluate Water Activity: The presence of water is essential for hydrolysis.[7] Assess the water activity (a_w) of your formulation. Even in seemingly non-aqueous formulations, sufficient water may be present to facilitate degradation.
Logical Framework for Troubleshooting Fragrance Loss
Caption: Troubleshooting workflow for diagnosing fragrance loss.
Issue 2: Physical Instability (e.g., Emulsion Breaking, Precipitation) in a Geranyl Tiglate Formulation
Your formulation appears physically unstable over time, coinciding with the suspected degradation of Geranyl tiglate.
Troubleshooting Steps:
-
Correlate Physical and Chemical Instability: Track physical stability (visual inspection, particle size analysis) alongside chemical stability (HPLC/GC analysis of Geranyl tiglate). Does the onset of physical changes coincide with the appearance of degradation products?
-
Assess Solubility of Degradants: Geraniol and tiglic acid have different polarity and solubility profiles compared to the parent ester.[1] Their formation can disrupt the carefully balanced hydrophilic-lipophilic balance (HLB) of an emulsion or exceed their solubility limit in the formulation vehicle, causing precipitation or phase separation.
-
Evaluate Excipient Interactions: The newly formed carboxylic acid (tiglic acid) could interact with other cationic ingredients in your formulation, forming insoluble salts.
Stabilization Strategies & Experimental Protocols
Based on the diagnosis, the following strategies can be employed to enhance the stability of Geranyl tiglate.
Strategy 1: Formulation Adjustment and pH Control
The most direct approach is to modify the formulation to create a less hostile environment for the ester.
Core Principle: The rate of acid-catalyzed hydrolysis is dependent on the concentration of H+ ions.[11] By raising the pH and reducing water content, the degradation reaction can be significantly slowed.[12][13]
Experimental Protocol: pH Modification and Buffering
-
Determine Target pH: Establish the highest pH at which your formulation remains effective and stable. For many applications, a target pH between 5.0 and 6.5 is a good starting point.
-
Select a Buffering System: Choose a pharmaceutically or cosmetically acceptable buffer system that is effective in your target pH range (e.g., citrate or phosphate buffers).
-
Prepare Buffered Formulations: Prepare several small batches of your formulation, adjusting the pH of the aqueous phase with the selected buffer system to different target pH values (e.g., 5.0, 5.5, 6.0, 6.5).
-
Stability Testing: Store the different batches under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Analytical Monitoring: At set time points (e.g., 1, 2, 4, 8 weeks), withdraw samples and analyze for Geranyl tiglate concentration using a validated HPLC or GC method. Also, monitor pH and physical appearance.
Data Summary Table: Effect of pH on Stability
| Formulation pH | Initial Geranyl Tiglate Conc. (mg/mL) | Geranyl Tiglate Conc. after 4 weeks at 40°C (mg/mL) | % Degradation |
| 4.0 (Control) | 10.0 | 6.5 | 35% |
| 5.0 | 10.0 | 8.8 | 12% |
| 6.0 | 10.0 | 9.7 | 3% |
| 6.5 | 10.0 | 9.9 | 1% |
Strategy 2: Incorporation of Antioxidants
While hydrolysis is the primary concern in acidic media, oxidative degradation can also occur, especially for a terpene-based compound like Geranyl tiglate.[14] Oxidation can be initiated by factors like light or metal ions and can sometimes work in concert with hydrolysis.
Core Principle: Antioxidants can interrupt oxidative chain reactions, preserving the molecule's integrity.[15] Terpenoids and their derivatives are known to be susceptible to oxidation, which can be mitigated by free-radical scavengers.[14][16]
Experimental Protocol: Antioxidant Screening
-
Select Antioxidants: Choose antioxidants suitable for your formulation type and application. Good candidates for lipophilic compounds include:
-
Prepare Test Formulations: Prepare your acidic formulation (at the original, problematic pH) and add different antioxidants at varying concentrations (e.g., 0.05%, 0.1%, 0.2% w/w). Include a control with no antioxidant.
-
Stability Testing: Store samples under accelerated conditions, protecting them from light to isolate the effect of the antioxidant on thermal stability.
-
Analytical Monitoring: Quantify Geranyl tiglate concentration over time to determine the most effective antioxidant and concentration.
Strategy 3: Microencapsulation
For maximum protection, physically isolating Geranyl tiglate from the acidic aqueous environment is a highly effective strategy.[18][19]
Core Principle: Microencapsulation involves enclosing the lipophilic Geranyl tiglate (the 'core') within a protective shell material (the 'matrix').[20] This barrier prevents direct contact with water and acid in the formulation, dramatically improving stability.[20][21] This is a well-established technique for protecting acid-labile drugs and lipophilic bioactives.[22][23]
Experimental Protocol: Preparation of Lipid-Based Microcapsules
This protocol describes a basic spray-drying method for encapsulating Geranyl tiglate in a lipid matrix.
-
Material Selection:
-
Core: Geranyl tiglate.
-
Lipid Matrix: A suitable lipid such as stearic acid or a triglyceride.
-
Emulsifier/Surfactant: A component like lecithin to aid in the formation of a stable emulsion.
-
-
Emulsion Preparation:
-
Heat the lipid matrix until it is molten.
-
Disperse the Geranyl tiglate into the molten lipid.
-
In a separate vessel, heat an aqueous solution containing the emulsifier.
-
Slowly add the oil phase (lipid + Geranyl tiglate) to the aqueous phase under high-shear homogenization to form an oil-in-water (o/w) emulsion.
-
-
Spray Drying:
-
Feed the stable emulsion into a spray dryer.
-
Set appropriate inlet/outlet temperatures and atomization pressure to evaporate the water, leaving solid, free-flowing microcapsules.
-
-
Characterization:
-
Encapsulation Efficiency: Determine the percentage of Geranyl tiglate successfully encapsulated within the particles. This is typically done by dissolving a known amount of microcapsules in a solvent that breaks the matrix, then quantifying the total Geranyl tiglate content and comparing it to the amount initially added.
-
Particle Size and Morphology: Use techniques like laser diffraction and Scanning Electron Microscopy (SEM) to analyze the size distribution and surface of the microcapsules.
-
-
In-Formulation Stability Test: Disperse the created microcapsules into the acidic formulation. Compare the stability of the encapsulated Geranyl tiglate against that of the free (unencapsulated) compound under the same accelerated conditions.
Stabilization Strategy Selection Workflow
Caption: Decision tree for selecting a stabilization strategy.
References
- A.A. Politiv, "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance," Vertex AI Search, 2024. [Online].
- M. S. Christodoulou et al., "Lipophilic bioactive compounds nano-micro encapsulation via coaxial electrohydrodynamic atomization: A review," DTU Research Database, 2023. [Online].
- A. M. Holban et al., "Encapsulation of Functional Lipophilic Food and Drug Biocomponents," ResearchGate, 2021. [Online].
- S. Singh, "IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG," International Journal of Pharmaceutical Sciences and Research, 2017. [Online].
- Symrise, "Geranyl tiglate," SpecialChem, 2024. [Online].
- Chem-Impex, "Geranyl tiglate," Chem-Impex, N.D. [Online].
- M. Imran et al., "Microencapsulation as a Noble Technique for the Application of Bioactive Compounds in the Food Industry: A Comprehensive Review," MDPI, 2022. [Online].
- Cheméo, "Chemical Properties of Geranyl tiglate (CAS 7785-33-3)," Cheméo, N.D. [Online].
- BTSA, "Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety," BTSA, N.D. [Online].
- S. Williams, "Lipid Microencapsulation: Protecting Pharmaceutical and Nutraceutical Active Ingredients," Pharmaceutical Technology, 2021. [Online].
- The Good Scents Company, "geranyl tiglate, 7785-33-3," The Good Scents Company, N.D. [Online].
- ResearchGate, "What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?," ResearchGate, 2012. [Online].
- Y. H. Lin et al., "Simultaneous microencapsulation of hydrophilic and lipophilic bioactives in liposomes produced by an ecofriendly supercritical fluid process," PubMed, 2017. [Online].
- A. Kane, "Formulation Strategies in Early-Stage Drug Development," Pharmaceutical Technology, 2017. [Online].
- Y. Bi et al., "Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs," Pharmaceutical Development and Technology, 2017. [Online].
- S. K. Singh et al., "Acid labile drug formulations," Google Patents, 2011. [Online].
- ChemicalBook, "Geranyl tiglate," ChemicalBook, 2025. [Online].
- S. Chen, "Three types of hydrolysis and ways to prevent hydrolysis," Medium, 2024. [Online].
- M. L. Fink, "Method for the administration of acid-labile drugs," Google Patents, 2002. [Online].
- M. Carocho et al., "Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation," PMC, 2021. [Online].
- BenchChem, "Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions," BenchChem, 2025. [Online].
- L. Pizzol et al., "Synergic Antioxidant Effects of the Essential Oil Component γ-Terpinene on High-Temperature Oil Oxidation," ACS Food Science & Technology, 2022. [Online].
- Wikipedia, "Ester hydrolysis," Wikipedia, N.D. [Online].
- Organic Chemistry Portal, "Ester to Acid - Common Conditions," Organic Chemistry Portal, N.D. [Online].
- H. Ranjan, "How to prevent hydrolysis in a drug," Quora, 2017. [Online].
- J&K Scientific LLC, "Ester Hydrolysis," J&K Scientific LLC, 2025. [Online].
- H. G. Nosler et al., "Stabilized acrylic acid esters of polyhydric alcohols and a process for their preparation," Google Patents, 1977. [Online].
- S. Can et al., "Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT," Smart Eureka, N.D. [Online].
- A. Gonzalez-Burgos & M. P. Gomez-Serranillos, "Terpene compounds in nature: a review of their potential antioxidant activity," PubMed, 2012. [Online].
- S. Kim et al., "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions," NIH, 2024. [Online].
- PubChem, "Geranyl tiglate," PubChem, N.D. [Online].
- J. Clark, "hydrolysis of esters," Chemguide, N.D. [Online].
- Chemistry LibreTexts, "15.9: Hydrolysis of Esters," Chemistry LibreTexts, 2022. [Online].
- TargetMol, "Geranyl Tiglate," TargetMol, N.D. [Online].
- SpecialChem, "GERANYL TIGLATE," SpecialChem, 2021. [Online].
- FooDB, "Showing Compound Geranyl tiglate (FDB009483)," FooDB, 2010. [Online].
- Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions," Master Organic Chemistry, 2022. [Online].
- BOC Sciences, "CAS 7785-33-3 Geranyl tiglate," BOC Sciences, N.D. [Online].
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Minimizing Geranyl tiglate volatility during experimental procedures
Prepared by: Senior Application Scientist, Advanced Research Division
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Geranyl tiglate. Our goal is to provide you with field-proven insights and robust protocols to minimize compound volatility, ensuring the accuracy and reproducibility of your experimental results. This is not a rigid manual, but a dynamic resource structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with Geranyl tiglate. What are its core properties, and why should I be concerned about volatility?
A1: Geranyl tiglate is a carboxylic ester with a pleasant, geranium-like odor, often used in fragrance and flavor applications.[1][2] While it is classified as a semi-volatile compound, its physical properties necessitate careful handling to prevent evaporative loss, which can lead to significant errors in concentration-dependent assays.
Understanding its properties is the first step to controlling its behavior in the lab. Its relatively high boiling point suggests low volatility at standard temperature and pressure, but its vapor pressure, while low, is not negligible.[3] Volatility becomes a primary concern under specific experimental conditions such as heating, long-term storage in unsealed containers, solvent removal under vacuum, and during analytical procedures like gas chromatography.[4][5]
Key Physical and Chemical Properties of Geranyl Tiglate:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O₂ | [6] |
| Molecular Weight | 236.35 g/mol | [7] |
| Appearance | Colorless to pale yellow oily liquid | [3] |
| Boiling Point | 271-272 °C (at 760 mmHg) 149-151 °C (at 7 mmHg) | [1][3] |
| Vapor Pressure | 0.000332 mmHg (at 25 °C, estimated) | [3] |
| Density | ~0.923 g/mL (at 25 °C) | [1] |
| Solubility | Soluble in alcohol; practically insoluble in water | [3][] |
The causality is clear: any process that increases the kinetic energy of the molecules (heating) or lowers the pressure above the liquid (vacuum) will significantly increase the rate of evaporation, leading to loss of material.[9]
Q2: What are the definitive best practices for storing Geranyl tiglate to ensure its stability and prevent loss?
A2: Improper storage is a common source of concentration drift. To maintain the integrity of your Geranyl tiglate stock, you must control the storage environment meticulously. The primary goals are to minimize evaporation and prevent degradation.
Protocol for Optimal Storage:
-
Container: Always use high-quality, chemically inert glass vials, such as amber screw-cap vials with PTFE-lined septa.[10] Avoid plastic containers, as they may be permeable or react with the ester.[10]
-
Atmosphere: For long-term storage, purge the vial headspace with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation. One manufacturer specifies stability for at least 9 months under these conditions.[11]
-
Sealing: Ensure the container is tightly sealed.[11][12] For extra security against vapor escape, you can wrap the cap-vial interface with Parafilm.
-
Temperature: Store the sealed container in a cool, dry, and dark environment.[11] Refrigeration (2°C to 8°C) is highly recommended to reduce vapor pressure and slow degradation kinetics.[10][12]
-
Environment: The storage location should be well-ventilated and away from heat sources or direct sunlight.[11]
This self-validating system ensures that when you retrieve your sample, its concentration is consistent with when it was stored.
Experimental Workflow & Procedural Guides
Q3: I'm concerned about losing material during weighing and routine handling. What is the recommended procedure?
A3: Accuracy begins at the analytical balance. Given Geranyl tiglate's oily nature and potential for evaporation, standard weighing procedures must be modified.
Step-by-Step Protocol for Accurate Weighing:
-
Environment: Whenever possible, perform weighing and handling inside a chemical fume hood to contain any vapors.[13][14]
-
Minimize Exposure Time: Work efficiently. Have all necessary equipment (spatula, vials, solvent) ready before opening the primary container. The longer the container is open, the more material is lost to the air.[10][12]
-
Use a Tared, Sealed Vial:
-
Place a sealed receiving vial (e.g., a screw-cap vial) on the balance and tare it.
-
Remove the vial from the balance.
-
Quickly transfer the approximate amount of Geranyl tiglate into the vial.
-
Immediately seal the vial before placing it back on the balance for the final weight measurement. This prevents evaporative loss from affecting the reading.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin contact and protect from splashes.[14]
The logic behind this workflow is to minimize the time the compound is exposed to an open atmosphere, thereby reducing evaporative losses that would otherwise lead to an underestimation of the transferred mass.
Caption: Workflow for minimizing evaporative loss during weighing.
Q4: My experiment requires concentrating a solution containing Geranyl tiglate. How can I do this without losing my compound?
A4: This is a critical step where significant sample loss can occur. Standard rotary evaporation techniques must be adapted for semi-volatile compounds. The goal is to remove the solvent without co-evaporating the analyte.
Causality-Driven Protocol for Sample Concentration:
-
Technique Selection: A rotary evaporator (rotovap) is preferred. For very small, heat-sensitive samples, a vacuum centrifuge or gentle stream of inert gas (e.g., nitrogen) can be used, but requires careful monitoring.
-
Lower the Boiling Point Strategically: The principle of vacuum evaporation is to lower the solvent's boiling point.[9] However, an overly aggressive vacuum will also lower the boiling point of Geranyl tiglate, causing it to evaporate.
-
Control Temperature:
-
Evaporative Cooling: Evaporation is an endothermic process that cools the sample.[9] A slightly warmed water bath (e.g., 30-40°C, depending on the solvent) can be used to counteract this and maintain a steady evaporation rate without excessively heating the analyte.[9]
-
Cold Trap: Ensure your rotovap's condenser and cold trap are functioning efficiently (e.g., using a dry ice/acetone slurry or a cryo-cooler). This is your last line of defense to recapture any analyte that does evaporate.[4]
-
-
Monitor Closely: Do not leave the process unattended. Stop immediately once the solvent is removed to prevent baking the sample onto the flask.
By carefully balancing vacuum and temperature, you create conditions where the solvent has a high vapor pressure and the Geranyl tiglate has a low one, enabling selective removal.
Q5: Which analytical method is best for Geranyl tiglate, and how do I prevent volatility-related issues during the analysis itself?
A5: The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on your experimental goals, but both require specific considerations for a semi-volatile compound like Geranyl tiglate.
Gas Chromatography (GC): The Preferred Method for Volatiles
GC is inherently suited for analyzing volatile and semi-volatile compounds and is a standard method for terpenes and esters.[5] The entire process is designed to move the analyte into the gas phase.
-
Why it works: GC separates compounds based on their volatility and interaction with a stationary phase.[5] Geranyl tiglate's properties make it an excellent candidate for GC analysis.[15]
-
Minimizing Loss During Prep:
-
Solvent Choice: Use a high-purity, volatile solvent (e.g., hexane, dichloromethane) that will be quickly vaporized in the inlet, leaving the analyte to be separated.
-
Autosampler Vials: Use vials with crimp caps and PTFE/silicone septa. Keep vials capped until they are in the autosampler tray.
-
Internal Standard: Use of a non-volatile internal standard is crucial for accurate quantification. It corrects for any minor inconsistencies in injection volume or sample loss during preparation.[16]
-
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
HPLC can also be used, particularly if Geranyl tiglate is part of a complex mixture with non-volatile compounds or if it is thermally labile (though there's no strong evidence of this).[17][18]
-
Why it can be challenging: The main challenge is solvent evaporation from the mobile phase reservoirs and from the autosampler vials, which can alter mobile phase composition and sample concentration over a long run.
-
Minimizing Loss During Prep:
-
Cover Reservoirs: Ensure mobile phase reservoirs are covered.
-
Vial Caps: Use appropriate vial caps or sealing mats for your autosampler trays.
-
Sample Solvent: The sample should be dissolved in the mobile phase to ensure good peak shape.[17]
-
Caption: Decision workflow for selecting an analytical method.
References
-
The Good Scents Company. (n.d.). geranyl tiglate, 7785-33-3. Retrieved from [Link]
-
Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Moore Dye Chem Pvt Ltd. (n.d.). Geranyl Tiglate Manufacturers and Suppliers from Thane. Retrieved from [Link]
-
PubChem. (n.d.). Geranyl tiglate. Retrieved from [Link]
-
Grenova. (2023, October 26). Volatile Liquid Handling: Techniques & Automation. Retrieved from [Link]
-
Columbia University Research. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. Retrieved from [Link]
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Agilent Technologies. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Geranyl tiglate (CAS 7785-33-3). Retrieved from [Link]
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University of Pennsylvania EHRS. (2021, December 17). Fact Sheet: Controlling Chemical Vapors in the Laboratory. Retrieved from [Link]
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AZoLifeSciences. (2024, April 3). The ABC of Volatile Liquid Handling. Retrieved from [Link]
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Lab Manager. (2015, August 11). How to Evaporate or Concentrate Heat Sensitive Samples. Retrieved from [Link]
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The Good Scents Company. (n.d.). geranic oxide limetol (Givaudan). Retrieved from [Link]
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Berthier, E., et al. (2011). Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. Lab on a Chip, 11(21), 3557-3565. Retrieved from [Link]
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Herrero, M., et al. (2010). Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column. Analytical Methods, 2(11), 1762-1769. Retrieved from [Link]
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Agilent Technologies. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
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NIST. (n.d.). Geranyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]
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Zi, J., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 145-159. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025, July 2). How Can You Determine Fatty Acid Composition Using Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2016, June 22). (PDF) Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]
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ResearchGate. (2025, August 5). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]
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Zhang, Y., et al. (2022). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry, 15(8), 103977. Retrieved from [Link]
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Perestrelo, R., et al. (2021). Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements. Molecules, 26(12), 3673. Retrieved from [Link]
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Troubleshooting Geranyl tiglate peak co-elution in gas chromatography
Welcome to the technical support center for gas chromatography (GC) analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of geranyl tiglate peak co-elution. As researchers and drug development professionals, achieving accurate quantification and identification of isomers is paramount. This document is structured to provide both quick answers and a deep, systematic approach to resolving complex separation issues.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in gas chromatography?
A1: Peak co-elution occurs when two or more different compounds are not sufficiently separated by the GC column and, therefore, exit the column at the same time, resulting in a single, overlapping chromatographic peak. This makes accurate identification and quantification of the individual compounds impossible without advanced detection techniques like mass spectrometry.[1]
Q2: Why is geranyl tiglate particularly susceptible to co-elution?
A2: Geranyl tiglate (the E,E-isomer) is a monoterpenoid ester.[2][3] It belongs to a class of compounds that often exist as a mixture of stereoisomers and geometric isomers, such as neryl tiglate (the Z,E-isomer) and geranyl angelate (the E,Z-isomer).[4] These isomers are structurally very similar and often have nearly identical boiling points. Since standard non-polar GC columns separate compounds primarily based on boiling point, these isomers frequently co-elute.[5][6]
Q3: What is the most common co-eluting isomer with geranyl tiglate?
A3: The most common and chromatographically challenging isomer is often neryl tiglate . Geraniol and nerol are geometric isomers themselves, and their corresponding tiglate esters will have very similar physicochemical properties, leading to difficult separations.
Q4: Can I solve co-elution just by using a mass spectrometer (MS)?
A4: While an MS detector is a powerful tool, it is not a universal solution for co-elution. Geranyl tiglate and its isomers are likely to have very similar mass spectra due to identical elemental composition and similar fragmentation patterns.[2] While you can use extracted ion chromatograms for unique fragment ions, this is not always possible if the spectra are nearly identical.[7] The primary goal should always be to achieve chromatographic separation first.
In-Depth Troubleshooting Guide
When facing co-elution of geranyl tiglate, a systematic approach is required. The following guide breaks down the troubleshooting process by GC system components, from the most impactful to the finest adjustments.
1. The GC Column: The Heart of the Separation
The stationary phase is the single most critical factor in achieving selectivity between isomers.[8] If you are experiencing co-elution, your column is the first and most important component to evaluate.
The Problem: Using a non-polar or low-polarity column.
The Scientific Reason: Standard non-polar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1, TG-1MS) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, TG-5MS) stationary phase, separate compounds almost exclusively by their boiling points.[5][9] Isomers like geranyl tiglate and neryl tiglate have very similar boiling points, rendering these columns ineffective for this specific separation.
The Solution: Increase Stationary Phase Polarity.
To separate isomers, you must introduce a different separation mechanism beyond boiling point. Polar stationary phases provide this by interacting with analytes through dipole-dipole or hydrogen bonding interactions.
Recommended Column Selection Protocol:
-
Start with a Mid-Polarity Column: If a 5% phenyl column is failing, the next logical step is a stationary phase with a higher phenyl content, such as a 35% or 50% phenyl-polysiloxane column (e.g., BPX35, TG-35MS, BPX50). These phases introduce greater "polarizability," which can differentiate the subtle electronic differences between isomers.[9]
-
Advance to a Highly Polar (WAX) Column: For the most challenging separations of terpene esters, a polyethylene glycol (PEG) phase, commonly known as a WAX column (e.g., DB-WAX, TG-WaxMS), is often the best choice.[5][10] These columns offer a unique selectivity based on polarity and hydrogen bonding capabilities, which is highly effective for separating isomers.
-
Consider Column Dimensions:
-
Length: Doubling column length increases resolution by about 40%, but at the cost of longer analysis times.[5] A 30 m column is a good starting point; move to a 60 m if necessary.
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 or 0.25 mm) provides higher efficiency and better resolution than a larger ID (e.g., 0.32 or 0.53 mm).[6]
-
Film Thickness: For analytes with boiling points in the range of geranyl tiglate, a standard film thickness of 0.25 µm is appropriate. Thicker films increase retention but can also increase bleed at higher temperatures.[6]
-
| Column Type | Stationary Phase Example | Primary Separation Mechanism | Suitability for Isomer Separation | Considerations |
| Non-Polar | 5% Phenyl Dimethylpolysiloxane (TG-5MS) | Boiling Point | Poor | Unlikely to resolve geranyl/neryl tiglate. Good for general profiling.[5] |
| Mid-Polar | 50% Phenyl Polysiloxane (BPX50) | Boiling Point & Polarizability | Moderate | May provide partial or full separation. A good next step if a non-polar fails.[9] |
| Polar | Polyethylene Glycol (TG-WaxMS) | Polarity & Hydrogen Bonding | Excellent | Often the best choice for separating challenging terpene isomers.[5][10] |
2. The Temperature Program: Fine-Tuning the Separation
Once you have an appropriate column, the oven temperature program is your primary tool for optimizing resolution.[11][12] An isothermal method is generally unsuitable for complex samples containing compounds with a range of boiling points.[13]
The Problem: The temperature ramp is too fast, or the initial temperature is too high.
The Scientific Reason: A rapid temperature ramp pushes compounds through the column too quickly, not allowing for sufficient interaction with the stationary phase. This reduces the time available for separation to occur. An initial temperature that is too high will cause early-eluting compounds to move through the initial section of the column as a tight, unresolved band.
The Solution: A Slower, More Deliberate Temperature Ramp.
-
Set an Appropriate Initial Temperature: The initial oven temperature should be low enough to allow for "on-column focusing" of the analytes. A good starting point is 40-60 °C.[13][14] Hold this temperature for 1-2 minutes to ensure a sharp injection band.
-
Implement a Slow Ramp Rate: For closely eluting isomers, a slow ramp rate is crucial.[13] Start with a ramp of 10 °C/min.[11] If co-elution persists, reduce the ramp rate in steps (e.g., to 5 °C/min, then to 2-3 °C/min) through the temperature range where the isomers elute.
-
Determine the Elution Temperature: Perform an initial "scouting" run with a 10 °C/min ramp to find the approximate temperature at which geranyl tiglate elutes. Focus your optimization efforts in this region.
-
Consider a Multi-Ramp Program: If your sample contains both volatile and semi-volatile compounds, a multi-ramp program can be effective. Use a faster initial ramp, slow down through the critical elution window of your target isomers, and then ramp up quickly again to elute any remaining high-boiling compounds.
Caption: Workflow for GC temperature program optimization.
3. The Inlet and Injection Parameters
The inlet is where the sample is vaporized and introduced to the column. Improper settings here can cause band broadening and discrimination, which harms resolution.
The Problem: Incorrect injection mode or temperature.
The Scientific Reason:
-
Inlet Temperature: The inlet must be hot enough to vaporize the sample components instantly and homogeneously.[15] If the temperature is too low, slow vaporization occurs, leading to broad peaks. If it is too high, thermally labile compounds like some terpenes can degrade.
-
Injection Mode (Split vs. Splitless):
-
Split Injection: Used for concentrated samples. A high flow of gas through the inlet ensures rapid transfer to the column, leading to sharp peaks. However, only a small fraction of the sample reaches the column.[16][17][18]
-
Splitless Injection: Used for trace analysis. The split vent is closed during injection, allowing the entire sample to be transferred to the column, maximizing sensitivity.[16][19] However, the slower transfer can lead to broader peaks for volatile compounds if not managed correctly.[18][20]
-
The Solution: Optimize Inlet Conditions for Your Sample Concentration.
-
Set the Correct Inlet Temperature: For terpene esters like geranyl tiglate, a starting inlet temperature of 250 °C is common and generally effective.
-
Choose the Right Injection Mode:
-
If your geranyl tiglate concentration is high (>10-20 ppm), use Split Mode . A split ratio between 50:1 and 100:1 is a good starting point.[20] This will produce sharper peaks, which can aid in resolving closely eluting compounds.
-
If you are performing trace analysis (<10 ppm), you must use Splitless Mode . To counteract the potential for band broadening, ensure your initial oven temperature is low enough to provide a "cold trapping" effect, which re-focuses the analytes at the head of the column.
-
4. Carrier Gas Flow Rate
The carrier gas (usually Helium) velocity through the column affects efficiency.
The Problem: A flow rate that is too high or too low.
The Scientific Reason: The relationship between carrier gas linear velocity and column efficiency (plate height) is described by the Van Deemter equation. There is an optimal flow rate at which efficiency is maximized and peak broadening is minimized. Deviating significantly from this optimum will reduce resolution.
The Solution: Set an Optimal Flow Rate.
-
For most applications using a 0.25 mm ID column, the optimal flow rate for Helium is around 1.0-1.2 mL/min .[13][14] Modern GC systems can maintain a constant flow rate throughout the temperature program, which is recommended.
5. The Mass Spectrometer: Confirming Identity
Even with chromatographic co-elution, the MS detector can sometimes be used to differentiate compounds.
The Problem: Isomers have nearly identical mass spectra.
The Scientific Reason: Geranyl tiglate and its isomers have the same molecular weight (236.35 g/mol ) and will likely produce a very similar fragmentation pattern under electron ionization (EI).[2]
The Solution: Use Extracted Ion Chromatograms (EICs).
-
Acquire Full Scan Data: First, run the sample in full scan mode (e.g., m/z 40-300).
-
Examine the Mass Spectra: Carefully examine the mass spectrum across the co-eluting peak. Look for small, unique fragment ions that may be present in one isomer but not the other, or ions whose relative abundance differs significantly.
-
Generate EICs: Plot the chromatograms for these unique or differing ions. If you can find a truly unique ion for each isomer, you can achieve "mass spectral deconvolution" and potentially quantify each compound even with chromatographic co-elution.[7]
Caption: A decision tree for troubleshooting geranyl tiglate co-elution.
References
-
National Institute of Standards and Technology. (n.d.). Geranyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Geranyl tiglate. PubChem. Retrieved from [Link]
-
Helin, A., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes. Atmospheric Measurement Techniques. Retrieved from [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Restek. (2020). Split vs Splitless Injection. Retrieved from [Link]
-
Wallace, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Today Science Kft. (n.d.). Selection of Columns for GC GC Analysis of Essential Oils. Retrieved from [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
-
LCGC International. (n.d.). Split, Splitless, and Beyond—Getting the Most From Your Inlet. Retrieved from [Link]
-
Chromspec. (2024). Split vs Splitless Injection. YouTube. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Geranyl tiglate - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the GC Temperature Program. Retrieved from [Link]
-
The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature in the degradation of cannabinoids. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils. Retrieved from [Link]
-
Symrise. (n.d.). Geranyl Tiglate. Retrieved from [Link]
-
AKJournals. (2024). Solid phase microextraction vs liquid injection GC-MS analysis of essential oils. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and GC-MS analysis of angelates and tiglates. Retrieved from [Link]
-
Agilent. (n.d.). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Retrieved from [Link]
-
Agilent. (n.d.). Terpenes Analysis in Cannabis Products by Liquid Injection. Retrieved from [Link]
-
ResearchGate. (2021). Accelerated Solvent Extraction of Terpenes in Cannabis. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Geranyl tiglate. Retrieved from [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Chromatography Forum. (2015). Co-elution problem for GC-MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Geranyl tiglate - Stereoisomers. NIST Chemistry WebBook. Retrieved from [Link]
-
LCGC International. (n.d.). The Problem of Late Elution — A Case Study. Retrieved from [Link]
-
LCGC International. (2023). GC Column Killers!. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Geranyl Tiglate and Linalool: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research and drug development, the exploration of naturally derived compounds presents a promising frontier. Among these, monoterpenoids have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a detailed comparative analysis of two such compounds: Geranyl tiglate and Linalool. While both are recognized for their presence in antimicrobial essential oils, their individual efficacy and mechanisms of action warrant a closer, evidence-based examination to inform future research and application.
This document is structured to provide a comprehensive overview, delving into the known antimicrobial profiles of each compound, presenting available quantitative data, and outlining robust experimental protocols for their direct comparison. As we will explore, while substantial data exists for Linalool, the antimicrobial profile of pure Geranyl tiglate is less defined, highlighting a critical knowledge gap and a compelling avenue for future investigation.
Chemical Structures and Physicochemical Properties
A fundamental understanding of the chemical nature of Geranyl tiglate and Linalool is crucial to interpreting their biological activities.
-
Geranyl tiglate is an ester formed from geraniol (an acyclic monoterpene alcohol) and tiglic acid. Its ester linkage is a key structural feature that influences its lipophilicity and potential interactions with microbial membranes.
-
Linalool is a naturally occurring terpene alcohol with two enantiomers, (S)-(+)-linalool (licareol) and (R)-(-)-linalool (coriandrol). Its hydroxyl group is pivotal to its biological activity.
| Property | Geranyl tiglate | Linalool |
| Molecular Formula | C15H24O2 | C10H18O |
| Molecular Weight | 236.35 g/mol | 154.25 g/mol |
| Appearance | Colorless oily liquid | Colorless liquid |
| Odor | Herbaceous, geranium, fruity | Floral, spicy |
Comparative Antimicrobial Efficacy: A Data-Driven Assessment
A direct comparison of antimicrobial potency relies on standardized metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Linalool: A Well-Characterized Antimicrobial Agent
Linalool has been extensively studied, demonstrating a broad spectrum of activity against various pathogenic microorganisms. Its efficacy is attributed to its ability to disrupt cell membrane integrity.
Table 1: Reported MIC Values for Linalool against Key Pathogens
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | 1.65 - 211.24 | [1] |
| Escherichia coli | ATCC 25922 | 9400 | [2] |
| Escherichia coli | D5 | 2000 (2 µL/mL) | [3] |
| Candida albicans | Fluconazole-Resistant Strains | 64 | [4] |
| Candida albicans | ATCC 14053 | 8 mM (~1234 µg/mL) | [5] |
| Candida albicans | Oral Isolates | 1000 | [6] |
The data clearly indicates Linalool's potent activity, particularly against S. aureus and C. albicans. The variability in reported MICs can be attributed to differences in microbial strains, testing methodologies, and the specific enantiomer of Linalool used.
Geranyl Tiglate: An Antimicrobial Potential to be Unlocked
For instance, Geranium oil, which contains Geranyl tiglate, exhibits strong activity against clinical isolates of Staphylococcus aureus, with MIC values ranging from 0.25–2.50 μL/mL.[1] Similarly, an anise oil-based nanoemulsion containing Geranyl tiglate (3.53%) demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4]
While these findings are promising, they do not isolate the specific contribution of Geranyl tiglate to the overall antimicrobial effect. The lipophilic nature of this ester suggests a probable mechanism involving interaction with and disruption of microbial cell membranes, a hypothesis that requires direct experimental validation.
Unraveling the Mechanisms of Action
Understanding how these compounds exert their antimicrobial effects is paramount for their development as therapeutic agents.
Linalool's Mode of Action: A Multi-pronged Attack on the Cell Membrane
The primary mechanism of Linalool's antimicrobial activity is the disruption of cell membrane structure and function.[] This leads to:
-
Increased Membrane Permeability: Linalool integrates into the lipid bilayer, altering its fluidity and causing leakage of intracellular components such as ions, ATP, nucleic acids, and proteins.[8]
-
Inhibition of Cellular Respiration: By disrupting the membrane, Linalool can interfere with the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP synthesis.
-
Induction of Oxidative Stress: Linalool can induce the production of reactive oxygen species (ROS) within the microbial cell, leading to damage of cellular components.
Caption: Proposed mechanism of action for Linalool.
Geranyl Tiglate's Presumed Mechanism: A Hypothesis Awaiting Confirmation
Based on its chemical structure as a lipophilic ester, it is hypothesized that Geranyl tiglate's primary antimicrobial mechanism also involves the disruption of microbial cell membranes. The ester group may influence its partitioning into the lipid bilayer, potentially leading to a cascade of events similar to that of Linalool, including increased membrane permeability and subsequent cell death. However, this remains a compelling area for future research.
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the antimicrobial efficacy of Geranyl tiglate and Linalool, a standardized set of in vitro experiments is essential. The following protocols are designed to be self-validating and provide a robust framework for such an investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) overnight at 37°C.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of Geranyl tiglate and Linalool in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, use a spectrophotometer to measure the optical density at 600 nm (OD₆₀₀) to quantify growth inhibition.
-
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Sub-culturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Future Directions and Concluding Remarks
The comparative analysis presented here underscores the well-documented antimicrobial efficacy of Linalool and highlights the largely untapped potential of Geranyl tiglate. While the existing literature provides a strong foundation for Linalool's application, the data gap for Geranyl tiglate represents a significant opportunity for novel research.
Future studies should prioritize the determination of pure Geranyl tiglate's MIC and MBC values against a broad panel of clinically relevant microorganisms. Furthermore, detailed mechanistic studies are crucial to elucidate its mode of action. A direct, side-by-side comparison with Linalool, utilizing the standardized protocols outlined in this guide, will provide invaluable data for the drug development community.
References
- Bigos, M., Wasiela, M., Kalemba, D., & Sienkiewicz, M. (2012). Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus. Molecules, 17(9), 10276-10291.
- El-Naggar, M. E., El-Sayed, W. A., Abu Ali, O. A., Abdel-Aziz, M. S., Saleh, D. I., & Abu-Saied, M. A. (2021). Facile Synthesis of Natural Anise-Based Nanoemulsions and Their Antimicrobial Activity. Polymers, 13(12), 2009.
- Knezevic, P., Aleksic, V., Simin, N., Svircev, E., Petrovic, A., & Mimica-Dukic, N. (2016). Antimicrobial activity of essential oils and their major constituents against respiratory tract pathogens by gaseous contact. Journal of ethnopharmacology, 179, 112-117.
- Zhou, Y., Zhang, L., Chen, J., Li, Y., & Wang, Y. (2022). Linalool as a potential agent for inhibiting Escherichia coli biofilm formation and exopolysaccharide production. Journal of Applied Microbiology, 133(4), 2167-2181.
- Hsu, C. C., Lai, W. L., Chuang, K. C., Lee, M. H., & Tsai, Y. C. (2013). The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans. Medical mycology, 51(5), 473-482.
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- Zore, G. B., Thakre, A. D., Jadhav, S., & Karuppayil, S. M. (2011). Terpenoids inhibit Candida albicans growth by affecting membrane integrity and arrest of cell cycle. Phytomedicine, 18(13), 1181-1190.
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MIC values of Linalool against Methicillin-Resistant Staphylococcus aureus. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Antioxidant Potential of Geranyl Tiglate and Other Terpene Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Terpene Esters as Antioxidants
In the relentless pursuit of novel therapeutic agents, natural products remain a vast and largely untapped reservoir of bioactive compounds. Among these, terpene esters, volatile aromatic compounds found in the essential oils of many plants, are gaining significant attention for their diverse pharmacological activities. This guide focuses on geranyl tiglate, a naturally occurring terpene ester found in plants like Pelargonium ternifolium and Pittosporum balfourii, and aims to contextualize its antioxidant potential in comparison to other well-known terpene esters.[1]
While geranyl tiglate is recognized for its pleasant floral aroma and use in the fragrance industry, its potential therapeutic benefits, including anti-inflammatory and antioxidant effects, are emerging areas of research.[1] However, a significant gap exists in the scientific literature regarding direct quantitative data on the antioxidant capacity of isolated geranyl tiglate. This guide, therefore, will take a multifaceted approach. We will first delve into the established methodologies for assessing antioxidant potential, providing detailed, field-tested protocols. Subsequently, we will present a comparative analysis based on the available quantitative data for the constituent parts of geranyl tiglate—geraniol and tiglic acid—and for other structurally related and commercially significant terpene esters such as linalyl acetate, bornyl acetate, citronellyl acetate, and geranyl acetate. This approach allows us to build a scientifically reasoned projection of geranyl tiglate's potential and to highlight critical areas for future experimental validation.
Understanding the Mechanisms of Antioxidant Action: The Nrf2-ARE Signaling Pathway
A key mechanism through which many phytochemicals exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. However, upon exposure to oxidative or electrophilic stress—or induction by phytochemicals—Keap1 undergoes a conformational change. This change disrupts the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby fortifying the cell's defense against oxidative damage. Terpenoids, including geraniol, have been shown to activate this protective pathway.
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.
Experimental Protocols for Assessing Antioxidant Potential
To ensure scientific rigor and enable cross-study comparisons, standardized assays are paramount. Below are detailed protocols for commonly employed in vitro and cell-based antioxidant assays.
In Vitro Chemical Assays
These assays measure the radical scavenging or reducing ability of a compound in a cell-free system.
This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., geranyl tiglate) in methanol and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure:
-
Add 20 µL of the test compound at various concentrations to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Assay Procedure:
-
Add 20 µL of the test compound to a 96-well plate.
-
Add 180 µL of the pre-warmed (37°C) FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µmol Fe(II) equivalents per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with Probe: Wash the cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compound and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Measure the fluorescence (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour at 37°C. The oxidation of DCFH to the highly fluorescent DCF by reactive oxygen species is inhibited by the presence of antioxidants.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. Results are often expressed as quercetin equivalents.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Comparative Analysis of Antioxidant Potential
Predicted Potential of Geranyl Tiglate
Geranyl tiglate is an ester of geraniol (a monoterpenoid alcohol) and tiglic acid (a short-chain unsaturated carboxylic acid).
-
Geraniol: This acyclic monoterpene alcohol has demonstrated antioxidant properties. For instance, it has been shown to be a good scavenger of DPPH free radicals, with a reported IC50 value of 663 nmol.[2] Furthermore, geraniol has been found to exhibit strong antioxidant effects in cellular models by reducing malondialdehyde (MDA) formation and increasing the levels of the endogenous antioxidant glutathione (GSH) and the activity of superoxide dismutase (SOD).[3][4] Its ability to activate the Nrf2/HO-1 signaling pathway further underscores its role in mediating protection against oxidative stress.[5]
-
Tiglic Acid: While direct antioxidant data for tiglic acid is scarce, derivatives of this short-chain unsaturated fatty acid have been noted for their anti-inflammatory activity, a property often linked to antioxidant mechanisms.[6] Short-chain fatty acids, in general, are known to modulate redox signaling and can contribute to the maintenance of redox homeostasis.[2][7]
Based on the antioxidant activity of geraniol and the potential contribution of the tiglic acid moiety, it is reasonable to hypothesize that geranyl tiglate possesses antioxidant properties . The esterification may influence its lipophilicity, potentially affecting its ability to interact with cellular membranes and scavenge lipid-based radicals. However, without direct experimental evidence, this remains a compelling area for future investigation.
Comparison with Other Terpene Esters
The following table summarizes the available quantitative and qualitative antioxidant data for other relevant terpene esters. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Terpene Ester | DPPH Radical Scavenging | ABTS Radical Scavenging | FRAP Assay | Cellular Antioxidant Activity (CAA) | Other Relevant Findings |
| Geranyl Tiglate | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Predicted potential based on geraniol (IC50 = 663 nmol) and tiglic acid components. |
| Linalyl Acetate | Moderate activity reported. | Good activity reported. | Data Not Available | Data Not Available | Considered a major therapeutic component of lavender essential oil with known antioxidant properties. |
| Bornyl Acetate | High DPPH radical scavenging activity reported. | Data Not Available | Data Not Available | Extremely high SOD-like activity reported. | Exhibits whitening and antioxidant effects, making it a candidate for cosmetic applications. |
| Citronellyl Acetate | Antioxidant capacity attributed to essential oils rich in this compound. | Data Not Available | Data Not Available | Data Not Available | Exhibits pro-apoptotic activity in human hepatoma cells. |
| Geranyl Acetate | Renowned for its powerful antioxidant capabilities. | Data Not Available | Data Not Available | Data Not Available | Possesses anti-inflammatory and anti-proliferative properties. |
Discussion and Future Directions
The analysis of the available literature strongly suggests that terpene esters as a class of compounds possess significant antioxidant potential. While direct experimental validation for geranyl tiglate is currently lacking, the known antioxidant activity of its precursor, geraniol, provides a solid foundation for predicting its bioactivity. The DPPH scavenging activity of geraniol is noteworthy, and its ability to modulate endogenous antioxidant systems via the Nrf2 pathway is a key indicator of its potential for in vivo efficacy.
Compared to other terpene esters, the field is more mature for compounds like linalyl acetate and bornyl acetate, where more direct evidence of antioxidant activity has been published. Bornyl acetate, in particular, shows promise with high DPPH scavenging and SOD-like activity. Geranyl acetate, being structurally very similar to geranyl tiglate (differing only in the acid moiety), is also reported to have potent antioxidant properties, further strengthening the case for investigating geranyl tiglate.
The lack of quantitative data for geranyl tiglate represents a clear and compelling opportunity for future research. A head-to-head comparative study employing the standardized protocols outlined in this guide (DPPH, ABTS, FRAP, and CAA assays) would be invaluable to the scientific community. Such a study would definitively position geranyl tiglate within the landscape of antioxidant terpene esters and could unveil a promising new candidate for the development of therapeutics targeting oxidative stress-related pathologies.
Conclusion
This guide provides a comprehensive overview of the current understanding of the antioxidant potential of geranyl tiglate in comparison to other terpene esters. While a definitive quantitative comparison is hampered by the lack of direct experimental data for geranyl tiglate, a strong scientific rationale for its antioxidant activity can be constructed based on the known properties of its constituent parts and structurally similar compounds. The detailed experimental protocols and the mechanistic overview of the Nrf2 pathway provided herein are intended to serve as a valuable resource for researchers aiming to fill this knowledge gap. The exploration of geranyl tiglate and other terpene esters represents a promising frontier in the discovery of novel, naturally derived antioxidant agents.
References
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Update Publishing House. (2015, October 29). Antioxidant activity of Geraniol, Geranial acetate, Gingerol and Eugenol. Research in Pharmacy. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Analysis of the antioxidant activity of geraniol employing various in-vitro models: Relevance to neurodegeneration in diabetic neuropathy. Retrieved from [Link]
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Consensus. (2020, May 16). Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury. Retrieved from [Link]
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MDPI. (2024, February 24). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm.. Retrieved from [Link]
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A Comparative In Vivo Validation of the Anti-Inflammatory Properties of Geranyl Tiglate
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the search for novel, safer, and more targeted therapeutic agents. Natural products have historically been a rich source of new medicines, and among these, terpenoids have shown considerable promise.
Geranyl tiglate is a naturally occurring ester found in various aromatic plants. While it is recognized for its pleasant fragrance and is used in the cosmetics and food industries, its therapeutic potential remains largely unexplored[1][2][]. Preliminary data and the known anti-inflammatory activities of its parent alcohol, geraniol, suggest that Geranyl tiglate may possess significant anti-inflammatory properties[4]. This guide provides a comprehensive framework for the in vivo validation of Geranyl tiglate's anti-inflammatory efficacy, comparing it against well-established clinical agents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust experimental blueprint to rigorously assess this promising natural compound.
Comparative In Vivo Validation Plan
To thoroughly evaluate the anti-inflammatory potential of Geranyl tiglate, a multi-modal approach is proposed, employing two distinct and well-characterized murine models of inflammation. This strategy allows for the assessment of the compound's efficacy in both acute localized inflammation and systemic inflammatory responses.
We will compare the performance of Geranyl tiglate against two gold-standard anti-inflammatory drugs:
-
Dexamethasone: A potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects[5][6][7]. It acts primarily by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory and pro-inflammatory genes[8][9].
-
Indomethacin: A potent NSAID that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[10][11][12].
The selection of these comparators allows for a robust assessment of Geranyl tiglate's relative potency and potential mechanism of action.
Experimental Models
-
Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute, localized inflammation[13][14][15]. The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia, making it an ideal model for screening novel anti-inflammatory agents[16].
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions[1][17]. Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, leading to the release of pro-inflammatory cytokines and subsequent organ damage[18][19].
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the in vivo validation of Geranyl tiglate.
Methodology
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-220 g) will be used. Animals will be acclimatized for one week before the experiment with free access to food and water.
-
Grouping and Dosing:
-
Group I: Vehicle Control (e.g., 1% Tween 80 in saline, p.o.)
-
Group II: Geranyl tiglate (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group III: Dexamethasone (1 mg/kg, p.o.)
-
Group IV: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour after treatment, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection[13].
-
-
Endpoint Analysis:
-
Paw Edema: The percentage of inhibition of edema is calculated for each group.
-
Histopathology: At the end of the experiment, paws will be excised, fixed in 10% formalin, and processed for histological examination to assess inflammatory cell infiltration and tissue damage.
-
LPS-Induced Systemic Inflammation Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old) will be used.
-
Grouping and Dosing:
-
Group I: Vehicle Control + Saline
-
Group II: Vehicle Control + LPS (10 mg/kg, i.p.)
-
Group III: Geranyl tiglate (e.g., 25, 50, 100 mg/kg, p.o.) + LPS
-
Group IV: Dexamethasone (1 mg/kg, p.o.) + LPS
-
-
Procedure:
-
Animals are pre-treated with the respective compounds or vehicle orally.
-
One hour after treatment, mice are injected intraperitoneally with LPS (10 mg/kg)[18].
-
Six hours after LPS injection, blood is collected via cardiac puncture, and lung tissues are harvested.
-
-
Endpoint Analysis:
-
Serum Cytokine Levels: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) will be quantified using commercially available ELISA kits.
-
Lung Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates will be measured as an index of neutrophil infiltration.
-
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the proposed studies.
Table 1: Effect of Geranyl Tiglate on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Geranyl Tiglate (25 mg/kg) | 0.62 ± 0.04 | 27.1 |
| Geranyl Tiglate (50 mg/kg) | 0.45 ± 0.03 | 47.1 |
| Geranyl Tiglate (100 mg/kg) | 0.31 ± 0.02 | 63.5 |
| Dexamethasone (1 mg/kg) | 0.25 ± 0.02 | 70.6 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Table 2: Effect of Geranyl Tiglate on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) |
| Vehicle Control + Saline | 15.2 ± 2.1 | 20.5 ± 3.4 | 12.8 ± 1.9 |
| Vehicle Control + LPS | 2540.8 ± 150.3 | 4850.2 ± 210.5 | 850.6 ± 75.4 |
| Geranyl Tiglate (50 mg/kg) + LPS | 1350.4 ± 98.7 | 2560.1 ± 150.8 | 450.3 ± 40.1** |
| Dexamethasone (1 mg/kg) + LPS | 890.6 ± 75.2 | 1540.7 ± 110.2 | 280.9 ± 25.6*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control + LPS |
Mechanistic Insights and Signaling Pathways
Based on the known anti-inflammatory mechanisms of related terpenoids and the proposed experimental outcomes, Geranyl tiglate may exert its effects through the modulation of key inflammatory signaling pathways. The inflammatory response to stimuli like carrageenan and LPS is largely mediated by the activation of transcription factors such as NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2.
The following diagram depicts the potential mechanism of action of Geranyl tiglate in the context of the inflammatory cascade.
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A Comparative Guide to the Potential Synergistic Antimicrobial Effects of Geranyl Tiglate with Other Terpenes
Introduction: The Imperative for Novel Antimicrobial Strategies
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating innovative approaches to antimicrobial therapy. Combination therapies that exhibit synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—are a particularly promising avenue of research.[1] Within the vast repository of natural products, terpenes and their derivatives have emerged as potent antimicrobial agents, often acting on the bacterial cell membrane.[2][3]
Geranyl tiglate, an ester of geraniol, is a naturally occurring terpene found in various essential oils. While the antimicrobial properties of its precursor, geraniol, are well-documented, including synergistic interactions with conventional antibiotics, the specific synergistic potential of geranyl tiglate with other terpenes remains a nascent and compelling field of inquiry.[4][5] This guide provides a comparative framework for researchers, scientists, and drug development professionals to explore the hypothesized synergistic antimicrobial effects of geranyl tiglate with other well-characterized terpenes. We will delve into the underlying scientific rationale for these potential synergies, present established experimental protocols for their evaluation, and offer a roadmap for future research in this area.
The Principle of Terpene Synergy: A Multi-Target Approach
The antimicrobial efficacy of many terpenes stems from their lipophilic nature, which allows them to partition into and disrupt the lipid bilayer of bacterial cell membranes.[6] This disruption can lead to increased membrane permeability, leakage of intracellular contents, and inhibition of membrane-embedded proteins, ultimately resulting in bacterial cell death.[7]
Synergy between different terpenes can arise from several mechanisms. For instance, one terpene might fluidize the cell membrane, thereby facilitating the entry of a second terpene to its intracellular target. Alternatively, two terpenes might inhibit different steps in a critical metabolic pathway or act on different components of the cell envelope, creating a multi-pronged attack that is more difficult for bacteria to overcome.[8]
Comparative Analysis of Geranyl Tiglate and Potential Synergistic Terpenes
While direct experimental data on the synergistic combinations of geranyl tiglate with other terpenes is not yet available in the scientific literature, we can hypothesize potential synergistic pairings based on the known antimicrobial profiles of geranyl tiglate's parent compound, geraniol, and other well-studied terpenes. This guide will focus on three such terpenes: Linalool , Terpinen-4-ol , and Eucalyptol , comparing their known activities against key pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
| Terpene | Chemical Class | Known Antimicrobial Activity | Potential for Synergy with Geranyl Tiglate |
| Geranyl Tiglate | Monoterpene Ester | Component of antimicrobial essential oils.[9] Its precursor, geraniol, disrupts bacterial membranes and shows synergy with antibiotics.[4][10] | The ester functional group may alter its lipophilicity and membrane interaction, potentially complementing the action of other membrane-active terpenes. |
| Linalool | Monoterpene Alcohol | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11] Known to disrupt cell membrane integrity.[11] Exhibits synergistic and additive effects with other terpenes and essential oils.[12] | Its membrane-disrupting properties could facilitate the entry of geranyl tiglate, leading to enhanced antimicrobial action. |
| Terpinen-4-ol | Monoterpene Alcohol | The primary active component of tea tree oil, with strong bactericidal activity against a wide range of pathogens, including MRSA.[13] Demonstrates synergy with other terpenes like α-terpineol.[13][14] | Its potent membrane-destabilizing effects could create pores that allow geranyl tiglate to access intracellular targets more effectively. |
| Eucalyptol (1,8-Cineole) | Monoterpenoid Ether | Exhibits antimicrobial activity and has shown synergistic effects with other terpenes and antibiotics against various bacteria.[15][16] | May act on different membrane proteins or lipids than geranyl tiglate, leading to a combined disruptive effect on membrane function. |
Experimental Protocols for Assessing Antimicrobial Synergy
To empirically validate the hypothesized synergistic interactions of geranyl tiglate, standardized in vitro methods are essential. The following are detailed protocols for the two most common assays used in antimicrobial synergy testing: the Checkerboard Assay and the Time-Kill Curve Assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.[17]
Protocol
-
Preparation of Reagents and Microorganisms:
-
Prepare stock solutions of Geranyl Tiglate (Compound A) and the other terpene (Compound B) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.
-
Culture the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds.
-
Typically, Compound A is serially diluted along the x-axis (e.g., columns 1-10), and Compound B is serially diluted along the y-axis (e.g., rows A-G).
-
Row H should contain serial dilutions of Compound A alone to determine its Minimum Inhibitory Concentration (MIC).
-
Column 11 should contain serial dilutions of Compound B alone to determine its MIC.
-
Column 12 should contain a growth control (bacteria in broth only) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
The FICI is calculated using the following formula: FICI = FIC of Compound A + FIC of Compound B Where:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the rate of bactericidal activity of a single compound or a combination of compounds over time.
Protocol
-
Preparation:
-
Prepare cultures of the test organism as described for the checkerboard assay.
-
Prepare tubes of broth containing the compounds at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC of each compound in a synergistic combination). Include tubes with each compound alone at its MIC, and a growth control tube without any compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Synergy Testing
Caption: Workflow for evaluating antimicrobial synergy.
Proposed Synergistic Mechanism at the Bacterial Membrane
Caption: Hypothesized synergistic action on the bacterial cell membrane.
Conclusion and Future Directions
The exploration of synergistic interactions between terpenes offers a promising frontier in the development of new antimicrobial strategies. While the antimicrobial potential of geranyl tiglate is suggested by its presence in bioactive essential oils and the known efficacy of its parent compound, geraniol, its specific synergistic activities with other terpenes are yet to be elucidated. This guide provides a scientifically grounded framework for initiating such investigations.
By employing standardized methodologies like the checkerboard and time-kill assays, researchers can systematically evaluate the potential of geranyl tiglate in combination with terpenes such as linalool, terpinen-4-ol, and eucalyptol. Positive findings from these in vitro studies would warrant further investigation into the precise mechanisms of action and could pave the way for the development of novel, natural-product-based antimicrobial formulations to combat the growing threat of antibiotic resistance. The lack of existing data should not be seen as a deterrent, but rather as an opportunity to contribute novel and impactful findings to the field of antimicrobial research.
References
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Terpenes Combinations Inhibit Biofilm Formation in Staphyloccocus aureus by Interfering with Initial Adhesion. National Institutes of Health.
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Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. National Institutes of Health.
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Combating multidrug-resistant (MDR) Staphylococcus aureus infection using terpene and its derivative. PubMed.
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Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. National Institutes of Health.
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Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy. National Institutes of Health.
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Synergistic effects of terpenes and cannabinoids evaluated through antimicrobial activity. Macedonian Pharmaceutical Bulletin.
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Synergistic effects of terpenes and cannabinoids evaluated through antimicrobial activity. Semantic Scholar.
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First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens. National Institutes of Health.
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Combined Antibacterial activity of Eucalyptol, γ-terpinene, p-cymol and punicalagin with Cefotaxime against Methicillin (Oxacillin) Resistant Staphylococcus aureus Isolate. Research Journal of Pharmacy and Technology.
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Linalool Affects the Antimicrobial Efficacy of Essential Oils. PubMed.
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Antimicrobial combined action of terpenes against the food-borne microorganisms Escherichia coli, Staphylococcus aureus and Baci. CONICET.
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Synergy between α-terpineol and terpinen-4-ol. Synergy assays between... ResearchGate.
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First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens. PubMed.
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Synergistic properties of the terpenoids aromadendrene and 1,8-cineole from the essential oil of Eucalyptus globulus against antibiotic-susceptible and antibiotic-resistant pathogens. PubMed.
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Natural Compounds in the Battle against Microorganisms—Linalool. MDPI.
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Can Eucalyptol Replace Antibiotics? MDPI.
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Essential Oils in Combination and Their Antimicrobial Properties. MDPI.
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Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. National Institutes of Health.
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Synergistic Interactions between Linalool and Some Antimycotic Agents against Candida spp. as a Basis for Developing New Antifungal Preparations. MDPI.
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Antimicrobial Constituents and Effects of Blended Eucalyptus, Rosemary, Patchouli, Pine, and Cajuput Essential Oils. ResearchGate.
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Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. MDPI.
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Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. MDPI.
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Synergistic antibacterial activity of monoterpenes in combination with conventional antimicrobials against Gram-positive and Gram-negative bacteria. ResearchGate.
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Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. MDPI.
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Synergistic antibacterial activity of monoterpenes in combination with conventional antimicrobials against Gram-positive and Gram-negative bacteria. Portal de Periódicos da UFPB.
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Terpenes Antimicrobial Activity against Slime Producing and Non–Producing Staphylococc. Redalyc.
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Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus. MDPI.
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Terpene Synergy: How Different Terpenes Work Together. Gold Coast Terpenes.
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Synergistic Antibiofilm Effects of Chestnut and Linden Honey with Lavender Essential Oil Against Multidrug-Resistant Otitis Media Pathogens. MDPI.
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Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. National Institutes of Health.
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A Comparative Analysis of the Bioactivities of Geranyl Tiglate and Geranyl Acetate: A Guide for Researchers
In the vast landscape of natural product chemistry, monoterpene esters have emerged as a compelling class of compounds, lauded for their diverse pharmacological potential. This guide offers an in-depth comparative analysis of two such esters: Geranyl tiglate and Geranyl acetate. While Geranyl acetate has been the subject of extensive research, illuminating its multifaceted bioactivities, Geranyl tiglate remains a more enigmatic molecule with a comparative scarcity of published quantitative data. This document synthesizes the available scientific evidence to provide an objective comparison for researchers, scientists, and professionals in drug development, while also transparently addressing the current gaps in our knowledge.
Introduction: A Tale of Two Esters
Geranyl tiglate and Geranyl acetate are both esters of geraniol, a naturally occurring acyclic monoterpene alcohol. Their shared geranyl backbone bestows upon them certain physicochemical similarities, yet the difference in their ester functional group—tiglate versus acetate—is the fulcrum upon which their distinct biological activities pivot.
Geranyl acetate is a well-characterized monoterpene ester found in the essential oils of various aromatic plants. It is recognized for its pleasant floral and fruity aroma and has been investigated for a range of therapeutic applications.
Geranyl tiglate , on the other hand, is a less common monoterpene ester, also contributing to the fragrance profile of certain plants. While it is utilized in the flavor and fragrance industry, its biological activities have not been as extensively elucidated as those of Geranyl acetate.
This guide will navigate the known bioactivities of both compounds, presenting a detailed, data-driven comparison where possible and highlighting areas ripe for future investigation.
Comparative Bioactivity Analysis
This section delves into the core of our comparative analysis, examining the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of Geranyl tiglate and Geranyl acetate.
Anticancer Activity
The potential of monoterpenes to modulate carcinogenic processes has been a significant area of research.
Geranyl Acetate:
Studies have demonstrated the anticancer effects of Geranyl acetate against various cancer cell lines. Notably, it has been shown to induce apoptosis (programmed cell death) in colon cancer cells. Research indicates that Geranyl acetate can trigger DNA damage and cause cell cycle arrest, key mechanisms in preventing the proliferation of cancer cells.[1]
One study reported that Geranyl acetate, in combination with geraniol, exhibited significant anticancer activity against the Colo-205 colon cancer cell line with an IC50 value of 30 μM.[1] The mechanism of action was linked to the induction of apoptosis through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Geranyl Tiglate:
Currently, there is a significant lack of publicly available, quantitative data on the in vitro anticancer activity of isolated Geranyl tiglate. While some related compounds, such as tigliane diterpenes, have shown potent cytotoxic effects, this activity cannot be directly extrapolated to Geranyl tiglate. The synergistic contribution of the tiglate moiety to the cytotoxicity of other complex molecules has been noted, suggesting that this functional group can be crucial for biological activity. However, without specific studies on Geranyl tiglate, its potential as a standalone anticancer agent remains speculative.
Data Summary: Anticancer Activity
| Compound | Cell Line | Assay | Result (IC50) |
| Geranyl Acetate | Colo-205 (Colon Cancer) | MTT Assay | 30 μM[1] |
| Geranyl Tiglate | - | - | Data not available |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Geranyl acetate or Geranyl tiglate) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The ability of natural compounds to modulate inflammatory pathways is therefore of great interest.
Geranyl Acetate:
Geranyl acetate has demonstrated anti-inflammatory properties in preclinical studies. It has been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Geranyl Tiglate:
While there are general claims of anti-inflammatory effects for Geranyl tiglate, specific in vitro or in vivo studies quantifying this activity are scarce in the available literature.[2] It is often found as a constituent of essential oils from plants like Pelargonium graveolens (rose geranium), which are known for their anti-inflammatory properties.[1] However, the specific contribution of Geranyl tiglate to the overall activity of these oils has not been definitively established.
Data Summary: Anti-inflammatory Activity
| Compound | Model | Key Finding | Quantitative Data |
| Geranyl Acetate | LPS-stimulated RAW 264.7 macrophages | Suppresses nitric oxide production | Specific IC50 for NO inhibition not readily available |
| Geranyl Tiglate | - | Mentioned as having potential anti-inflammatory effects[2] | Data not available |
Experimental Protocol: Nitric Oxide Inhibitory Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for the nitric oxide inhibitory assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (Geranyl acetate or Geranyl tiglate) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation and a vehicle control group should be included.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.
-
Absorbance Reading: Incubate at room temperature for 10-15 minutes and then measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-stimulated vehicle control.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Terpenoids have long been recognized for their potential in this area.
Geranyl Acetate:
Geranyl acetate has been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[3] Its lipophilic nature is thought to facilitate its interaction with microbial cell membranes, leading to disruption of cellular integrity and function. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.[4]
Geranyl Tiglate:
Specific antimicrobial data for isolated Geranyl tiglate, such as Minimum Inhibitory Concentration (MIC) values, are not well-documented in publicly available literature. However, it has been identified as a component of essential oils, such as anise oil, that exhibit antimicrobial activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[5] This suggests that Geranyl tiglate may contribute to the overall antimicrobial effect of these oils, but its individual potency remains to be determined.
Data Summary: Antimicrobial Activity
| Compound | Organism(s) | Key Finding | Quantitative Data (MIC) |
| Geranyl Acetate | Bacteria and Fungi | Exhibits broad-spectrum antimicrobial activity[3] | Specific MIC values vary depending on the microbial strain |
| Geranyl Tiglate | Bacteria and Fungi | Component of antimicrobial essential oils[5] | Data for isolated compound not available |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism to a specific concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, a condition implicated in aging and various chronic diseases.
Geranyl Acetate:
Geranyl acetate has been reported to possess antioxidant properties. It can scavenge free radicals, thereby preventing oxidative damage to cellular components. Studies have shown its ability to inhibit lipid peroxidation.[6]
Geranyl Tiglate:
Similar to its other bioactivities, there is a lack of specific quantitative data on the antioxidant capacity of isolated Geranyl tiglate. It is often mentioned in the context of essential oils with antioxidant properties, but its individual contribution is not well-defined. General statements about its potential antioxidant effects exist, but experimental validation is needed.[2]
Data Summary: Antioxidant Activity
| Compound | Assay | Key Finding | Quantitative Data (IC50) |
| Geranyl Acetate | Various assays | Exhibits free radical scavenging and anti-lipid peroxidation activity[6] | Specific IC50 values vary depending on the assay |
| Geranyl Tiglate | - | Mentioned as having potential antioxidant effects[2] | Data not available |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity versus concentration.
Concluding Remarks and Future Directions
This comparative guide illuminates the current state of knowledge regarding the bioactivities of Geranyl tiglate and Geranyl acetate. The available evidence strongly supports the multifaceted therapeutic potential of Geranyl acetate , with demonstrated anticancer, anti-inflammatory, antimicrobial, and antioxidant properties backed by quantitative experimental data.
In stark contrast, Geranyl tiglate remains a largely unexplored entity in the realm of pharmacology. While its presence in bioactive essential oils hints at its potential, the lack of specific data on the isolated compound makes a direct, quantitative comparison with Geranyl acetate challenging. This significant knowledge gap presents a compelling opportunity for future research.
Recommendations for Future Research:
-
Systematic Screening of Geranyl Tiglate: A comprehensive evaluation of the anticancer, anti-inflammatory, antimicrobial, and antioxidant activities of pure Geranyl tiglate is imperative.
-
Structure-Activity Relationship (SAR) Studies: Comparative studies of a series of geranyl esters with varying acid moieties would provide valuable insights into how the ester group influences bioactivity.
-
In Vivo Efficacy and Safety: Promising in vitro findings for both compounds should be followed up with well-designed in vivo studies to assess their efficacy and safety profiles in preclinical models.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of these intriguing natural compounds and pave the way for the development of novel, nature-derived therapeutics.
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- Singh, P., & Singh, S. (2012). In vitro evaluation of the antioxidant and antimicrobial activities of Melaleuca alternifolia essential oil. Journal of Essential Oil Bearing Plants, 15(5), 755-762.
- Boukhatem, M. N., Ferhat, M. A., Kameli, A., Saidi, F., & Mekarnia, M. (2014). Rose geranium essential oil as a source of new and safe anti-inflammatory drugs. The Libyan Journal of Medicine, 9(1), 22520.
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A Senior Application Scientist's Guide to the Extraction of Geranyl Tiglate: A Head-to-Head Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The isolation of specific bioactive compounds from complex natural matrices is a foundational challenge in drug discovery and the development of high-value chemicals. Geranyl tiglate, a monoterpene ester found in the essential oils of plants such as rose-scented geranium (Pelargonium graveolens), presents as a molecule of significant interest for the pharmaceutical and fragrance industries.[1][2] Its successful extraction hinges on a nuanced understanding of the interplay between chemistry, thermodynamics, and process engineering. This guide provides an in-depth, head-to-head comparison of the principal techniques used to extract Geranyl tiglate, moving beyond mere protocols to explain the scientific rationale behind methodological choices.
The Target Molecule: Understanding Geranyl Tiglate
Geranyl tiglate (C15H24O2) is an ester of geraniol and tiglic acid.[3] Its structure imparts a characteristic sweet, herbaceous, and geranium-like aroma.[1] As a relatively non-polar, volatile compound, its extraction is governed by its solubility and vapor pressure. The primary challenge lies in isolating it with high purity and yield, without inducing chemical degradation, such as hydrolysis of the ester bond, which can be a risk under certain conditions.[4][5]
The Gauntlet of Extraction: A Comparative Analysis
The selection of an extraction method is a critical decision, balancing efficiency, selectivity, cost, scalability, and environmental impact. We will dissect three core techniques: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).
Steam Distillation: The Industry Workhorse
This is the most common and established method for extracting essential oils from aromatic plants.[6] It is particularly suited for volatile compounds that are immiscible with water.
Mechanism of Action: Steam distillation leverages Dalton's Law of Partial Pressures. High-temperature steam is passed through the plant biomass. The steam lowers the boiling point of volatile compounds like Geranyl tiglate, allowing them to co-distill with the steam at temperatures below 100°C, thus preventing the thermal degradation of many components.[7] The vapor mixture is then cooled and condensed. Due to its immiscibility in water, the essential oil, containing Geranyl tiglate, spontaneously separates from the aqueous phase (hydrosol).
Experimental Protocol: Laboratory-Scale Steam Distillation
-
Preparation: Coarsely grind 500 g of dried Pelargonium graveolens leaves to increase surface area.
-
Loading: Place the ground material into a 5 L round-bottom flask. Add water to just cover the biomass.
-
Apparatus Setup: Assemble a Clevenger-type apparatus. Ensure all glass joints are securely clamped. The Claisen adapter is crucial to prevent plant material from being carried over during vigorous boiling.
-
Distillation: Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile oils.
-
Condensation: The steam and oil vapor mixture condenses in the condenser.
-
Collection: The distillate collects in the graduated collection tube of the Clevenger apparatus. The oil phase will separate and float on top of the aqueous phase.
-
Duration: Continue the distillation for 3-4 hours, or until no more oil is observed collecting.
-
Separation: Carefully drain the aqueous layer, then collect the essential oil. Dry the oil over anhydrous sodium sulfate to remove residual water.
Workflow Diagram: Steam Distillation
Caption: Workflow of a typical steam distillation process for essential oil extraction.
Expert Insights & Trustworthiness:
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Causality: While cost-effective, the presence of high-temperature water presents a significant risk of hydrolyzing esters like Geranyl tiglate back into geraniol and tiglic acid, potentially reducing the final yield of the target compound.[4][5][8]
-
Self-Validation: The process is considered complete when the volume of collected oil plateaus over a 30-minute interval. The composition can be validated via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Solvent Extraction: The High-Yield Contender
This method uses an organic solvent to dissolve the desired compounds from the plant matrix. It is particularly effective for less volatile or more complex mixtures.
Mechanism of Action: The principle is "like dissolves like." A non-polar or semi-polar solvent (e.g., hexane, ethanol) is passed through the plant material. The solvent permeates the plant cells and dissolves compounds of similar polarity. The resulting solution, known as the miscella, is collected, and the solvent is evaporated to yield a concentrated extract, often called a concrete or absolute.[9][10] Soxhlet extraction is a common and efficient variant of this method.[11]
Experimental Protocol: Soxhlet Extraction
-
Preparation: Place 100 g of finely powdered, dried geranium leaves into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor. The extractor is fitted onto a 1 L round-bottom flask containing 500 mL of n-hexane and attached to a condenser.
-
Extraction: Heat the solvent in the flask. The solvent vaporizes, bypasses the extraction chamber, condenses, and drips back onto the sample in the thimble.
-
Cycle: The extraction chamber fills with the warm solvent, dissolving the oils. Once the solvent reaches the top of the siphon arm, the entire miscella is siphoned back into the boiling flask.
-
Duration: Allow the process to cycle for 6-8 hours. The continuous flow of fresh, warm solvent ensures efficient extraction.[9]
-
Solvent Removal: After extraction, remove the solvent from the miscella using a rotary evaporator under reduced pressure to yield the crude extract.
Workflow Diagram: Soxhlet Extraction
Caption: A diagram illustrating the cyclical process of Soxhlet extraction.
Expert Insights & Trustworthiness:
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Causality: Soxhlet extraction typically yields more than steam distillation because it can extract a broader range of compounds, including less volatile molecules and pigments.[11] However, this can result in a less "true-to-nature" aromatic profile and requires an additional purification step if only the volatile fraction is desired. The choice of solvent (e.g., hexane vs. ethanol) will significantly alter the polarity and composition of the final extract.
-
Self-Validation: The extraction is considered complete when the solvent in the siphon arm runs clear. The presence of solvent residues in the final product must be checked and quantified, especially for pharmaceutical applications.
Supercritical Fluid Extraction (SFE): The Modern, Selective Approach
SFE utilizes a substance above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. Supercritical Carbon Dioxide (scCO2) is the most common choice due to its favorable properties.
Mechanism of Action: Supercritical CO2 behaves as a "tunable" solvent. It has the density of a liquid for high solvating power and the viscosity and diffusivity of a gas for excellent penetration into the plant matrix.[12] By precisely controlling temperature and pressure, the solvating power of scCO2 can be adjusted to selectively target specific classes of compounds.[13] After extraction, the pressure is released, and the CO2 returns to a gaseous state, leaving behind a pure, solvent-free extract.
Experimental Protocol: Supercritical CO2 Extraction
-
Preparation: Load 200 g of ground, dried geranium leaves into a high-pressure extraction vessel.
-
Parameter Setting:
-
Pressure: 15-30 MPa (e.g., 20 MPa)
-
Temperature: 40-60 °C (e.g., 50 °C)
-
CO2 Flow Rate: 2-4 kg/h
-
-
Pressurization: Pump liquid CO2 into the vessel and bring it to the set temperature and pressure.
-
Extraction: The scCO2 flows through the plant material, dissolving the essential oil components.
-
Separation: The CO2-extract mixture flows into a separator vessel at a lower pressure (e.g., 5 MPa) and temperature. The drop in pressure reduces the CO2's solvating power, causing the extract to precipitate.
-
Collection: The solvent-free extract is collected from the bottom of the separator. The now-gaseous CO2 is re-compressed and recycled.
-
Fractionation (Optional): By using multiple separators at progressively lower pressures, the extract can be fractionated to isolate specific compounds.
Logical Relationship Diagram: SFE Parameter Tuning
Caption: Interplay of key parameters in Supercritical Fluid Extraction (SFE).
Expert Insights & Trustworthiness:
-
Causality: The key advantage of SFE is its tuneable selectivity. For Geranyl tiglate, operating at lower pressures (10-15 MPa) might favor the extraction of more volatile monoterpenes and their esters while leaving behind heavier waxes.[12] The low operating temperatures are ideal for preserving thermally labile esters.
-
Self-Validation: The process can be monitored in real-time by analyzing the extract composition at different time points. The final extract's purity is validated by GC-MS, and the absence of solvent is a key quality parameter.
Head-to-Head Performance Data: A Synthesis
Direct comparative data for Geranyl tiglate is scarce. This table is a synthesis based on typical essential oil yields from Pelargonium graveolens and the reported concentration of Geranyl tiglate within those oils.[3][14][15]
| Feature | Steam Distillation | Solvent Extraction (n-Hexane) | Supercritical CO2 Extraction |
| Overall Oil Yield (%) | 0.15 - 0.40[15][16] | 0.5 - 2.0 (as concrete/absolute)[15] | 0.3 - 2.5 |
| Typical Geranyl Tiglate % in Oil | ~1.8%[3] | Variable, often lower in volatile fraction | Higher selectivity possible[12] |
| Purity of Geranyl Tiglate | Moderate (Co-distills with other volatiles) | Low (Co-extracts non-volatiles) | Potentially High (Tunable selectivity) |
| Extraction Time | 2 - 6 hours | 6 - 16 hours | 1 - 4 hours |
| Operating Temperature | ~100 °C | 60 - 70 °C | 40 - 60 °C[13] |
| Risk of Ester Hydrolysis | High[4][5] | Low | Very Low |
| Solvent Residue | None | Potential for trace amounts | None |
| Environmental Impact | Moderate (High energy/water use) | High (Solvent disposal) | Low ("Green" Technology) |
| Initial Capital Cost | Low | Low-Moderate | High |
Final Recommendation: Matching the Method to the Mission
The optimal extraction technique for Geranyl tiglate is not a one-size-fits-all answer; it is dictated by the end-use application and available resources.
-
For Bulk Production & Cost-Sensitive Applications: Steam distillation remains the industry standard. It is a well-understood, scalable technology that produces a recognized essential oil profile. However, one must accept the potential for lower yields of specific esters like Geranyl tiglate due to hydrolysis.[4]
-
For Maximum Total Yield & Non-Volatile Co-extraction: Solvent extraction provides the highest gross yield of extractable matter.[11] This may be desirable if other non-volatile bioactive compounds are also of interest. For applications requiring high purity of Geranyl tiglate, extensive downstream purification would be necessary.
-
For High-Purity, Pharmaceutical & Niche Applications: Supercritical Fluid Extraction (SFE) is unequivocally the superior method.[17] Its unparalleled selectivity allows for the targeted extraction of compounds, yielding a final product of exceptional purity without any solvent residue. The mild operating conditions ensure the chemical integrity of thermolabile esters. For drug development and high-fidelity research, the precision and quality afforded by SFE justify the significant initial investment.
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Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design. NIH National Library of Medicine.[Link]
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Comparison of the composition and cost estimation of steam distillation and supercritical fluid extraction from leaves of Lippia graveolens. ResearchGate.[Link]
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Review on extraction techniques for medicinal and aromatic plants. International Journal of Pharmaceutical Chemistry and Analysis.[Link]
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Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. ResearchGate.[Link]
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Comparative analysis of extraction technologies for plant extracts and absolutes. NIH National Library of Medicine.[Link]
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Essential oil yield, composition and quality at different harvesting times in three prevalent cultivars of rose-scented geranium. Eurekan Journal.[Link]
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Extraction Methods of Natural Essential Oils. TNAU Agritech Portal.[Link]
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Chemical Composition and Essential Oils of Pelargonium graveolens (Geraniaceae) By Gas Chromatography – Mass Spectrometry (GC/). BEPLS.[Link]
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Comparison of Soxhlet, Accelerated Solvent and SFE techniques for volatile and phenolic compounds from Lamiaceae plants. ResearchGate.[Link]
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Steam Distillation of Essential Oils. EllementalPRO.[Link]
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Review on extraction techniques for medicinal and aromatic plants. ResearchGate.[Link]
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Chemical Fingerprinting of the Geranium (Pelargonium graveolens) Essential Oil by Using FTIR, Raman and GC-MS Techniques. DergiPark.[Link]
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The Effect of Air Drying and Extraction Methods on the Yield and Chemical Composition of Geranium (Pelargonium graveolens L.'Hér) Essential Oils. Science Publishing Group.[Link]
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Optimization of Supercritical Fluid Extraction for the Recovery of γ-Oryzanol-Rich Extracts with Improved Bioactivity from Rice Bran. MDPI.[Link]
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Chemical profile of geranium essential oil, as determined by GC/MS analysis. ResearchGate.[Link]
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Hydrolysis of Esters. Chemistry LibreTexts.[Link]
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Analysis of aroma components ingeranium oil by GC/MS combined with retention index. Journal of Food Science and Technology.[Link]
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Review on extraction techniques for medicinal and aromatic plants. International Journal of Pharmaceutical Chemistry and Analysis.[Link]
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Comparison of soxhlet, ultrasound-assisted and pressurized liquid extraction of terpenes, fatty acids and Vitamin E from Piper gaudichaudianum Kunth. Semantic Scholar.[Link]
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Experimental Optimization and Modeling of Supercritical Fluid Extraction of Oil from Pinus gerardiana. ResearchGate.[Link]
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An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil. NIH National Library of Medicine.[Link]
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Comparative Extraction Methods for Chemical Profile of Various Essential Oils and Extracts Obtained from Pelargonium graveolens Leaves. Juniper Publishers.[Link]
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A Review on the Extraction Methods Use in Medicinal Plants, Princ. Longdom Publishing.[Link]
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hydrolysis of esters. Chemguide.[Link]
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Extraction of essential oil from geranium (Pelargonium graveolens) with supercritical carbon dioxide. ResearchGate.[Link]
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Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. NIH National Library of Medicine.[Link]
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Pelargonium graveolens. World Flora Online.[Link]
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Quantification of the Geranium Essential Oil, Palmarosa Essential Oil and Phenylethyl Alcohol in Rosa damascena Essential Oil Using ATR-FTIR Spectroscopy Combined with Chemometrics. NIH National Library of Medicine.[Link]
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Essential Oil Yield and Composition of Rose-scented Geranium (Pelargonium SP.) as Influenced by Harvesting Frequency. University of Pretoria.[Link]
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Comparison of soxhlet, ultrasound-assisted and pressurized liquid extraction of terpenes, fatty acids and Vitamin E from Piper gaudichaudianum Kunth. ResearchGate.[Link]
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Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI.[Link]
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Comparison of Supercritical Fluid Extraction with Steam Distillation for the Extraction of Bay Oil from Bay (Pimenta Racemosa) Leaves. International Journal of Engineering Science and Invention.[Link]
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The Effect of Air Drying and Extraction Methods on the Yield and Chemical Composition of Geranium (Pelargonium graveolens L.'Hér) Essential Oils. SciSpace.[Link]
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Comparative Study of Steam Distillation and Soxhlet for the Extraction of Botanical Oils. Asian Journal of Biotechnology.[Link]
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Chemical Fingerprinting of the Geranium (Pelargonium graveolens) Essential Oil by Using FTIR, Raman and GC-MS Techniques. DergiPark.[Link]
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A REVIEW ON EXTRACTION TECHNIQUES FOR MEDICINAL PLANTS. AARF.[Link]
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Optimization Study of Supercritical Fluid Extraction of Cannabinoids from Cannabis Sativa. MDPI.[Link]
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Geranium Oil - History and Cultivation. Tisserand Institute.[Link]
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The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca Zalacca (Gaertn.) Voss. Oriental Journal of Chemistry.[Link]
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ANALYSIS OF ESSENTIAL OILS IN COMMERCIAL GERANIUM OIL BY USING GC-MS TECHNIQUE. International Journal of Pharmacognosy.[Link]
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A Researcher's Guide to Validating the Antimicrobial Mechanism of Geranyl Tiglate
In the escalating battle against antimicrobial resistance, the exploration of novel bioactive compounds is paramount. Among these, terpenoids derived from essential oils have emerged as a promising class of antimicrobial agents. Geranyl tiglate, an ester of the acyclic monoterpenoid geraniol, is a natural product found in various aromatic plants, including geranium oil.[1] While its structural relatives, such as geraniol and geranyl acetate, have been the subject of numerous antimicrobial studies, geranyl tiglate itself remains a comparatively enigmatic molecule. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the antimicrobial mechanism of action of geranyl tiglate. We will delve into the hypothetical mechanisms based on related compounds, present detailed experimental protocols for validation, and offer a comparative analysis with other relevant terpenoids.
The Postulated Mechanism: A Leap from Its Precursors
The antimicrobial activity of terpenoids like geraniol is often attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[2][3] This interaction is largely dictated by the lipophilic nature of the terpene, allowing it to partition into the lipid bilayer of bacterial and fungal cell membranes. The prevailing hypothesis for geraniol's mechanism involves increasing membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[2]
Given its chemical structure—the esterification of geraniol with tiglic acid—it is plausible that geranyl tiglate shares a similar primary mechanism. The addition of the tiglate ester group may modulate its lipophilicity, potentially enhancing its ability to penetrate the microbial cell wall and membrane. We can postulate a multi-faceted mechanism of action for geranyl tiglate that warrants rigorous experimental validation:
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Cell Membrane Disruption: The primary mode of action is likely the destabilization of the phospholipid bilayer of the cell membrane, leading to increased permeability.
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Inhibition of Cellular Respiration: Disruption of the cell membrane can have secondary effects on vital cellular processes, including the electron transport chain, thereby inhibiting cellular respiration.
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Intracellular Targets: Following membrane permeation, the compound may interact with intracellular components, although this is generally considered a secondary effect for this class of compounds.
The following diagram illustrates the proposed cascade of events in the antimicrobial action of geranyl tiglate.
Caption: Proposed mechanism of action for Geranyl Tiglate.
A Comparative Landscape: Geranyl Tiglate in the Context of Its Analogs
To appreciate the potential of geranyl tiglate, it is essential to compare its anticipated antimicrobial efficacy with that of its parent alcohol, geraniol, and other commercially available esters. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for geraniol and geranyl acetate against a panel of clinically relevant bacteria and fungi. While specific MIC data for geranyl tiglate is not yet widely available in the literature, we can infer its potential activity based on these related compounds.
| Compound | Organism | MIC (µg/mL) | Reference |
| Geraniol | Staphylococcus aureus | < 600 | [3] |
| Escherichia coli | < 600 | [3] | |
| Candida albicans | 16 | [4] | |
| Candida parapsilosis complex | 256 - 512 | ||
| Azole-resistant Candida tropicalis | 512 | [5] | |
| Geranyl Acetate | Staphylococcus aureus | Effective in films | [6] |
| Escherichia coli | Effective in films | [7][6] | |
| Aspergillus niger | Good activity in films | [7][6] | |
| Geranyl Isobutyrate | Bacillus subtilis | 18.33±2.62 mm (inhibition zone) | [8] |
| Staphylococcus aureus | 15.67±0.47 mm (inhibition zone) | [8] | |
| Pseudomonas aeruginosa | 10.67±0.47 mm (inhibition zone) | [8] | |
| Escherichia coli | 16.67±2.36 mm (inhibition zone) | [8] |
Note: The data for geranyl acetate and geranyl isobutyrate is presented as observed in specific studies, which may not always report MIC values directly.
The esterification of geraniol can influence its physicochemical properties, such as hydrophobicity, which in turn can affect its antimicrobial potency. It is hypothesized that the tiglate moiety in geranyl tiglate could enhance its interaction with the microbial cell membrane, potentially leading to improved antimicrobial activity compared to geraniol.
Experimental Validation: A Step-by-Step Workflow
To rigorously validate the proposed mechanism of action for geranyl tiglate, a systematic experimental approach is required. The following workflow outlines the key assays, from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for validating the antimicrobial mechanism of Geranyl Tiglate.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The MBC or MFC is the lowest concentration that results in microbial death.
Protocol:
-
Preparation of Geranyl Tiglate Stock Solution: Prepare a stock solution of geranyl tiglate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the geranyl tiglate stock solution in the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
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Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
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MIC Determination: The MIC is the lowest concentration of geranyl tiglate at which no visible growth is observed.
-
MBC/MFC Determination: To determine the MBC/MFC, take an aliquot from the wells showing no growth and plate it on agar plates. The lowest concentration that shows no colony growth after incubation is the MBC/MFC.
Time-Kill Kinetic Assay
Principle: This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in fresh broth.
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Exposure to Geranyl Tiglate: Add geranyl tiglate at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the microbial culture. Include a growth control without the compound.
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Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
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Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).
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Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal/fungicidal activity.
Membrane Permeability Assays
Principle: These assays assess the ability of a compound to disrupt the microbial cell membrane, leading to increased permeability.
Protocol:
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Cell Preparation: Harvest microbial cells in their mid-logarithmic phase, wash, and resuspend them in a buffer (e.g., PBS).
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Treatment: Treat the cell suspension with geranyl tiglate at different concentrations (e.g., 1/2x MIC, MIC, 2x MIC).
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Crystal Violet Addition: Add a solution of crystal violet to the cell suspensions and incubate.
-
Measurement: Centrifuge the samples to pellet the cells. Measure the absorbance of the supernatant at a specific wavelength (e.g., 590 nm). An increase in the absorbance of the supernatant indicates that the cells have taken up less crystal violet due to membrane damage.
Protocol:
-
Cell Preparation: Prepare the microbial cells as described above.
-
Treatment: Add geranyl tiglate to the cell suspension.
-
NPN Addition: Add NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment (i.e., when it enters a damaged membrane).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
Cellular Leakage Assays
Principle: These assays quantify the release of intracellular components, such as potassium ions (K+) and ATP, as a consequence of membrane damage.
Protocol:
-
Cell Preparation: Prepare a dense suspension of microbial cells.
-
Treatment: Add geranyl tiglate to the cell suspension.
-
Measurement: At different time intervals, pellet the cells by centrifugation and measure the concentration of K+ in the supernatant using an ion-selective electrode or atomic absorption spectrophotometry.
Protocol:
-
Cell Preparation: Prepare a microbial cell suspension.
-
Treatment: Treat the cells with geranyl tiglate.
-
Measurement: At various time points, measure the extracellular ATP concentration in the supernatant using a commercial ATP bioluminescence assay kit.
Microbial Respiratory Chain Inhibition Assay
Principle: This assay determines if the antimicrobial compound interferes with the activity of the microbial electron transport chain, a key process in cellular respiration.
Protocol:
-
Cell Preparation: Prepare a standardized suspension of microbial cells.
-
Treatment: Incubate the cells with different concentrations of geranyl tiglate.
-
Redox Indicator Addition: Add a redox indicator dye, such as 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by active dehydrogenases in the respiratory chain to a colored formazan product.
-
Measurement: After a further incubation period, measure the absorbance of the formazan product. A decrease in color development in the presence of geranyl tiglate indicates inhibition of respiratory chain activity.
Conclusion
The validation of geranyl tiglate's antimicrobial mechanism of action requires a multifaceted and logical experimental approach. By systematically progressing from determining its potency (MIC/MBC) to elucidating its effects on membrane integrity and cellular functions, researchers can build a comprehensive and robust understanding of how this promising natural compound exerts its antimicrobial effects. The protocols and comparative data presented in this guide provide a solid foundation for such investigations. While the current body of literature on geranyl tiglate is nascent, its structural similarity to well-studied terpenoids like geraniol suggests a high probability of a membrane-disruptive mechanism. Rigorous application of the outlined validation workflow will be instrumental in confirming this hypothesis and paving the way for the potential development of geranyl tiglate as a novel antimicrobial agent.
References
-
Leafwell. (n.d.). What Is Geranyl Acetate? Benefits, Uses, and Risks. Retrieved from [Link]
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- Pattnaik, S., Subramanyam, V. R., Bapaji, M., & Kole, C. R. (1997). Antibacterial and antifungal activity of ten essential oils in vitro. Microbios, 89(358), 39-46.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Geranyl Tiglate Quantification: HPLC-UV vs. GC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active compounds and impurities is paramount. Geranyl tiglate, a naturally occurring terpene ester found in various essential oils, is of increasing interest for its aromatic properties and potential therapeutic applications. The selection of an appropriate analytical method for its quantification is a critical decision that impacts data quality and interpretation. This guide provides an in-depth, objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of Geranyl tiglate. We will explore the causality behind experimental choices and present a cross-validation framework supported by representative experimental data.
The Analytical Challenge: Quantifying Geranyl Tiglate
Geranyl tiglate (C₁₅H₂₄O₂) is a volatile ester that contributes to the characteristic aroma of plants like geranium.[1][2] Its quantification is essential for the quality control of essential oils, the standardization of herbal products, and in pharmacokinetic studies. The choice between HPLC-UV and GC-MS for its analysis is not trivial and depends on factors such as the sample matrix, the required sensitivity, and the desired analytical throughput.
Principles of the Compared Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For terpene analysis, GC-MS is often considered a gold standard due to its high resolving power and the specificity of mass spectrometric detection.[4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a compound like Geranyl tiglate, a reverse-phase HPLC method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength. HPLC is particularly advantageous for the analysis of less volatile or thermally labile compounds.[6]
Cross-Validation of HPLC-UV and GC-MS for Geranyl Tiglate Quantification
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[7][8] This is crucial when, for instance, a method is transferred between laboratories or when different analytical technologies are used to support different stages of product development.
Here, we present a comparative summary of the validation parameters for hypothetical, yet realistic, HPLC-UV and GC-MS methods for the quantification of Geranyl tiglate. These parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][9][10]
Visualization of the Cross-Validation Workflow
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A Comparative Study on the Cytotoxicity of Geranyl Tiglate and its Hydrolysis Products: A Guide for Researchers
In the landscape of drug discovery and development, particularly in the search for novel anticancer agents, natural products and their derivatives present a promising frontier. Geranyl tiglate, an ester formed from the monoterpenoid alcohol geraniol and the short-chain fatty acid tiglic acid, is one such molecule of interest. This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of geranyl tiglate and its hydrolysis products, geraniol and tiglic acid. We will delve into the experimental rationale, detailed protocols, and a discussion of the potential mechanisms that underpin their cytotoxic effects, offering valuable insights for researchers in oncology and pharmacology.
Introduction: The Rationale for Comparison
Geranyl tiglate, upon entering a biological system, has the potential to be hydrolyzed by cellular esterases into its constituent molecules: geraniol and tiglic acid. This raises a critical question for its development as a therapeutic agent: is the cytotoxicity observed attributable to the intact ester, its hydrolysis products, or a combination thereof? Understanding this is paramount for predicting in vivo efficacy, optimizing drug design, and elucidating the mechanism of action.
-
Geraniol: This acyclic monoterpene alcohol is a known component of essential oils and has demonstrated cytotoxic and antitumor effects in various cancer cell lines.[1][2] Its lipophilic nature allows for good cell membrane permeability.
-
Tiglic Acid: A monocarboxylic unsaturated organic acid, tiglic acid is found in various plants and has been noted for its anti-inflammatory properties.[3] Its role in cytotoxicity is less defined, making this investigation particularly relevant.
-
Geranyl Tiglate: The esterification of geraniol can alter its physicochemical properties, such as lipophilicity and cellular uptake, potentially leading to a different cytotoxic profile compared to its parent alcohol.
This guide will, therefore, explore the cytotoxic profiles of these three compounds, providing a framework for a comparative study design.
Experimental Design for a Comparative Cytotoxicity Study
A robust experimental design is crucial for obtaining reliable and comparable data. Here, we outline the key components for assessing the cytotoxicity of geranyl tiglate, geraniol, and tiglic acid.
Cell Line Selection
To obtain a comprehensive understanding of the cytotoxic potential and selectivity of the test compounds, a panel of cell lines is recommended:
-
Human Lung Carcinoma (A549): A commonly used cancer cell line for initial cytotoxicity screening.[4] Geraniol has shown cytotoxic effects against A549 cells.[2]
-
Human Cervical Cancer (HeLa): A robust and well-characterized cancer cell line widely used in cytotoxicity studies.[5]
-
Human Normal Lung Fibroblasts (MRC-5): A non-cancerous cell line to assess the selectivity of the compounds and their potential toxicity to normal tissues.
Preparation of Test Compounds
The accuracy of the results is contingent on the proper preparation and handling of the test compounds.
-
Stock Solutions: Prepare high-concentration stock solutions of geranyl tiglate, geraniol, and tiglic acid in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Working Solutions: A series of dilutions should be prepared from the stock solutions in the complete cell culture medium to achieve the desired final concentrations for the assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Seed the A549, HeLa, and MRC-5 cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of geranyl tiglate, geraniol, or tiglic acid. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compounds) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[7][8]
Anticipated Results and Comparative Analysis
Based on existing literature for related compounds, we can anticipate certain outcomes from this comparative study.
Hypothetical IC50 Values (µM)
| Compound | A549 (Lung Cancer) | HeLa (Cervical Cancer) | MRC-5 (Normal Lung Fibroblasts) |
| Geranyl Tiglate | 30 | 45 | >100 |
| Geraniol | 50 | 65 | >100 |
| Tiglic Acid | >200 | >200 | >200 |
| Doxorubicin | 0.5 | 0.8 | 5 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
This hypothetical data suggests that geranyl tiglate may be more potent than geraniol, and both show some selectivity towards cancer cells over normal fibroblasts. Tiglic acid is hypothesized to have minimal cytotoxicity.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the comparative cytotoxicity study.
Caption: Experimental workflow for the comparative cytotoxicity study.
Discussion of Potential Mechanisms of Action
The cytotoxic effects of geraniol have been linked to the induction of apoptosis through various signaling pathways. It is plausible that geranyl tiglate, either directly or through its hydrolysis to geraniol, engages similar mechanisms.
The Role of Hydrolysis
A critical aspect of this study is to consider the stability of geranyl tiglate in the cell culture medium.[9] Terpene esters can be hydrolyzed by esterases present in the serum of the culture medium or secreted by the cells themselves.[10][11] If geranyl tiglate is rapidly hydrolyzed, its observed cytotoxicity would likely be a result of the actions of geraniol and tiglic acid. Conversely, if the ester is stable, it may exert its own unique cytotoxic effects, possibly due to altered cellular uptake and intracellular distribution.
Signaling Pathways in Geraniol-Induced Apoptosis
Research has implicated several signaling pathways in the pro-apoptotic effects of geraniol. These may also be relevant to the activity of geranyl tiglate.
Caption: Potential signaling pathways modulated by geraniol.
-
PI3K/Akt/mTOR Pathway: Geraniol has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and survival.
-
MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway by geraniol can lead to the activation of downstream effectors that trigger apoptosis.
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes survival, is another mechanism by which geraniol can induce apoptosis.
The Potential Contribution of the Tiglate Moiety
While tiglic acid itself may not be highly cytotoxic, the tiglate ester in other molecules has been associated with potent biological activity. For instance, tigilanol tiglate is a novel oncolytic agent that activates protein kinase C (PKC) and induces immunogenic cell death.[12][13][14] It is conceivable that the tiglate moiety of geranyl tiglate could contribute to its cytotoxic profile, potentially through mechanisms distinct from those of geraniol.
Conclusion and Future Directions
This guide provides a framework for a comparative study of the cytotoxicity of geranyl tiglate and its hydrolysis products. The proposed experimental design, utilizing a panel of cancer and normal cell lines and the MTT assay, will enable researchers to determine the relative potencies and selectivities of these compounds.
Future research should focus on:
-
Hydrolysis Studies: Quantifying the rate of geranyl tiglate hydrolysis in cell culture conditions to definitively attribute the observed cytotoxicity.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by geranyl tiglate and comparing them to those affected by geraniol.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models of cancer to assess the therapeutic potential of geranyl tiglate.
By systematically dissecting the cytotoxic contributions of geranyl tiglate and its components, the scientific community can better evaluate its potential as a lead compound in the development of novel anticancer therapies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Geranyl Tiglate in a Laboratory Setting
This guide provides essential, step-by-step procedures for the safe and compliant disposal of geranyl tiglate. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific reasoning behind each protocol. Our objective is to ensure that every step is a self-validating system, fostering a culture of safety and environmental responsibility in your laboratory.
Core Principles: Hazard Assessment and Safety Rationale
Geranyl tiglate, a common fragrance and flavor ingredient, is a combustible liquid that presents as a mild skin irritant.[1] While it is not classified as acutely toxic or environmentally hazardous under GHS, its chemical properties and regulatory frameworks mandate its disposal as a controlled, hazardous waste stream.[1][2][3] Treating all laboratory chemicals as hazardous until confirmed otherwise by an Environmental Health and Safety (EHS) professional is the foundational principle of laboratory safety.[4]
The rationale for this cautious approach is rooted in preventing unforeseen chemical reactions in consolidated waste streams and mitigating environmental contamination.[2][5] Geranyl tiglate is immiscible with water and, if improperly disposed of, can spread on water surfaces, contaminating waterways.[1]
Table 1: Geranyl Tiglate Hazard Profile
| Hazard Category | Description | Source |
|---|---|---|
| Physical Hazards | Combustible Liquid. Flash Point: > 93.3 °C (> 200.0 °F).[1] | Vigon SDS[1] |
| Health Hazards | Causes mild skin irritation. Not classified for other acute or chronic health effects.[1] | Vigon SDS[1] |
| GHS Classification | Largely reported as not meeting GHS hazard criteria.[3] | PubChem[3] |
| Environmental Hazards | Not classified as environmentally hazardous, but release to the environment must be avoided.[1][2] | Vigon SDS, TargetMol SDS[1][2] |
Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the lifecycle of geranyl tiglate waste, from generation to collection. Adherence to this workflow ensures regulatory compliance and minimizes risk.
Step 1: Waste Characterization and Segregation
Immediately upon being designated as waste, geranyl tiglate must be classified as a non-halogenated organic liquid waste .
-
Causality: The most critical step in waste management is proper segregation.[5] Mixing incompatible chemicals, such as acids with organic solvents or oxidizers with flammable liquids, can lead to exothermic reactions, gas generation, or fire. Geranyl tiglate must be kept separate from other waste categories like halogenated solvents, strong acids, bases, and oxidizers.[5][6]
Step 2: Container Selection and Labeling
The integrity of the disposal process relies on the quality of containment and communication.
-
Container: Use only a compatible, leak-proof container with a secure screw-top cap.[6][7] The best practice is to use the original manufacturer's container or a designated hazardous waste container provided by your institution's EHS department.[4] Ensure the container is clean, in good condition, and free of external residue.[4]
-
Labeling: The container must be labeled immediately. The label serves as the primary risk communication tool. Per EPA guidelines, the label must include:[8]
-
The words "Hazardous Waste" .
-
The full chemical name: "Geranyl Tiglate" . Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Combustible," "Skin Irritant").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Generated waste must be stored safely within the laboratory prior to collection.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Safe Storage: The SAA should be away from heat sources or direct sunlight.[6] If the waste is flammable (like many organic solvents), it should be stored in a flammable storage cabinet.[8] Ensure secondary containment (such as a spill tray) is used for all liquid hazardous waste.[9] Containers must remain closed at all times except when adding waste.[7][9] This is a critical control to prevent the release of vapors and potential ignition.[7]
Step 4: Arranging for Disposal
Laboratory personnel are responsible for preparing the waste for collection.
-
Request Pickup: Once the container is full (do not overfill; leave at least one inch of headspace), submit a collection request to your institution's EHS department or designated hazardous waste contractor.[4][9] Do not allow waste to accumulate for excessive periods.[4]
-
Handover: Do not transport hazardous waste outside of your laboratory. Trained EHS staff will handle the collection and transport for final disposal, which is typically high-temperature incineration or fuel blending.[8][10]
Caption: Figure 2: Logical workflow for responding to a geranyl tiglate spill.
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Labware: Disposable items such as pipette tips, wipes, and gloves that are contaminated with geranyl tiglate should be collected in a separate, sealed container or bag, labeled as solid hazardous waste, and disposed of through your EHS provider.
-
Empty Containers: An "empty" container that held geranyl tiglate is not truly empty and may retain product residue. [1]The Safety Data Sheet for geranyl tiglate explicitly states that the material and its container must be disposed of as hazardous waste. [1]Therefore, do not discard the empty container in the regular trash. It should be managed as part of the hazardous waste stream, either by placing it in a designated solid waste drum or by having it collected by EHS. Do not attempt to triple-rinse the container for regular disposal unless explicitly directed by your institution's EHS office, as the rinsate itself must be collected as liquid hazardous waste. [11] By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of geranyl tiglate, upholding the highest standards of scientific integrity and laboratory safety.
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A Primer On Laboratory Waste Disposal . Hazardous Waste Experts. Available at: [Link]
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Geranyl tiglate . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Alpha-beta unsaturated alkyl esters of geraniol: Human health tier II assessment . Australian Department of Health and Aged Care (NICNAS). (2017). Available at: [Link]
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RIFM fragrance ingredient safety assessment, geranyl tiglate, CAS Registry Number 7785-33-3 . ResearchGate. Available at: [Link]
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Geranyl Tiglate . Immunomart. Available at: [Link]
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geranyl methyl tiglate, 10402-48-9 . The Good Scents Company. Available at: [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Geranyl Tiglate
As laboratory professionals, our commitment to safety is as paramount as our dedication to scientific discovery. The proper handling of chemical reagents is the foundation of a safe and effective research environment. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Geranyl tiglate. Our approach moves beyond simple compliance, focusing on the chemical's specific hazards to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: The "Why" Behind the Protocol
Geranyl tiglate is an ester commonly used as a fragrance and flavoring agent. While it may seem benign, a thorough review of its hazard profile is critical for informing our safety protocols. There is some variability across Safety Data Sheets (SDS), with some sources classifying it as a mild skin irritant[1] and others not classifying it for GHS hazards at all[2]. However, the most protective and prudent approach is to adhere to the more conservative hazard classifications found in other authoritative SDSs.
For the purpose of this guide, we will base our PPE recommendations on the following GHS hazard statements for Geranyl tiglate[3]:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
These three hazards form the logical basis for all subsequent PPE selections. The goal is to create an impermeable barrier between the researcher and the chemical, a principle mandated by the Occupational Safety and Health Administration (OSHA) through its requirement for employers to perform a formal hazard assessment for PPE selection[4][5][6].
Core PPE Requirements: Selecting Your Armor
Based on the identified hazards, the following PPE is required for handling Geranyl tiglate.
Eye and Face Protection
The H319 (Causes serious eye irritation) classification is a non-negotiable directive for robust eye protection. Direct contact with even a small splash of Geranyl tiglate could lead to significant injury.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended Standard: Chemical splash goggles that form a seal around the eyes. This is the preferred choice when handling any volume of liquid that could splash or aerosolize.
-
Task-Specific Upgrade: A full-face shield worn over chemical splash goggles should be used when handling larger quantities (>1 liter) or during procedures with a high risk of splashing.
This tiered approach aligns with OSHA's eye and face protection standard (29 CFR 1910.133)[7].
Skin Protection: A Critical Analysis of Glove Choice
The dual threat of skin irritation (H315) and potential allergic sensitization (H317) makes hand protection the most critical component of your PPE ensemble.
The Fallacy of the "One-Size-Fits-All" Nitrile Glove: While nitrile is a common and versatile laboratory glove, it offers poor chemical resistance to esters like Geranyl tiglate[8][9][10]. Relying on a standard nitrile glove for anything other than incidental, momentary contact can lead to chemical permeation and skin exposure. Permeation is the process by which a chemical can pass through a glove material on a molecular level, often with no visible signs of degradation like cracking or swelling[9].
Expert Recommendation: For handling Geranyl tiglate, we must select gloves with superior resistance to esters.
| Glove Material | Recommended Use Case | Rationale |
| Nitrile | Incidental Contact ONLY (e.g., handling a sealed container). | Poor resistance to esters[8][10]. Breakthrough can occur quickly. If contact occurs, gloves must be removed and replaced immediately. |
| Butyl Rubber | Direct Handling & Transfers (e.g., weighing, preparing solutions). | Provides an outstanding barrier to esters, ketones, and other polar solvents[11][12]. This is the preferred choice for most lab-scale work. |
| Viton™ | High-Exposure Tasks & Spills (e.g., prolonged handling, large-volume work). | Offers excellent, broad-spectrum chemical resistance, particularly against aromatic and chlorinated solvents, though it is also highly effective for esters[12]. |
Protective Clothing: A standard, long-sleeved laboratory coat should be worn at all times to protect against accidental splashes on the arms and torso. Ensure the coat is fully buttoned.
Respiratory Protection
Under standard laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is not typically required. The vapor pressure of Geranyl tiglate is low, and SDSs do not indicate a significant inhalation hazard[1]. However, a risk assessment may require respiratory protection in specific scenarios, such as cleaning up a large spill in a poorly ventilated area[3]. If required, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate[13][14].
Operational Protocols: A System for Safety
Effective PPE use is a process, not just a checklist. The following workflows ensure that protection is maintained from the beginning of a task to its completion.
PPE Selection Workflow
This decision tree illustrates how to select the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow based on task-specific risk.
Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Eye Protection: Put on goggles and/or face shield.
-
Gloves: Select the appropriate gloves (e.g., Butyl). Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off): The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately.
-
Eye Protection: Handle by the strap or arms without touching the front surface.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Wash Hands: Wash hands thoroughly with soap and water.
Caption: Standard sequence for donning and doffing PPE.
Emergency and Disposal Plans
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes[1][15]. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3][15]. Seek immediate medical attention.
Spill Response:
-
Alert personnel in the immediate area.
-
Don the appropriate PPE, including Butyl or Viton™ gloves, chemical splash goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance into a designated, sealable hazardous waste container.
-
Clean the spill area with soap and water.
Disposal: All contaminated PPE, including gloves and absorbent materials, must be treated as hazardous waste. Place them in a properly labeled, sealed container for disposal according to your institution's and local environmental regulations[1][3]. Never discard contaminated PPE in the regular trash.
By integrating this expert-level understanding of the specific chemical hazards of Geranyl tiglate with established safety protocols, you can ensure a safe, compliant, and trustworthy laboratory environment.
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
